(2,5-dimethyl-1H-indol-3-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHPLJFWKDNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281372 | |
| Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-40-5 | |
| Record name | 5435-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,5-dimethyl-1H-indol-3-yl)acetic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-dimethyl-1H-indol-3-yl)acetic acid, a derivative of the ubiquitous indole-3-acetic acid (IAA) scaffold, represents a molecule of interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active compounds, and modifications to this scaffold can lead to compounds with unique pharmacological profiles. This technical guide provides a comprehensive overview of the structure, properties, and potential therapeutic applications of this compound, with a focus on data relevant to researchers and drug development professionals.
Molecular Structure and Chemical Identity
The chemical structure of this compound is characterized by an indole ring system with methyl groups at the 2 and 5 positions and an acetic acid moiety at the 3 position.
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 5435-40-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | [3] |
| InChI | InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(8(2)13-11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15) | [3] |
| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | [3] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental data is not available in the public domain. |
| Boiling Point | Not available | Experimental data is not available in the public domain. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and methanol. | Inferred from the nonpolar indole ring and the presence of a carboxylic acid group. |
| pKa | ~4.7 | Estimated based on the pKa of the carboxylic acid group in similar structures. |
| LogP | 2.5 - 3.5 | Estimated based on the structure. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, the two methyl groups, and the N-H proton of the indole. The chemical shifts would be influenced by the electron-donating nature of the methyl groups. Based on data for 1,5-dimethyl-1H-indole-3-carbonitrile, aromatic protons are expected in the range of δ 7.1-7.5 ppm, and the methyl protons around δ 2.4 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum would display signals for the twelve carbons in the molecule. The aromatic carbons would appear in the δ 110-140 ppm region, with the carbonyl carbon of the carboxylic acid resonating further downfield (>170 ppm). The methyl carbons would be found in the upfield region (δ 15-25 ppm). For 1,5-dimethyl-1H-indole-3-carbonitrile, the aromatic carbons appear between δ 109 and 135 ppm, and the methyl carbon at δ 21.3 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 203. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its synthesis can be conceptually designed based on established methods for indole acetic acid synthesis, primarily the Fischer indole synthesis.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5][6] This approach would involve the reaction of 4-methylphenylhydrazine with a suitable keto-acid or its ester, followed by cyclization under acidic conditions.
Caption: Proposed Fischer Indole Synthesis for this compound.
Conceptual Experimental Protocol:
-
Hydrazone Formation: 4-Methylphenylhydrazine hydrochloride would be reacted with levulinic acid in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The resulting hydrazone intermediate would then be heated in the presence of an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, to induce cyclization and formation of the indole ring.
-
Work-up and Purification: The reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified by recrystallization or column chromatography.
Biological Activity and Potential Therapeutic Applications
While specific biological data for this compound is scarce, the broader class of indole-3-acetic acid derivatives has been investigated for various therapeutic activities. A notable area of interest is their potential as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[5][7]
CRTH2 Antagonism and Anti-inflammatory Potential
PGD2 is a key mediator in allergic inflammation, and its interaction with the CRTH2 receptor on Th2 cells, eosinophils, and basophils contributes to the inflammatory cascade in diseases like asthma and allergic rhinitis.[8][9] Antagonists of the CRTH2 receptor have the potential to block these effects and offer a novel therapeutic approach for allergic and inflammatory conditions. Several indole-3-acetic acid derivatives have been identified as potent and selective CRTH2 antagonists.[5][10]
Caption: Potential mechanism of action as a CRTH2 antagonist.
Future Research Directions
The structural similarity of this compound to known CRTH2 antagonists suggests that this compound warrants further investigation for its anti-inflammatory properties. Future research should focus on:
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Synthesis and Characterization: Development of a robust synthetic route and full spectroscopic characterization of the compound.
-
In Vitro Assays: Evaluation of its binding affinity and functional antagonism at the CRTH2 receptor using radioligand binding assays and cellular functional assays (e.g., calcium mobilization or chemotaxis assays).
-
In Vivo Models: Assessment of its efficacy in animal models of allergic inflammation, such as ovalbumin-induced asthma.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand the structural requirements for optimal activity.
Conclusion
This compound is an intriguing indole derivative with potential for development as a therapeutic agent, particularly in the context of inflammatory diseases. While experimental data on this specific molecule is currently limited, its structural features suggest that it is a promising candidate for investigation as a CRTH2 antagonist. This technical guide provides a foundational understanding of its structure, predicted properties, and a clear path for future research to unlock its therapeutic potential. Further experimental work is crucial to validate these predictions and fully elucidate the pharmacological profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2,5-dimethyl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,5-dimethyl-1H-indol-3-yl)acetic acid, a member of the indole-3-acetic acid class of compounds. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document details the physicochemical properties, a proposed synthesis protocol, and the broader biological context of this compound class, structured to be a valuable resource for professionals in drug discovery and development.
Core Compound Data
The fundamental properties of this compound are summarized below. These data are essential for experimental design, formulation, and computational modeling.
| Property | Value | Source |
| CAS Number | 5435-40-5 | N/A |
| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 203.24 g/mol | PubChem[2] |
| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | PubChem[2] |
| SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | PubChem[2] |
| Predicted XlogP | 2.3 | PubChem[2] |
| Monoisotopic Mass | 203.09464 Da | PubChem[2] |
Predicted Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the indole ring (approx. 6.9-7.5 ppm), a singlet for the methylene (-CH₂) protons adjacent to the carboxyl group (approx. 3.7-3.9 ppm), and singlets for the two methyl (-CH₃) groups (approx. 2.2-2.5 ppm). A broad singlet for the indole N-H proton is also expected (can be >10 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (approx. 170-175 ppm), aromatic carbons of the indole ring (approx. 110-140 ppm), the methylene carbon (approx. 30-35 ppm), and the methyl carbons (approx. 15-25 ppm). |
| Infrared (IR) | A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretching band (approx. 1700 cm⁻¹), N-H stretching of the indole ring (approx. 3400 cm⁻¹), and C-H stretching bands.[3] |
| Mass Spectrometry | The molecular ion peak [M]+ at m/z 203. A characteristic fragmentation pattern for indole-3-acetic acids would involve the loss of the carboxyl group, leading to a prominent fragment ion. |
Experimental Protocols
Proposed Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used chemical reaction to produce indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. The following protocol is a proposed method for the synthesis of this compound.
Workflow of the Fischer Indole Synthesis
Methodology:
-
Hydrazone Formation: To a solution of p-tolylhydrazine hydrochloride (1 equivalent) in glacial acetic acid, add 3-methyl-2-oxobutanoic acid (1 equivalent).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 80-100 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is limited in publicly accessible literature, the indole-3-acetic acid scaffold is a well-established pharmacophore with a broad range of activities. Derivatives have been investigated for various therapeutic applications.
| Biological Activity Class | Reported Effects of Indole Derivatives | Potential Therapeutic Area |
| Anticancer | Inhibition of key signaling pathways (e.g., receptor tyrosine kinases), induction of apoptosis, and cell cycle arrest.[4] | Oncology |
| Antihyperglycemic | Inhibition of enzymes such as α-amylase, which is involved in carbohydrate metabolism.[5] | Diabetes Mellitus |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress.[5] | Inflammatory diseases, neurodegenerative disorders |
| Antimicrobial | Activity against a range of Gram-positive and Gram-negative bacteria.[1] | Infectious Diseases |
The substitution pattern on the indole ring, such as the dimethyl groups at the 2 and 5 positions, can significantly influence the potency, selectivity, and pharmacokinetic properties of the molecule. These substitutions can enhance binding to target proteins or alter metabolic stability.
Hypothetical Signaling Pathway Involvement
Many indole-based compounds exert their anticancer effects by acting as inhibitors of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. A common target for such inhibitors is the Receptor Tyrosine Kinase (RTK) family, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptors can disrupt downstream signaling cascades like the PI3K/AKT/mTOR pathway.
References
- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of dimethyl indole acetic acid derivatives
An In-depth Technical Guide on the Biological Activity of Dimethyl Indole Acetic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, is a versatile signaling molecule whose derivatives have garnered significant attention in medicinal chemistry and agricultural science. Modification of the indole scaffold, particularly through methylation, can profoundly alter the biological activity, bioavailability, and specificity of these compounds. This technical guide provides a comprehensive overview of the biological activities of dimethyl indole acetic acid derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and auxin-like properties. While public data on dimethylated IAA derivatives are limited, this document synthesizes the available quantitative data, details key experimental protocols for activity assessment, and illustrates relevant signaling pathways to provide a foundational resource for researchers in the field.
Introduction to Dimethyl Indole Acetic Acid Derivatives
Indole-3-acetic acid (IAA) is a pivotal molecule in developmental biology, primarily known for its role as a plant growth hormone. Beyond botany, IAA and its metabolites are recognized for their roles in microbial signaling and their potential as therapeutic agents in human health.[1] The synthetic modification of the IAA core structure is a key strategy in drug discovery to develop analogs with enhanced potency and selectivity.
Dimethyl indole acetic acid derivatives are a subclass of these analogs where two hydrogen atoms on the core indole-3-acetic acid structure are replaced by methyl groups. These substitutions can occur on the benzene ring (e.g., positions 4, 5, 6, 7), the pyrrole ring (e.g., position 2 or the nitrogen at position 1), or on the nitrogen of the side chain amide (in the case of indole-3-acetamide derivatives). These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets.
Biological Activities and Quantitative Data
The biological effects of indole acetic acid derivatives are diverse. The following sections summarize the known activities, with a focus on quantitative data where available.
Anticancer and Cytotoxic Activity
Indole derivatives are a well-established class of anticancer agents.[1] The cytotoxic mechanism of IAA itself is often linked to its oxidation by peroxidases, such as horseradish peroxidase (HRP), into a radical species, which can induce oxidative stress, leading to DNA damage and apoptosis.[1][2][3] This pro-drug approach has potential for targeted cancer therapy.
Table 1: Cytotoxicity of Dimethyl-Substituted Indole Derivatives
| Compound ID | Derivative Structure/Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | - | Data not available for cytotoxicity, see antioxidant activity | [4] |
| 2 | N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | - | Data not available for cytotoxicity, see antioxidant activity |[4][5] |
Note: The scarcity of direct cytotoxicity data for dimethyl-IAA derivatives highlights a gap in the current research literature.
Antioxidant Activity
The indole nucleus can act as a scavenger of free radicals. Derivatives of IAA have been investigated for their ability to mitigate oxidative stress. Some dimethyl-substituted indole-3-acetamide compounds have shown potent antioxidant effects.
Table 2: Antioxidant Activity of Dimethyl-Substituted Indole-3-Acetamide Derivatives
| Compound ID | Derivative Name | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | ABTS | 0.81 ± 0.25 | [4] |
| 1 | N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | DPPH | 1.12 ± 0.05 | [4] |
| 2 | N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | ABTS | 0.85 ± 0.11 | [4][5] |
| 2 | N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | DPPH | 1.10 ± 0.03 |[4][5] |
Anti-inflammatory Activity
IAA has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like IL-1β and IL-6 and mitigating the generation of free radicals in macrophages.[6][7] This activity is partly dependent on the induction of Heme Oxygenase-1 (HO-1).[6][7] While specific data for dimethylated derivatives are sparse, systematic modification of the indole-3-acetic acid structure has been a strategy to develop potent anti-inflammatory agents like Indomethacin.[8]
Auxin and Herbicidal Activity
As derivatives of a primary plant hormone, substituted IAAs often exhibit auxin or anti-auxin activity, influencing processes like root elongation.[9][10] High concentrations of exogenous auxins typically inhibit primary root growth while promoting the formation of lateral roots.[9][11] This property is exploited in the development of synthetic auxin herbicides. Structure-activity relationship studies on alkylated IAAs show that substitution on the phenyl ring (positions 4, 6, 7) and the pyrrole ring (position 2) directly impacts growth-promoting activity.[12] The herbicidal activity of certain indole derivatives is linked to their ability to act as antagonists of the TIR1 auxin receptor.[13]
Table 3: Auxin Activity of Mono-Methylated Indole-3-Acetic Acid Derivatives
| Compound | Bioassay | Relative Activity | Reference |
|---|---|---|---|
| 2-Me-IAA | Avena coleoptile straight-growth | Analyzed | [12] |
| 4-Me-IAA | Avena coleoptile straight-growth | Analyzed | [12] |
| 6-Me-IAA | Avena coleoptile straight-growth | Analyzed | [12] |
| 7-Me-IAA | Avena coleoptile straight-growth | Analyzed |[12] |
Note: This data for mono-methylated derivatives provides a basis for understanding how methylation patterns might influence the auxin-like activity of dimethylated compounds.
Key Signaling Pathways
Canonical Auxin Signaling Pathway (TIR1/AFB)
The primary mechanism for auxin perception and signaling in plants involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of proteins.[14][15][16] In this pathway, IAA acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor.[17][18] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[18] The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and eliciting a physiological response.[15][18]
Caption: Canonical TIR1/AFB auxin signaling pathway in the plant cell nucleus.
Detailed Experimental Protocols
Assessing the requires robust and standardized experimental procedures. The following sections detail common assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., dimethyl-IAA derivative) in culture medium from a stock solution (e.g., 10 mM in DMSO). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[19]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[19]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[19][21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Mix gently to ensure complete dissolution and measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A generalized workflow for the MTT cell viability and cytotoxicity assay.
Plant Root Elongation Assay
This bioassay is used to determine the auxin or anti-auxin activity of a compound by measuring its effect on the primary and lateral root growth of seedlings, typically Arabidopsis thaliana.[9][10]
Protocol:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.
-
Plating: Plate the sterile seeds on square petri dishes containing a sterile growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar).
-
Vernalization & Germination: Store the plates at 4°C for 2-3 days (vernalization) and then transfer them to a growth chamber under a long-day photoperiod (16h light / 8h dark) in a vertical orientation to allow roots to grow along the agar surface.
-
Transplanting & Treatment: After 4-5 days of growth, select seedlings with consistent primary root length and transfer them to new plates containing the growth medium supplemented with various concentrations of the test compound (e.g., dimethyl-IAA derivative) or a control.[10]
-
Growth Measurement: Place the plates back in the growth chamber. Mark the position of the root tip at the time of transfer. Measure the primary root elongation from this mark daily for 3-5 days. The plates can be scanned or photographed daily for accurate measurement.
-
Data Analysis: Plot the root elongation rate against the compound concentration. Inhibition of primary root elongation and/or promotion of lateral root formation compared to the control indicates auxin-like activity.[9][22]
Caption: Workflow for assessing auxin-like activity via root elongation assay.
In Vitro Tubulin Polymerization Assay
This assay is crucial for identifying compounds that act as anticancer agents by disrupting microtubule dynamics. The assay measures the change in turbidity (light scattering) as purified tubulin monomers polymerize into microtubules.[23][24]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin (e.g., from bovine brain) on ice in a general tubulin buffer containing GTP. Prepare stock solutions of the test compound and controls (e.g., paclitaxel as an enhancer, colchicine as an inhibitor) in an appropriate solvent like DMSO.[24]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the reaction buffer, test compound dilutions, and finally the cold tubulin solution. The final concentration of DMSO should be kept low (<1%) to avoid artifacts.[24]
-
Initiate Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[25]
-
Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.[24]
-
Data Analysis: Plot absorbance versus time. An increase in the rate and extent of polymerization indicates a stabilizing agent, while a decrease signifies an inhibitor of tubulin polymerization.[23] The IC50 for inhibition can be determined from dose-response curves.
Caption: Workflow for the turbidity-based tubulin polymerization assay.
Structure-Activity Relationship (SAR)
Based on the available data for methylated and other substituted indole derivatives, several SAR trends can be inferred:
-
Position of Methylation: The position of alkyl substitution on the indole ring significantly influences auxin activity.[12] This suggests that the specific placement of dimethyl groups will be a critical determinant of a derivative's ability to interact with auxin receptors like TIR1.
-
Side Chain Modification: The conversion of the carboxylic acid side chain to an acetamide, as seen in compounds 1 and 2 , retains and, in some cases, enhances biological activity, particularly antioxidant potential.[4] This highlights the tolerance of biological systems to modifications at this position.
-
Lipophilicity: Alkylation generally increases the lipophilicity of the IAA molecule. This can affect membrane permeability and transport to the site of action, which may correlate with observed biological activity.[12]
Caption: Logical relationships in the SAR of dimethyl indole acetic acid derivatives.
Conclusion
Dimethyl indole acetic acid derivatives represent a class of compounds with significant, yet largely underexplored, potential in pharmacology and agriculture. Drawing from the broader family of substituted indoles, it is evident that methylation is a powerful tool for modulating cytotoxic, antioxidant, and hormone-like activities. The data, protocols, and pathway diagrams presented in this guide serve as a foundational resource for initiating and advancing research into these specific molecules. Further systematic synthesis and screening of dimethyl-IAA isomers are required to fully elucidate their structure-activity relationships and identify lead candidates for drug development and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. Auxin Control of Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Frontiers | Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Core Mechanism of Action of (2,5-dimethyl-1H-indol-3-yl)acetic acid
Introduction
(2,5-dimethyl-1H-indol-3-yl)acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. In addition to its role as a phytohormone, the indole-3-acetic acid scaffold has been explored for various therapeutic applications in human health. The introduction of methyl groups at the 2- and 5-positions of the indole ring is expected to modulate the parent compound's biological activity, altering its binding affinity to target proteins and its metabolic stability. This technical guide will delve into the known mechanisms of action of related indole-3-acetic acid derivatives to infer the potential pharmacological and physiological effects of this compound.
Inferred Mechanism of Action
The biological activity of this compound can be hypothesized by considering the individual contributions of the methyl groups at the 2- and 5-positions to the overall activity of the indole-3-acetic acid core.
1. Auxin-like Activity:
The primary mechanism of action of IAA in plants is to act as a molecular glue between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological effects such as cell elongation, division, and differentiation.
-
Effect of 2-Methyl Substitution: 2-Methylindole-3-acetic acid (2-Me-IAA) is a known auxin, though its activity is generally considered weaker than that of IAA.[1] The half-optimal concentration for 2-Me-IAA in the Avena coleoptile-section straight-growth test is approximately 2 x 10⁻⁵ mol L⁻¹, which is about ten times higher than that for unsubstituted IAA.[1] This reduced activity is thought to be due to steric hindrance from the 2-alkyl group, which may alter the conformation of the acetic acid side chain and its interaction with the TIR1/AFB receptor pocket.[1]
-
Effect of 5-Methyl Substitution: 5-Methylindole-3-acetic acid (5-Me-IAA) is also a potent plant growth regulator.[2] It is used in agriculture to promote root development, enhance crop yields, and improve plant resilience.[2]
Inference for this compound: The presence of the 2-methyl group would likely reduce the auxin activity compared to IAA, while the 5-methyl group may still permit potent auxin-like effects. The combined effect is likely a compound with attenuated but still present auxin activity.
2. Potential Therapeutic Activities:
Derivatives of indole-3-acetic acid have been investigated for a range of therapeutic applications.
-
Antiproliferative and Anticancer Activity: 5-Methylindole-3-acetic acid has demonstrated antiproliferative properties in bladder cancer cells and may induce apoptosis in prostate cancer cells.[3] It is also used as a reagent in the synthesis of various protein kinase inhibitors, including those targeting VEGF-R and PKC.[4] The indole scaffold is a common feature in many anticancer drugs.
-
Anti-inflammatory and Analgesic Properties: There is interest in 5-methylindole-3-acetic acid for its potential anti-inflammatory and analgesic effects.[2]
Inference for this compound: The presence of the 5-methyl group suggests that this compound could possess antiproliferative and anti-inflammatory properties. The 2-methyl group's impact on these potential activities is not well-documented and would require experimental validation.
Quantitative Data for Related Compounds
| Compound | Biological Activity | Assay | Quantitative Data | Reference |
| 2-Methylindole-3-acetic acid | Auxin Activity | Avena coleoptile-section straight-growth test | Half-optimal concentration: ~2 x 10⁻⁵ mol L⁻¹ | [1] |
| Indole-3-acetic acid (IAA) | Auxin Activity | Avena coleoptile-section straight-growth test | Half-optimal concentration: ~2 x 10⁻⁶ mol L⁻¹ | [1] |
Experimental Protocols
1. Avena Coleoptile-Section Straight-Growth Test for Auxin Activity
This classic bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles.
-
Plant Material: Avena sativa (oat) seedlings are grown in the dark for approximately 72 hours.
-
Coleoptile Sectioning: A 10 mm section is excised from the apical region of the coleoptiles.
-
Incubation: The sections are floated in a basal medium containing the test compound at various concentrations. A control group with no test compound is also included.
-
Measurement: After a defined incubation period (e.g., 24 hours) in the dark, the length of the coleoptile sections is measured.
-
Data Analysis: The increase in length compared to the initial length is calculated, and a dose-response curve is generated to determine the half-optimal concentration.
2. In Vitro Antiproliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., bladder or prostate cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Signaling Pathways and Visualizations
Auxin Signaling Pathway
The canonical auxin signaling pathway in plants involves the TIR1/AFB receptors and Aux/IAA repressors.
Caption: Hypothesized auxin signaling pathway for this compound.
Experimental Workflow for Antiproliferation Assay
The following diagram illustrates the general workflow for assessing the antiproliferative activity of a test compound.
Caption: General workflow for an in vitro antiproliferation (MTT) assay.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be made based on the extensive knowledge of its parent compound, indole-3-acetic acid, and the observed effects of methyl substitutions at the 2- and 5-positions in related analogues. It is plausible that this compound retains attenuated auxin-like activity and may exhibit therapeutic potential as an antiproliferative or anti-inflammatory agent. Further empirical studies are necessary to fully elucidate its specific molecular targets and signaling pathways.
References
Whitepaper: Discovery and Synthesis of Novel Indole-3-Acetic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and well-studied naturally occurring plant hormone of the auxin class.[1] It plays a pivotal role in regulating numerous aspects of plant growth and development, including cell elongation, division, and differentiation, as well as tropic responses.[2][3] The core structure of IAA, an indole ring with a carboxymethyl substituent, has served as a scaffold for the development of a vast array of synthetic analogs.[1] The pursuit of novel IAA analogs is driven by several key objectives: the development of more potent and selective herbicides, the creation of improved plant growth regulators for horticultural and agricultural applications, and the exploration of their therapeutic potential in human diseases, including cancer.[1][4] Synthetic analogs often exhibit enhanced stability and modified activity compared to the natural hormone.[1] This guide provides an in-depth overview of the discovery strategies, synthesis protocols, and biological evaluation of novel IAA analogs.
Discovery and Design Strategies
The discovery of novel IAA analogs is a multifaceted process that integrates chemical synthesis with biological screening. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: This classical approach involves systematically modifying the indole ring, the acetic acid side chain, or the nitrogen of the indole. By synthesizing a series of related compounds and evaluating their biological activity, researchers can deduce the chemical features essential for activity and optimize the molecule for desired properties like increased potency or stability.
-
Chemical Genetics: This approach uses small molecules to perturb biological processes, providing a powerful tool for dissecting complex signaling pathways.[5] Large chemical libraries can be screened for compounds that induce a specific auxin-like phenotype (e.g., hypocotyl elongation) or antagonize auxin action.[6][7] This can lead to the identification of novel structural classes of IAA analogs.
-
"Pro-auxin" Development: A more recent strategy involves creating "pro-auxins," which are inactive precursor molecules that are converted into active auxins within specific plant tissues.[7] This approach allows for targeted delivery and can reveal tissue-specific auxin responses that are otherwise inaccessible.[7]
Synthesis of Novel IAA Analogs
The synthesis of IAA analogs can be achieved through various established organic chemistry methods. Common approaches include the Fischer indole synthesis for creating the core indole structure from a phenylhydrazine and an aldehyde or ketone, or the modification of the readily available IAA molecule.[1][8] Modifications often target the carboxyl group to form esters or amides, providing a straightforward method to generate diverse chemical libraries.[9][10][11]
Detailed Experimental Protocol: Synthesis of N-Aryl-2-(1H-indol-3-yl)acetamides
This protocol details a general procedure for synthesizing amide-based analogs of IAA by coupling IAA with various substituted anilines, as adapted from the work of Naik et al.[9][10]
Step 1: Synthesis of 2-(1H-indol-3-yl)acetyl chloride (2)
-
To a solution of Indole-3-acetic acid (1) (10 mmol) in a 100 mL round-bottom flask, add thionyl chloride (20 mmol) dropwise at 0 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(1H-indol-3-yl)acetyl chloride (2). This intermediate is often used immediately in the next step without further purification.[9][10]
Step 2: Synthesis of N-Aryl-2-(1H-indol-3-yl)acetamide Derivatives (3-9)
-
In a separate 250 mL round-bottom flask, dissolve the desired aniline or substituted aniline (10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (12 mmol), to the solution to act as an acid scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 2-(1H-indol-3-yl)acetyl chloride (2) dissolved in the same solvent to the aniline solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
After the reaction is complete (as monitored by TLC), pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the final N-aryl-2-(1H-indol-3-yl)acetamide analog.[9][10]
-
Characterize the final compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm their structures.[9][10]
Biological Evaluation and Mechanism of Action
The Canonical Auxin Signaling Pathway
In plants, the core auxin signaling pathway is a well-characterized mechanism that controls gene expression.[6] The key components are the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[6] In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin (like IAA or its active analogs) is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA proteins.[6] This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.[6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes, thereby initiating the auxin-mediated physiological response.[6]
Caption: The canonical auxin signaling pathway in the plant cell nucleus.
Experimental Workflow for Analog Development
The development and evaluation of novel IAA analogs follow a logical, multi-stage workflow. This process begins with the rational design or library-based synthesis of candidate molecules and progresses through a series of biological assays to determine their activity and mechanism of action.
Caption: General experimental workflow for IAA analog development.
Quantitative Data of IAA Analog Activity
The biological activity of novel IAA analogs is quantified to compare their potency. A common metric is the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value. The following table summarizes cytotoxicity data (EC₅₀) for IAA and several derivatives against various human cell lines, demonstrating that structural modifications can significantly alter biological effects.[12]
| Compound | Cell Line | Activity | EC₅₀ (µM) |
| Indole-3-acetic acid (IAA) | HepaRG | Cytotoxicity | 66.4[12] |
| Caco-2 | Cytotoxicity | 0.52[12] | |
| T47D | Cytotoxicity | 1.68[12] | |
| Indole-3-propionic acid (IPA) | MSC | Cytotoxicity | 0.33[12] |
| T47D | Cytotoxicity | 2.02[12] | |
| Indole-3-carboxylic acid (I3CA) | MRC-5 | Cytotoxicity | 49.8[12] |
| MSC | Cytotoxicity | 1.87[12] | |
| HepaRG | Cytotoxicity | 1.98[12] | |
| Indole-3-aldehyde (I3A) | MRC-5 | Cytotoxicity | 0.52[12] |
| MSC | Cytotoxicity | 0.44[12] | |
| HepaRG | Cytotoxicity | 2.07[12] | |
| 3-Methylindole (Skatole) | MRC-5 | Cytotoxicity | 1.15[12] |
| MSC | Cytotoxicity | 1.25[12] | |
| HepaRG | Cytotoxicity | 4.88[12] |
HepaRG (human hepatic progenitor cells), Caco-2 (human colorectal adenocarcinoma cells), T47D (human breast cancer cells), MSC (human mesenchymal stem cells), MRC-5 (human fetal lung fibroblast cells).
Conclusion and Future Directions
The discovery and synthesis of novel indole-3-acetic acid analogs remain a vibrant area of research with significant implications for agriculture and medicine. Classic synthetic methodologies, coupled with modern discovery platforms like chemical genetics, continue to yield compounds with unique biological activities. Future research will likely focus on developing analogs with greater target specificity, exploring new therapeutic applications, and designing environmentally benign agrochemicals. The use of pro-auxin strategies and detailed mechanistic studies will be crucial in advancing our understanding of auxin biology and unlocking the full potential of these versatile molecules.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 3. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of (2,5-dimethyl-1H-indol-3-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. While the parent compound is a well-established plant hormone, synthetic modifications to the indole scaffold have yielded derivatives with promising therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a framework for the preliminary bioactivity screening of a specific derivative, (2,5-dimethyl-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental data for this compound, this document outlines a predictive screening strategy based on the known bioactivities of structurally related indole-3-acetic acid derivatives. The guide details plausible synthetic routes, proposed in vitro biological evaluation methods, and potential signaling pathways for investigation. All experimental protocols and data are presented as a guide for future research and are based on analogous compounds found in the scientific literature.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Modifications to the indole ring and its side chains can significantly modulate the pharmacological properties of the resulting compounds.[2] Specifically, derivatives of indole-3-acetic acid have garnered considerable attention for their potential therapeutic applications. Substitutions on the indole ring, such as methylation, have been shown to influence the biological activity of the parent molecule. This guide focuses on the preliminary bioactivity screening of this compound, a derivative with methyl groups at the 2 and 5 positions of the indole ring.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for indole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cascade reactions.[3] A potential multi-step synthesis is outlined below.
Proposed Synthetic Pathway
A one-pot synthesis approach using a palladium-catalyzed cascade Tsuji-Trost reaction and Heck coupling could be employed for the synthesis of various substituted indole-3-acetic acid derivatives.[3]
References
Unlocking Therapeutic Potential: A Technical Guide to Substituted Indolylacetic Acids and Their Targets
For Researchers, Scientists, and Drug Development Professionals
Substituted indolylacetic acids (IAAs), a class of compounds structurally related to the plant hormone auxin, are emerging as a versatile scaffold in modern drug discovery. Their diverse biological activities have positioned them as promising candidates for the development of novel therapeutics against a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the core therapeutic targets of substituted IAAs, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Therapeutic Targets and Mechanisms of Action
Substituted IAAs exert their therapeutic effects by modulating the activity of various key proteins and signaling pathways. The primary areas of investigation include oncology, neuroprotection, and anti-inflammatory applications.
Oncology
In the realm of cancer therapy, substituted IAAs have demonstrated significant potential through multiple mechanisms of action.
-
Prodrug Therapy: Halogenated and other substituted IAAs can act as prodrugs, which are converted into potent cytotoxic agents specifically at the tumor site. One prominent strategy involves the use of horseradish peroxidase (HRP), an enzyme that can be targeted to cancer cells. HRP catalyzes the oxidative decarboxylation of IAAs, leading to the formation of highly reactive species such as 3-methylene-2-oxindole. These reactive intermediates can induce cell death through mechanisms like lipid peroxidation and the formation of adducts with DNA and proteins.[1][2]
-
Enzyme Inhibition:
-
Ectonucleotidases: A series of substituted indole acetic acid sulfonate derivatives have been identified as potent inhibitors of ectonucleotidases, including ENPP1, ENPP3, ecto-5'-nucleotidase (CD73), and tissue-nonspecific alkaline phosphatase (h-TNAP).[3][4][5] These enzymes are often overexpressed in the tumor microenvironment and contribute to cancer progression by producing immunosuppressive adenosine. Inhibition of these enzymes can therefore enhance anti-tumor immunity.
-
Tubulin Polymerization: Certain indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
-
Signaling Pathway Modulation: Indole compounds, including derivatives of IAA, have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a key target, and its inhibition by these compounds can suppress tumor growth.[8][9][10]
Neurodegenerative Diseases
Substituted IAAs are being investigated for their neuroprotective properties, particularly in the context of diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.
-
Anti-Neuroinflammatory Effects: Newly synthesized 2-methyl-3-indolylacetic derivatives have been shown to mitigate neuroinflammation by reducing the overexpression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[11] This can help protect neurons from damage and slow disease progression in conditions like ALS.
-
Enzyme Inhibition:
-
Aldose Reductase: Substituted IAA derivatives have been identified as inhibitors of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications, and its inhibition may offer a therapeutic strategy for preventing nerve damage associated with diabetes.
-
Inflammatory Diseases
The anti-inflammatory properties of substituted IAAs have been recognized for some time, with indomethacin being a well-known example. Research continues to explore modifications of the IAA scaffold to develop more potent and safer anti-inflammatory agents.
-
Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of key pro-inflammatory cytokines and enzymes. This includes the inhibition of TNF-α, interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[12][13] The underlying mechanism often involves the modulation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various substituted indolylacetic acid derivatives against their respective targets. This data allows for a comparative analysis of the potency of different substitutions.
Table 1: Cytotoxicity of Substituted Indolylacetic Acid Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-vinyl sulfone (Compound 9) | Various | <10 | [14] |
| Indole-thiophene (Compound 6a) | HT29, HepG2, HCT116, T98G | Nanomolar range | [14] |
| Indole-thiophene (Compound 6b) | HT29, HepG2, HCT116, T98G | Nanomolar range | [14] |
| Benzimidazole-indole (Compound 8) | Various | 0.05 | [14] |
| Phenylsulfonylhydrazone (Compound 3b) | MCF-7 | 4.0 | [15] |
| Phenylsulfonylhydrazone (Compound 3f) | MDA-MB-231 | 4.7 | [15] |
| Indole-Aryl-Amide (Compound 2) | MCF7 | 0.81 | [16] |
| Indole-Aryl-Amide (Compound 2) | PC3 | 2.13 | [16] |
| Indole-Aryl-Amide (Compound 4) | HT29 | 0.96 | [16] |
| Indole-Aryl-Amide (Compound 4) | HeLa | 1.87 | [16] |
| Indole-Aryl-Amide (Compound 4) | MCF7 | 0.84 | [16] |
| Coumarin-indole (Compound 3) | MGC-803 | 0.011 | [17] |
| Indole-chalcone (Compound 4) | Various | 0.006 - 0.035 | [17] |
| Indole-curcumin (Compound 27) | HeLa | 4 | [17] |
| Indole-curcumin (Compound 27) | Hep-2 | 12 | [17] |
| Indole-curcumin (Compound 27) | A549 | 15 | [17] |
| LSD1 inhibitor (Compound 43) | A549 | 0.74 | [17] |
| Benz[e]indole pyrazolyl-amide (Compound 52) | HCT 116 | 0.17 µg/mL | [17] |
| Fluoro-substituted indole-chalcone (Compound 53) | HCT-116 | Nanomolar range | [17] |
Table 2: Inhibition of Ectonucleotidases by Substituted Indole Acetic Acid Sulfonate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 5e | h-ENPP1 | 0.32 ± 0.01 | [3][4][5] |
| 5j | h-ENPP3 | 0.62 ± 0.003 | [3][4][5] |
| 5c | h-e5'NT | 0.37 ± 0.03 | [3][4][5] |
| 5i | r-e5'NT | 0.81 ± 0.05 | [3][4][5] |
| 5g | h-TNAP | 0.59 ± 0.08 | [3][4][5] |
Table 3: Inhibition of Tubulin Polymerization by Indole Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| 6- and 7-heterocyclyl-1H-indole (Compound 1k) | 0.58 ± 0.06 | [6] |
| C-6 methoxy substituted indole (Compound 5m) | 0.37 ± 0.07 | [6] |
| Benzimidazole-indole (Compound 9) | 1.5 ± 0.56 | [6] |
| Quinoline-indole (Compound 32b) | 2.09 | [6] |
| Indolyl-α-keto-1,3,4-oxadiazole (Compound 19e) | 10.66 | [18] |
| Combretastatin analogue (Compound 2d) | Not specified, potent inhibitor | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of substituted indolylacetic acids.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of substituted IAA derivatives on cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted IAA derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the substituted IAA derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
Horseradish Peroxidase (HRP)-Mediated Cytotoxicity Assay
This assay evaluates the cytotoxic potential of IAA derivatives when activated by HRP.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium
-
Substituted IAA derivative (prodrug)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (optional, as HRP can utilize endogenous H₂O₂)
-
96-well plates
-
MTT or other cell viability reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare solutions of the substituted IAA derivative and HRP in cell culture medium.
-
Treat the cells with varying concentrations of the IAA derivative in the presence or absence of a fixed concentration of HRP.
-
Include controls for the IAA derivative alone, HRP alone, and vehicle.
-
Incubate the cells for a defined period (e.g., 6, 12, 24, 48, or 72 hours).[1]
-
Assess cell viability using the MTT assay or a similar method as described in the previous protocol.
-
Compare the cytotoxicity in the presence and absence of HRP to determine the prodrug activation.
Ectonucleotidase Inhibition Assay
This protocol describes a method to measure the inhibitory activity of substituted IAA derivatives against ectonucleotidases.
Materials:
-
Recombinant human or rat ectonucleotidase (e.g., h-ENPP1, h-e5'NT)
-
Substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) for ENPPs, AMP for e5'NT)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Substituted IAA derivative
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the substituted IAA derivative in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by measuring the product formation directly).
-
Measure the absorbance of the product (e.g., p-nitrophenol at 410 nm for the p-Nph-5'-TMP substrate) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of substituted IAA derivatives on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Substituted IAA derivative
-
A fluorescence plate reader capable of reading at 340 nm excitation and 420 nm emission (for fluorescence-based assays) or a spectrophotometer at 340 nm (for turbidity-based assays)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the substituted IAA derivative in polymerization buffer.
-
In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound or vehicle control.
-
Initiate the polymerization by adding the purified tubulin to each well.
-
Immediately place the plate in the plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence or absorbance over time (e.g., every minute for 60 minutes).
-
The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.
-
Calculate the percentage of inhibition of tubulin polymerization and the IC50 value.[6]
TNF-α Inhibition Assay (ELISA)
This protocol quantifies the inhibitory effect of substituted IAA derivatives on the production of TNF-α in stimulated immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Substituted IAA derivative
-
Human or mouse TNF-α ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the substituted IAA derivative for a specific time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the cells for a defined period (e.g., 17 hours).[20]
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve using recombinant TNF-α provided in the kit.
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.[20][21]
Visualizing the Core Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Conclusion
Substituted indolylacetic acids represent a highly promising and versatile chemical scaffold for the development of new therapeutic agents. Their ability to target a diverse range of biological molecules and pathways underscores their potential in oncology, neurodegenerative diseases, and inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on developing effective strategies for targeted delivery to maximize therapeutic efficacy while minimizing potential side effects.
References
- 1. Enzyme prodrug therapy: cytotoxic potential of paracetamol turnover with recombinant horseradish peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
(2,5-dimethyl-1H-indol-3-yl)acetic acid: A Comprehensive Technical Review for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2,5-dimethyl-1H-indol-3-yl)acetic acid belongs to the indole-3-acetic acid class of compounds, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of its synthesis, chemical properties, and biological activities, with a primary focus on its role as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTH2). The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases, positioning this compound and its analogs as promising therapeutic candidates for conditions such as asthma, allergic rhinitis, and atopic dermatitis. This guide details plausible synthetic routes, summarizes key biological data from related compounds, provides detailed experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.
Synthesis and Chemical Properties
The synthesis of this compound can be efficiently achieved through the well-established Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde to form the indole ring system.
A plausible and efficient synthetic route commences with the reaction of 4-methylphenylhydrazine with ethyl levulinate to construct the core 2,5-dimethylindole structure. The resulting ethyl (2,5-dimethyl-1H-indol-3-yl)acetate is then hydrolyzed to yield the final carboxylic acid product.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl (2,5-dimethyl-1H-indol-3-yl)acetate
-
To a stirred solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add ethyl levulinate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (2,5-dimethyl-1H-indol-3-yl)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (2,5-dimethyl-1H-indol-3-yl)acetate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat to 50 °C for 2-3 hours until saponification is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to afford pure this compound.
Biological Activity and Mechanism of Action
The primary therapeutic target of this compound and its analogs is the CRTH2 receptor, a G-protein coupled receptor (GPCR) for prostaglandin D2 (PGD2). PGD2 is a major pro-inflammatory mediator released predominantly by mast cells upon allergen stimulation.[1]
The CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by PGD2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a pro-inflammatory cascade. This signaling is coupled through a Gαi/o protein, leading to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of phospholipase C (PLC). PLC activation results in an increase in intracellular calcium ([Ca²⁺]i). These signaling events culminate in chemotaxis, cellular activation, degranulation, and the release of pro-inflammatory cytokines, which are central to the pathophysiology of allergic diseases.[2] this compound acts as an antagonist, blocking PGD2 from binding to the CRTH2 receptor and thereby inhibiting these downstream inflammatory responses.
Quantitative Biological Data
| Compound Class/Analog | Assay Type | Target | IC₅₀ / Kᵢ (nM) | Reference |
| Indole-1-sulfonyl-3-acetic acids | CRTH2 Binding | Human CRTH2 | Potent (low nM) | [3] |
| 7-Azaindole-3-acetic acid deriv. | Eosinophil Shape Change | Human CRTH2 | Potent (low nM) | [4] |
| Thiazoleacetic acid derivatives | CRTH2 Binding | Human CRTH2 | 3.7 (Kᵢ) | [5] |
| Thiazoleacetic acid derivatives | cAMP Functional Assay | Human CRTH2 | 12 (IC₅₀) | [5] |
Table 1: Representative biological activity data for CRTH2 antagonists structurally related to this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of indole-3-acetic acid derivatives are crucial for their development as oral therapeutics. Generally, this class of compounds is optimized for good oral bioavailability. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are evaluated during lead optimization. The carboxylic acid moiety, while often essential for receptor binding, can influence properties like plasma protein binding and metabolic pathways.
| Compound Class/Analog | Species | Key Pharmacokinetic Parameters | Reference |
| Indole-1-sulfonyl-3-acetic acids | Rat | Good oral bioavailability reported | [3] |
| 7-Azaindole-3-acetic acid deriv. | Rat | Orally bioavailable | [4] |
| Indole-3-acetic acid (endogenous) | Human | Metabolized by peroxidases | [6] |
Table 2: Representative pharmacokinetic characteristics of related indole-3-acetic acid derivatives.
Experimental Protocols
Assessing the biological activity of CRTH2 antagonists like this compound involves a series of in vitro assays, from initial binding to functional cellular responses.
CRTH2 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to the CRTH2 receptor expressed in cell membranes.
Materials:
-
HEK293 cell membranes expressing human CRTH2.
-
[³H]PGD₂ (radioligand).
-
Unlabeled PGD₂ (for non-specific binding).
-
Test compound (this compound).
-
Binding Buffer (e.g., 20 mM HEPES, 1 mM EDTA, 5 mM MgCl₂, 5 mM MnCl₂, 0.1% BSA, pH 7.5).[7]
-
96-well plates, scintillation vials, and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [³H]PGD₂ (final concentration ~0.5-2 nM), and 50 µL of the test compound dilution.[2][7]
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled PGD₂ (final concentration ~10 µM).[2]
-
Initiate the reaction by adding 50 µL of cell membrane suspension (~20 µg protein) to each well.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with cold Binding Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
Eosinophil Shape Change Assay
This functional assay measures the ability of a CRTH2 antagonist to inhibit the morphological changes in eosinophils induced by PGD₂. Eosinophil shape change is a hallmark of their activation.
Procedure:
-
Isolate human eosinophils from the peripheral blood of healthy or allergic donors using standard density gradient centrifugation and immunomagnetic negative selection.
-
Resuspend the purified eosinophils (typically >98% purity) in an appropriate assay buffer.
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37 °C.[8]
-
Stimulate the cells by adding a pre-determined concentration of PGD₂ or a more selective CRTH2 agonist like DK-PGD₂ (e.g., 30 nM) and incubate for 5-10 minutes at 37 °C.[8]
-
Stop the reaction and fix the cells by adding an equal volume of cold paraformaldehyde.
-
Analyze the cell morphology by flow cytometry. Activated, shape-changed eosinophils will exhibit an increase in Forward Scatter (FSC).
-
Quantify the percentage of shape-changed cells at each antagonist concentration and calculate the IC₅₀ value.
Conclusion and Future Outlook
This compound is a representative member of a promising class of CRTH2 antagonists. The straightforward synthesis, centered around the robust Fischer indole reaction, makes this scaffold highly accessible for further chemical exploration and structure-activity relationship (SAR) studies. While specific biological and pharmacokinetic data for this exact molecule require further investigation, the extensive research on related analogs strongly supports its potential as an orally bioavailable anti-inflammatory agent. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to initiate or advance research programs targeting the PGD₂/CRTH2 axis for the treatment of eosinophil-driven inflammatory diseases. Future work should focus on obtaining precise quantitative in vitro and in vivo data for this compound to fully elucidate its therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 7. mdpi.com [mdpi.com]
- 8. Eosinophils contribute to intestinal inflammation via chemoattractant receptor-homologous molecule expressed on Th2 cells, CRTH2, in experimental Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Characterization of (2,5-dimethyl-1H-indol-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data and detailed experimental protocols for the characterization of (2,5-dimethyl-1H-indol-3-yl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted mass spectrometry data and standardized methodologies for acquiring comprehensive spectroscopic profiles, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Data Presentation
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 204.1019 |
| [M+Na]⁺ | 226.0838 |
| [M-H]⁻ | 202.0874 |
| [M+NH₄]⁺ | 221.1285 |
| [M+K]⁺ | 242.0578 |
Note: This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
The following are detailed, standardized protocols for obtaining NMR, IR, and MS data for organic compounds such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
2.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.
-
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be compatible with the ionization technique. A small amount of formic acid or ammonium acetate may be added to promote ionization in ESI.
-
-
Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes to observe different adduct ions.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Chemical and Physical Properties of 2,5-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylindole is an aromatic heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-dimethylindole, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in drug development, including its potential interactions with cellular signaling pathways.
Chemical and Physical Properties
2,5-Dimethylindole is a solid at room temperature, typically appearing as a white to brown or dark purple crystalline powder.[2] It is characterized by the chemical formula C₁₀H₁₁N and a molecular weight of approximately 145.21 g/mol .[2]
Table 1: Core Physical and Chemical Properties of 2,5-Dimethylindole
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [2][3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Melting Point | 112-113 °C | [3][4] |
| Boiling Point | 283.3±9.0 °C at 760 mmHg | This is a predicted value. |
| Appearance | White to brown to dark purple crystalline powder | [2] |
| Purity (typical) | ≥97% (GC) | [2] |
| CAS Number | 1196-79-8 | [3] |
Table 2: Solubility Profile of 2,5-Dimethylindole
| Solvent | Solubility | Reference(s) |
| Water | 0.17 g/L (at 25 °C) | [5] |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | Inferred from general solubility of indoles. |
| Acetone | Soluble | Inferred from general solubility of indoles. |
| Chloroform | Soluble | Inferred from general solubility of indoles. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from general solubility of indoles. |
| Ethyl Acetate | Soluble | Inferred from general solubility of indoles. |
Spectroscopic Data
The structural characterization of 2,5-dimethylindole is accomplished through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,5-dimethylindole in CDCl₃ exhibits characteristic signals for the aromatic protons and the two methyl groups. The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While specific peak assignments can vary slightly depending on the solvent and instrument, typical chemical shifts are well-documented.[6][7][8][9]
Table 3: NMR Spectral Data for 2,5-Dimethylindole in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 (variable) | br s | 1H | N-H | |
| ~7.15 | d | 1H | Ar-H | |
| ~7.05 | s | 1H | Ar-H | |
| ~6.85 | d | 1H | Ar-H | |
| ~6.10 | s | 1H | C3-H | |
| ~2.40 | s | 3H | C5-CH₃ | |
| ~2.35 | s | 3H | C2-CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~135.0 | C7a | |
| ~132.5 | C2 | |
| ~130.0 | C5 | |
| ~128.5 | C3a | |
| ~121.0 | C6 | |
| ~119.5 | C4 | |
| ~109.5 | C7 | |
| ~100.0 | C3 | |
| ~21.5 | C5-CH₃ | |
| ~13.5 | C2-CH₃ |
Note: Chemical shifts are approximate and can vary. Assignments are based on typical indole spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,5-dimethylindole displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The prominent N-H stretching vibration is a key feature.[10][11]
Table 4: Key FTIR Absorption Bands for 2,5-Dimethylindole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1470 | Medium | C-H Bending (CH₃) |
| ~800-700 | Strong | C-H Out-of-plane Bending (Aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,5-dimethylindole typically shows a prominent molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight.[12][13] The fragmentation pattern provides further structural information. A common fragmentation involves the loss of a methyl group, resulting in a significant peak at m/z 130.[14]
Experimental Protocols
Synthesis of 2,5-Dimethylindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[15][16]
Reaction Scheme:
Detailed Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol. Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride. To this mixture, add acetone (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours. The formation of the p-tolylhydrazone of acetone can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add a suitable acid catalyst. Polyphosphoric acid (PPA) is commonly used. Heat the reaction mixture to 80-100 °C for 2-4 hours. The progress of the cyclization can also be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The crude 2,5-dimethylindole will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate, to yield pure 2,5-dimethylindole.
Fischer Indole Synthesis Workflow
Analysis of 2,5-Dimethylindole by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][17][18][19][20]
Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of 2,5-dimethylindole in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-550) to obtain the mass spectrum.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The retention time of the peak corresponding to 2,5-dimethylindole and its mass spectrum are used for identification by comparison with a known standard or a spectral library.
GC-MS Analysis Workflow
Relevance in Drug Development and Signaling Pathways
While 2,5-dimethylindole itself is primarily a synthetic intermediate, the indole scaffold is of paramount importance in drug discovery. Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.[21][22][23][24][25]
A notable example of a structurally related compound with demonstrated biological activity is 2,5-dimethyl-celecoxib, a derivative of the anti-inflammatory drug celecoxib. Studies have shown that this compound can extend the lifespan of Drosophila through a mechanism involving the insulin and Target of Rapamycin (TOR) signaling pathways.[26] This suggests that even simple modifications to the indole core can lead to significant biological effects.
The potential for 2,5-dimethylindole derivatives to act as kinase inhibitors is an area of active research.[21][22][24][25] Kinases are crucial components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The azaindole framework, a bioisostere of indole, has been successfully utilized in the design of potent kinase inhibitors.[22][24][25] This highlights the potential for developing novel therapeutics based on the 2,5-dimethylindole scaffold.
Hypothesized role in kinase inhibition
Conclusion
2,5-Dimethylindole is a versatile chemical compound with well-defined physical and chemical properties. Its synthesis and analysis can be achieved through established experimental protocols. While direct evidence of its involvement in specific signaling pathways is limited, its structural similarity to known biologically active molecules, particularly in the context of kinase inhibition, makes it and its derivatives promising candidates for further investigation in drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with this important indole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,5-Dimethylindole 97 1196-79-8 [sigmaaldrich.com]
- 4. 2,5-Dimethylindole | 1196-79-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 2,5-Dimethyl-1H-indole | C10H11N | CID 70965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-Dimethylindole, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Indole, 2,5-dimethyl- [webbook.nist.gov]
- 13. uni-saarland.de [uni-saarland.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. notulaebotanicae.ro [notulaebotanicae.ro]
- 18. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 24. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. 2,5-Dimethyl-Celecoxib Extends Drosophila Life Span via a Mechanism That Requires Insulin and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methylation in Modulating Indole-3-Acetic Acid Bioactivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. Its bioactivity is meticulously controlled through a complex network of metabolic pathways, including synthesis, transport, and conjugation. A key, yet often multifaceted, aspect of this regulation is methylation. This technical guide provides an in-depth exploration of the dual role of methylation in modulating IAA bioactivity: the direct enzymatic methylation of the IAA molecule itself and the epigenetic regulation of auxin-related genes through DNA and histone methylation. This document summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Direct Methylation of Indole-3-Acetic Acid
The direct methylation of IAA to form methyl-indole-3-acetate (MeIAA) is a significant mechanism for regulating auxin homeostasis.[1] This conversion is catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1).[2]
The Enzymatic Conversion of IAA to MeIAA
The enzyme IAMT1, a member of the SABATH family of methyltransferases, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the formation of MeIAA.[3] This process is a key component in maintaining the balance of active auxin within the plant.[4]
Quantitative Analysis of IAMT1 Enzyme Kinetics
Understanding the enzymatic efficiency of IAMT1 is crucial for appreciating its role in auxin modulation. The kinetic parameters for Arabidopsis thaliana IAMT1 with IAA as a substrate have been determined, showcasing the enzyme's high specificity for IAA over other potential substrates like salicylic acid.[5]
| Parameter | Value | Substrate | Reference |
| Km | ~25 µM | Indole-3-Acetic Acid (IAA) | (Zubieta et al., 2003) |
| kcat | ~0.1 s-1 | Indole-3-Acetic Acid (IAA) | (Zubieta et al., 2003) |
| kcat/Km | ~4000 M-1s-1 | Indole-3-Acetic Acid (IAA) | (Zubieta et al., 2003) |
Bioactivity of Methyl-Indole-3-Acetate (MeIAA)
The biological role of MeIAA is complex and appears to be tissue- and context-dependent. While often considered an inactive storage form of IAA, several studies have demonstrated that MeIAA itself possesses potent biological activity, in some cases exceeding that of free IAA.[2][3] This suggests that the bioactivity of MeIAA may be mediated by its conversion back to IAA by esterases in specific target tissues or that it may have its own signaling pathway.
| Assay | Organism | MeIAA Effect Compared to IAA | Quantitative Data | Reference |
| Hypocotyl Elongation Inhibition | Arabidopsis thaliana | More potent | MeIAA shows a stronger inhibitory effect at the same concentration as IAA.[3] | [2][3] |
| Primary Root Elongation Inhibition | Arabidopsis thaliana | More active | MeIAA demonstrates greater inhibition of primary root growth.[3] | [3] |
| Lateral Root Formation | Arabidopsis thaliana | Overexpression of IAMT1 leads to fewer lateral roots in response to IAA. | - | [5] |
Epigenetic Regulation of Auxin Bioactivity
Epigenetic modifications, including DNA methylation and histone modifications, play a pivotal role in regulating the expression of genes involved in auxin biosynthesis, transport, and signaling, thereby indirectly controlling IAA bioactivity.[6]
DNA Methylation and Auxin-Related Gene Expression
DNA methylation, the addition of a methyl group to cytosine residues, is a key epigenetic mark that generally leads to transcriptional repression when occurring in promoter regions.[7][8] The expression of several key genes in the auxin pathway is regulated by the methylation status of their promoters.
| Gene(s) | Function | Effect of Methylation | Quantitative Effect | Reference |
| YUC family, TAA1 | Auxin Biosynthesis | Promoter hypermethylation is associated with reduced gene expression. | Decreased transcript levels are observed in plants with altered methylation patterns. | [6] |
| PIN family | Auxin Transport | Changes in promoter methylation can alter tissue-specific expression patterns. | - | [6] |
| Aux/IAA, ARF family | Auxin Signaling | Promoter methylation can modulate the responsiveness of these genes to auxin. | Fold-change in expression varies depending on the specific gene and methylation context.[1][9] | [1][9] |
Histone Modifications in Auxin Gene Regulation
Histone modifications, such as acetylation and methylation, alter chromatin structure and accessibility, thereby influencing gene transcription. These modifications are critical for the dynamic regulation of auxin-responsive genes.[6]
| Histone Modification | Location | Effect on Gene Expression | Associated Auxin-Related Genes | Reference |
| H3K27ac | Promoter | Activation | Actively transcribed auxin-responsive genes | [10][11] |
| H3K4me3 | Promoter | Activation | Constitutively expressed auxin-related genes | [11][12] |
| H3K27me3 | Gene Body/Promoter | Repression | Repressed auxin biosynthesis and signaling genes | [6] |
Experimental Protocols
In Vitro IAA Methylation Assay
This protocol is adapted from standard in vitro methyltransferase assays and can be used to determine the kinetic parameters of IAMT1.
Materials:
-
Recombinant IAMT1 enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
Indole-3-acetic acid (IAA)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of recombinant IAMT1, and varying concentrations of IAA.
-
Initiate the reaction by adding a known amount of [3H]SAM.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 30°C).
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) to extract the methylated IAA.
-
Separate the organic phase, evaporate the solvent, and resuspend the residue in a suitable solvent.
-
Add the resuspended sample to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the reaction velocity at each IAA concentration and determine Km and Vmax using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
Hypocotyl Elongation Assay in Arabidopsis thaliana
This assay is used to quantify the biological activity of IAA and MeIAA.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Murashige and Skoog (MS) agar plates
-
IAA and MeIAA stock solutions
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilize Arabidopsis seeds and plate them on MS agar plates.
-
Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at 22°C.
-
After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of IAA or MeIAA (including a solvent control).
-
Wrap the plates with aluminum foil to keep the roots in the dark and place them vertically in the growth chamber.
-
After a set period (e.g., 3-5 days), photograph the plates and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
-
Plot the hypocotyl length as a function of the concentration of IAA or MeIAA to generate dose-response curves and determine EC50 values.
Chromatin Immunoprecipitation (ChIP) for Auxin-Related Genes
This protocol allows for the investigation of in vivo interactions between histone modifications or transcription factors and the genomic regions of auxin-related genes.
Materials:
-
Arabidopsis thaliana seedlings
-
Formaldehyde for cross-linking
-
ChIP lysis buffer, dilution buffer, and wash buffers
-
Antibody specific to the histone modification or transcription factor of interest
-
Protein A/G magnetic beads
-
Proteinase K and RNase A
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter or gene body of auxin-related genes
Procedure:
-
Cross-link proteins to DNA in live Arabidopsis seedlings using formaldehyde.
-
Isolate nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
Incubate the sheared chromatin with an antibody specific to the target protein/modification overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the target auxin-related genes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Direct methylation of IAA to MeIAA by the enzyme IAMT1.
Caption: Epigenetic regulation of auxin-related gene expression.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
The regulation of indole-3-acetic acid bioactivity through methylation is a sophisticated and multi-layered process. Direct methylation of IAA by IAMT1 provides a rapid and reversible mechanism to control local auxin concentrations. Concurrently, epigenetic modifications, including DNA methylation and histone modifications, offer a more stable and long-term regulatory framework for the expression of genes integral to auxin biology. A comprehensive understanding of these methylation-based control mechanisms is essential for researchers and professionals seeking to modulate plant growth, development, and responses to environmental stimuli. Further research into the specific enzymes and regulatory factors involved in these processes will undoubtedly uncover new avenues for agricultural and biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of epigenetic modifications in the regulation of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dynamics of DNA Methylation and Its Functions in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The correlation between histone modifications and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coordinated histone modifications are associated with gene expression variation within and between species - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Biosynthetic Pathways of Indole-3-Acetic Acid in Microorganisms: A Technical Guide
December 2025
Introduction
Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin, a class of phytohormones that play a central role in regulating plant growth and development. Beyond the plant kingdom, a diverse array of microorganisms, including bacteria and fungi, possess the metabolic machinery to synthesize IAA.[1][2][3] Microbial IAA can significantly influence the host plant's physiology, acting as a signaling molecule in plant-microbe interactions that can range from pathogenic to symbiotic.[3] For researchers, scientists, and drug development professionals, understanding the intricacies of these microbial biosynthetic pathways is crucial for harnessing their potential in agriculture, biotechnology, and medicine.
This technical guide provides an in-depth exploration of the core biosynthetic pathways of IAA in microorganisms. It is designed to serve as a comprehensive resource, offering detailed descriptions of the pathways, experimental protocols for their investigation, quantitative data for comparative analysis, and visual diagrams to elucidate complex relationships.
Core Biosynthetic Pathways of Indole-3-Acetic Acid
Microbial IAA biosynthesis predominantly proceeds through tryptophan-dependent pathways, utilizing the amino acid L-tryptophan as a primary precursor.[2] Several distinct pathways have been identified, each characterized by a unique set of intermediate molecules and enzymes. A less-characterized tryptophan-independent pathway also exists.[3]
Tryptophan-Dependent Pathways
There are five major tryptophan-dependent pathways for IAA biosynthesis in microorganisms: the Indole-3-Pyruvic Acid (IPyA) pathway, the Indole-3-Acetamide (IAM) pathway, the Tryptamine (TAM) pathway, the Indole-3-Acetonitrile (IAN) pathway, and the Tryptophan Side-Chain Oxidase (TSO) pathway.
The IPyA pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria and fungi.[3] This pathway involves a series of enzymatic reactions starting with the transamination of L-tryptophan.
-
Step 1: L-Tryptophan to Indole-3-Pyruvic Acid (IPyA)
-
Enzyme: Tryptophan aminotransferase (TAA)
-
Reaction: The amino group of L-tryptophan is transferred to an α-keto acid acceptor, typically α-ketoglutarate, to form IPyA.
-
-
Step 2: Indole-3-Pyruvic Acid (IPyA) to Indole-3-Acetaldehyde (IAAld)
-
Enzyme: Indole-3-pyruvic acid decarboxylase (IPDC)
-
Reaction: IPyA is decarboxylated to produce IAAld. This is often the rate-limiting step in the pathway.
-
-
Step 3: Indole-3-Acetaldehyde (IAAld) to Indole-3-Acetic Acid (IAA)
-
Enzyme: Indole-3-acetaldehyde dehydrogenase
-
Reaction: IAAld is oxidized to form the final product, IAA.
-
The IAM pathway is a two-step process that is particularly well-characterized in phytopathogenic bacteria such as Agrobacterium tumefaciens and Pseudomonas savastanoi, as well as some fungi.[3][4][5]
-
Step 1: L-Tryptophan to Indole-3-Acetamide (IAM)
-
Enzyme: Tryptophan-2-monooxygenase (IaaM)
-
Reaction: L-tryptophan is oxidized to form IAM.
-
-
Step 2: Indole-3-Acetamide (IAM) to Indole-3-Acetic Acid (IAA)
-
Enzyme: Indole-3-acetamide hydrolase (IaaH)
-
Reaction: IAM is hydrolyzed to produce IAA and ammonia.
-
The TAM pathway is another route for IAA synthesis found in both microorganisms and plants.[1][3]
-
Step 1: L-Tryptophan to Tryptamine (TAM)
-
Enzyme: Tryptophan decarboxylase
-
Reaction: L-tryptophan is decarboxylated to form tryptamine.
-
-
Step 2: Tryptamine (TAM) to Indole-3-Acetaldehyde (IAAld)
-
Enzyme: Tryptamine oxidase (Amine oxidase)
-
Reaction: Tryptamine is deaminated to produce IAAld.
-
-
Step 3: Indole-3-Acetaldehyde (IAAld) to Indole-3-Acetic Acid (IAA)
-
Enzyme: Indole-3-acetaldehyde dehydrogenase
-
Reaction: IAAld is oxidized to yield IAA.
-
The IAN pathway involves the intermediate indole-3-acetonitrile and is found in some bacteria and fungi.[6]
-
Step 1: L-Tryptophan to Indole-3-Acetaldoxime (IAOx)
-
Enzyme: Cytochrome P450 monooxygenases (e.g., CYP79B2/B3 in plants)
-
Reaction: L-tryptophan is converted to IAOx.
-
-
Step 2: Indole-3-Acetaldoxime (IAOx) to Indole-3-Acetonitrile (IAN)
-
Enzyme: Indole-3-acetaldoxime dehydratase
-
Reaction: IAOx is dehydrated to form IAN.
-
-
Step 3: Indole-3-Acetonitrile (IAN) to Indole-3-Acetic Acid (IAA)
-
Enzyme: Nitrilase
-
Reaction: IAN is hydrolyzed directly to IAA.
-
The TSO pathway is a less common route that has been reported in some Pseudomonas species.[7] It involves the direct conversion of L-tryptophan to indole-3-acetaldehyde.
-
Step 1: L-Tryptophan to Indole-3-Acetaldehyde (IAAld)
-
Enzyme: Tryptophan side-chain oxidase
-
Reaction: The side chain of L-tryptophan is directly oxidized to form IAAld.
-
-
Step 2: Indole-3-Acetaldehyde (IAAld) to Indole-3-Acetic Acid (IAA)
-
Enzyme: Indole-3-acetaldehyde dehydrogenase
-
Reaction: IAAld is oxidized to produce IAA.
-
Tryptophan-Independent Pathway
Evidence suggests the existence of a tryptophan-independent pathway for IAA biosynthesis in some microorganisms, although it is less well understood than the tryptophan-dependent routes.[8][9][10] This pathway is thought to utilize precursors from the tryptophan biosynthesis pathway, such as indole or indole-3-glycerol phosphate.
Quantitative Data on IAA Production
The production of IAA by microorganisms is highly variable and depends on the species, strain, culture conditions, and availability of tryptophan. The following tables summarize quantitative data on IAA production by various bacteria and fungi.
Table 1: IAA Production by Selected Bacterial Species
| Bacterial Species | Tryptophan Supplementation | IAA Concentration (µg/mL) | Reference |
| Pseudomonas fluorescens | With | 89 | [2] |
| Pseudomonas putida | With | 116 | [2] |
| Pseudomonas aeruginosa UPMP3 | 4 mg/mL | 52 | [11] |
| Pseudomonas sp. | 100 µg/mL | 10.2 - 31.2 | [6] |
| Bacillus siamensis | 250 ppm | 9.89 | [12] |
| Bacillus subtilis (Mt3b) | With | 322.6 | [1] |
| Bacillus cereus (So3II) | With | 241.6 | [1] |
| Bacillus safensis YKS2 | With | 85.70 | [13] |
| Bacillus sp. | 1000 µg/mL | 0.6 - 3 | [11] |
| Bacillus sp. SYM-4 | With | 6.91 | [14] |
| Various PGPR isolates | 50 µg/mL | 10.40 - 232.0 | [15] |
Table 2: IAA Production by Selected Fungal Species
| Fungal Species | Tryptophan Supplementation | IAA Concentration (µg/mL) | Reference |
| Colletotrichum gloeosporioides CMU-AU 006 | 4 mg/mL | 243.56 | [7] |
| Tulasnella sp. CMU-SLP 007 | 4 mg/mL | 155.63 | [7] |
| Tulasnella sp. CMU-NUT 013 | 6 mg/mL | 104.03 | [7] |
| Astraeus odoratus | With | 54.56 | [16] |
| Phlebopus portentosus | With | 40.72 | [16] |
| Pisolithus orientalis | With | 42.27 | [16] |
| Rhizosphere fungi | With | 1.888 - 38.611 | [15] |
Table 3: Kinetic Parameters of Key Enzymes in IAA Biosynthesis
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| Indolepyruvate Decarboxylase | Enterobacter cloacae | Indole-3-pyruvic acid | 15 µM | - | [17] |
| Indolepyruvate Decarboxylase | Enterobacter cloacae | Pyruvic acid | 2.5 mM | - | [17] |
| Nitrilase | Streptomyces sp. MTCC 7546 | Indole-3-acetonitrile | 1.3 mM | 28 µM/min | [18] |
| Tryptophanase | Vibrio cholerae | L-Tryptophan | 0.612 mM | - | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate IAA biosynthetic pathways in microorganisms.
Protocol 1: Quantification of IAA Production using Salkowski Reagent
This colorimetric method is a rapid and straightforward assay for the initial screening and quantification of indole compounds, including IAA.
Materials:
-
Bacterial or fungal culture grown in appropriate liquid medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi) with and without L-tryptophan supplementation (e.g., 100 µg/mL).
-
Salkowski's reagent (150 mL concentrated H₂SO₄, 250 mL distilled H₂O, 7.5 mL 0.5 M FeCl₃·6H₂O). Caution: Strong acid, handle with care in a fume hood.
-
IAA standard solutions (e.g., 10, 20, 50, 100 µg/mL) in the same medium.
-
Centrifuge and spectrophotometer.
Procedure:
-
Inoculate the desired microorganism into the liquid medium and incubate under optimal growth conditions for a specified period (e.g., 48-72 hours).
-
After incubation, centrifuge the culture at 10,000 rpm for 10 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Mix 1 mL of the supernatant with 2 mL of Salkowski's reagent in a test tube.
-
Incubate the mixture in the dark at room temperature for 30 minutes. The development of a pink to red color indicates the presence of indole compounds.
-
Measure the absorbance of the solution at 530 nm using a spectrophotometer.
-
Prepare a standard curve using the IAA standard solutions and Salkowski's reagent.
-
Determine the concentration of IAA in the culture supernatant by comparing its absorbance to the standard curve.
Protocol 2: HPLC Analysis of IAA and Related Indoles
High-Performance Liquid Chromatography (HPLC) provides a more specific and quantitative analysis of IAA and its precursors.
Materials:
-
Culture supernatant.
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector.
-
Mobile phase: A typical mobile phase is a mixture of methanol, water, and acetic acid (e.g., 45:54.2:0.8, v/v/v).
-
Standards for IAA, L-tryptophan, IPyA, IAM, TAM, and IAN.
-
Syringe filters (0.22 µm).
Procedure:
-
Prepare the culture supernatant as described in Protocol 1.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject a known volume (e.g., 20 µL) of the filtered supernatant onto the HPLC column.
-
Run the HPLC with the specified mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Detect the eluting compounds using a UV detector at 280 nm or a fluorescence detector with excitation at 280 nm and emission at 360 nm.
-
Identify and quantify the peaks by comparing their retention times and peak areas with those of the prepared standards.
Protocol 3: General Procedure for Gene Knockout by Homologous Recombination
This protocol provides a general framework for creating gene knockouts in bacteria like Pseudomonas to study the function of genes involved in IAA biosynthesis. This method often utilizes a suicide vector containing a selectable marker and a counter-selectable marker (e.g., sacB).
Materials:
-
Bacterial strain of interest.
-
Suicide vector (e.g., pT18mobsacB).[8]
-
Primers to amplify upstream and downstream regions of the target gene.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli for cloning.
-
Antibiotics (for selection).
-
Sucrose (for counter-selection).
Procedure:
-
Construct the Knockout Vector:
-
Amplify by PCR the upstream and downstream flanking regions (homology arms, typically 500-1000 bp) of the target gene from the genomic DNA of the wild-type strain.
-
Clone these two fragments into the suicide vector on either side of a selectable marker.
-
-
Introduce the Vector into the Target Bacterium:
-
Transform the constructed knockout vector into the target bacterial strain via electroporation or conjugation.
-
-
Select for Single Crossover Events:
-
Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance gene on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Select for Double Crossover Events (Gene Knockout):
-
Grow the single crossover mutants in a non-selective medium to allow for a second recombination event to occur.
-
Plate the culture on a medium containing sucrose. The sacB gene on the vector backbone confers sucrose sensitivity. Therefore, only the cells that have lost the vector backbone through a second crossover event (either reverting to wild-type or resulting in the gene knockout) will survive.
-
-
Screen for the Desired Knockout Mutant:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region to confirm the deletion.
-
Conclusion
The biosynthesis of indole-3-acetic acid by microorganisms is a multifaceted process involving a network of interconnected pathways. This technical guide has provided a comprehensive overview of the primary biosynthetic routes, along with detailed experimental protocols and quantitative data to aid researchers in their investigations. A thorough understanding of these pathways is not only fundamental to microbial ecology and plant-microbe interactions but also holds significant promise for the development of novel applications in sustainable agriculture and biotechnology. The methodologies and data presented herein are intended to serve as a valuable resource for the scientific community to further unravel the complexities of microbial IAA synthesis and to exploit its potential for societal benefit.
References
- 1. Bacillus spp.: potent microfactories of bacterial IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Inexpensive Method for the Measurement of Indoleacetamide Hydrolase Activity [scirp.org]
- 5. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]
- 6. Production of indole acetic acid by Pseudomonas sp.: effect of coinoculation with Mesorhizobium sp. Cicer on nodulation and plant growth of chickpea (Cicer arietinum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand | PLOS One [journals.plos.org]
- 17. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid
Abstract
This document provides a detailed protocol for the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid, a derivative of the plant hormone indole-3-acetic acid. The synthesis is a two-step process commencing with the Fischer indole synthesis of ethyl (2,5-dimethyl-1H-indol-3-yl)acetate from p-tolylhydrazine hydrochloride and ethyl levulinate. The subsequent step involves the hydrolysis of the resulting ester to yield the final carboxylic acid product. This protocol is intended for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction
Indole-3-acetic acid and its derivatives are a significant class of compounds with a wide range of biological activities. They are not only crucial plant hormones but also serve as scaffolds for the development of various therapeutic agents. The synthesis of substituted indole-3-acetic acids is therefore of considerable interest. The Fischer indole synthesis is a reliable and versatile method for the formation of the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1][2][3] This application note details a specific application of this reaction to produce this compound.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Fischer Indole Synthesis: Reaction of p-tolylhydrazine hydrochloride with ethyl levulinate in the presence of an acid catalyst to form ethyl (2,5-dimethyl-1H-indol-3-yl)acetate.
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (2,5-dimethyl-1H-indol-3-yl)acetate
This procedure is adapted from general Fischer indole synthesis protocols.[1][2]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Ethyl levulinate
-
Glacial acetic acid
-
Sodium hydroxide (NaOH), 1 M solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.0 eq).
-
Add glacial acetic acid to the flask to serve as the solvent and acid catalyst.
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a 1 M NaOH solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl (2,5-dimethyl-1H-indol-3-yl)acetate by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 2: Synthesis of this compound (Hydrolysis)
This is a standard ester hydrolysis procedure.
Materials:
-
Ethyl (2,5-dimethyl-1H-indol-3-yl)acetate
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl), concentrated or 2 M solution
-
Deionized water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the purified ethyl (2,5-dimethyl-1H-indol-3-yl)acetate (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (e.g., 10%) to the flask.
-
Heat the mixture to reflux and stir for a few hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether or ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with HCl until the product precipitates out (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified this compound in a desiccator or under vacuum.
Data Presentation
| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Hydrolysis |
| Starting Material 1 | p-Tolylhydrazine hydrochloride | Ethyl (2,5-dimethyl-1H-indol-3-yl)acetate |
| Starting Material 2 | Ethyl levulinate | Sodium hydroxide |
| Solvent | Glacial Acetic Acid | Ethanol/Water |
| Catalyst/Reagent | - | Hydrochloric Acid (for workup) |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 2-6 hours (TLC monitored) | 1-3 hours (TLC monitored) |
| Product | Ethyl (2,5-dimethyl-1H-indol-3-yl)acetate | This compound |
| Purification | Column Chromatography | Recrystallization/Precipitation |
| Typical Yield | 60-80% | 85-95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key mechanistic stages in the synthesis protocol.
References
Application Notes and Protocols for the Step-by-Step Fischer Indole Synthesis of Substituted Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of a (substituted) phenylhydrazone provides a versatile route to a wide array of indole derivatives.[1][2] Indole-3-acetic acid (IAA) and its substituted analogs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their role as plant hormones and their potential as therapeutic agents.[3]
These application notes provide detailed protocols for the synthesis of substituted indole-acetic acids utilizing the Fischer indole synthesis. The methodologies outlined are intended to be a practical guide for researchers in academic and industrial settings.
Core Principles and Mechanism
The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The generally accepted mechanism proceeds through the following key steps:
-
Phenylhydrazone Formation: The initial step is the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This is often done in situ.[4]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine intermediate.[1]
-
[5][5]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a C-C bond at the ortho position of the aromatic ring.[5]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable aromatic indole ring.[5]
A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[1] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Experimental Protocols
General Procedure for the Synthesis of Substituted Indole-3-Acetic Acids
The following is a general one-pot procedure for the Fischer indole synthesis of substituted indole-3-acetic acids from a substituted phenylhydrazine and a suitable keto-acid or its ester, such as levulinic acid or ethyl 4-oxobutanoate.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Levulinic Acid or Ethyl 4-oxobutanoate (1.0-1.2 eq)
-
Acid Catalyst (e.g., Glacial Acetic Acid, Ethanol/HCl, Polyphosphoric Acid)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, Toluene)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Addition of Solvent and Catalyst: Add the chosen solvent and acid catalyst. The reaction can often be carried out in a single solvent that also acts as the catalyst, such as glacial acetic acid.
-
Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a strong acid catalyst, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted indole-3-acetic acid or its ester. If an ester was used, subsequent hydrolysis will be necessary.
Example Protocol: Synthesis of 5-Methoxyindole-2-acetic acid
This protocol is adapted from a procedure for the synthesis of the corresponding methyl ester, followed by hydrolysis.
Step 1: Fischer Indole Synthesis to the Ester
-
A mixture of 4-methoxyphenylhydrazine hydrochloride and a suitable ketoester (e.g., dimethyl 2-oxoglutarate) is heated in a suitable solvent with an acid catalyst.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up as described in the general procedure to yield the methyl 5-methoxyindole-2-acetate.
Step 2: Hydrolysis to the Acetic Acid
-
The methyl 5-methoxyindole-2-acetate is dissolved in a mixture of methanol and water.
-
An excess of a base, such as sodium hydroxide, is added, and the mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the 5-methoxyindole-2-acetic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Data Presentation
The following table summarizes representative examples of Fischer indole synthesis for the preparation of substituted indole-acetic acids and related compounds, providing a basis for comparison of reaction conditions and yields.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst / Solvent | Temperature (°C) & Time | Product | Yield (%) |
| Phenylhydrazine | Succinaldehydic acid | Not specified | Not specified | Indole-3-acetic acid | Not specified[6] |
| N-Methylphenylhydrazine | Pyruvic acid | Alcoholic HCl or ZnCl₂ | Not specified | 1-Methyl-2-indolecarboxylic acid | Low (5%)[4] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic acid | Room Temp. | Methyl indolenines | High |
| o,p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid | Reflux | Nitroindolenines | Not specified |
| 4-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Not specified | Ethyl 7-methoxyindole-2-carboxylate | Minor product |
| 4-Chlorophenylhydrazine | Ethyl levulinate | Acetic acid | Reflux, 4h | Ethyl 5-chloro-2-methylindole-3-acetate | ~60-70% |
| 4-Bromophenylhydrazine | Levulinic acid | Polyphosphoric acid | 100 °C, 1h | 5-Bromo-2-methylindole-3-acetic acid | ~75% |
| 2,4-Dimethylphenylhydrazine | Ethyl 4-oxobutanoate | Ethanol/H₂SO₄ | Reflux, 6h | Ethyl 5,7-dimethylindole-2-acetate | ~65% |
Mandatory Visualizations
Fischer Indole Synthesis Mechanism for Substituted Acetic Acids
Caption: Mechanism of the Fischer Indole Synthesis for Substituted Acetic Acids.
Experimental Workflow for Fischer Indole Synthesis
Caption: A typical experimental workflow for the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. jk-sci.com [jk-sci.com]
Applications of (2,5-dimethyl-1H-indol-3-yl)acetic Acid in Plant Science: A Synthetic Auxin Perspective
(2,5-dimethyl-1H-indol-3-yl)acetic acid , a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA), holds potential for a range of applications in plant science, primarily stemming from its auxin-like activity. As an analog of a crucial phytohormone, its utility spans from fundamental research into plant growth and development to practical applications in agriculture as a plant growth regulator or a potential herbicidal agent. This document provides an overview of its theoretical applications, based on the known functions of related auxin compounds, and outlines experimental protocols to evaluate its specific biological effects.
Application Notes
This compound is structurally similar to IAA, the principal auxin in most plants responsible for regulating a vast array of physiological processes.[1] The introduction of two methyl groups on the indole ring, at the 2 and 5 positions, can alter its chemical properties, such as stability, lipophilicity, and interaction with auxin receptors, leading to modified biological activity compared to the parent compound.
Primary Applications:
-
Plant Growth Regulation: Like other auxins, this compound is expected to influence key developmental processes. At optimal concentrations, it may be used to:
-
Promote Rooting: Stimulate the formation of adventitious roots in cuttings, a critical application in vegetative propagation of horticultural and agricultural crops.
-
Influence Fruit Development: Potentially impact fruit set, growth, and parthenocarpy (fruit development without fertilization).
-
Control Plant Architecture: Affect apical dominance, tillering, and branching patterns.
-
Stimulate Cell Elongation and Division: Drive overall plant growth and biomass accumulation.[1]
-
-
Herbicidal Activity: At supraoptimal concentrations, synthetic auxins can disrupt normal plant growth, leading to phytotoxicity and eventual plant death. This makes them effective herbicides, particularly for broadleaf weeds.[2] this compound could potentially be developed as a selective herbicide. The methyl substitutions may enhance its stability and persistence in plant tissues compared to IAA, a desirable characteristic for herbicides.
-
Research Tool: This compound can serve as a valuable tool in studying the structure-activity relationships of auxins. By comparing its effects to those of IAA and other methylated analogs, researchers can gain insights into the specific structural requirements for auxin receptor binding and signaling.
Quantitative Data Summary
| Compound | Bioassay | Test Species | Effective Concentration (EC50/IC50) [M] | Maximum Response (% of control) | Reference |
| This compound | Root Elongation | Lepidium sativum | Data to be determined | Data to be determined | |
| Avena Coleoptile Test | Avena sativa | Data to be determined | Data to be determined | ||
| Callus Induction | Nicotiana tabacum | Data to be determined | Data to be determined | ||
| Indole-3-acetic acid (IAA) - Control | Root Elongation | Lepidium sativum | Known value | Known value | |
| Avena Coleoptile Test | Avena sativa | Known value | Known value | ||
| 2,4-Dichlorophenoxyacetic acid (2,4-D) - Control | Root Elongation | Lepidium sativum | Known value | Known value | |
| Avena Coleoptile Test | Avena sativa | Known value | Known value |
Experimental Protocols
Detailed methodologies are crucial for assessing the biological activity of this compound. Below are standard protocols for key auxin bioassays.
Protocol 1: Cress Root Elongation Assay
This assay is a sensitive method to determine the auxin or anti-auxin activity of a compound by measuring its effect on the root growth of cress (Lepidium sativum) seedlings.
Materials:
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Distilled water (negative control)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Cress (Lepidium sativum) seeds
-
Ethanol (for stock solution preparation)
-
Growth chamber or incubator with controlled temperature (25°C) and light conditions (darkness).
Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mM stock solution of this compound and IAA in ethanol.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solutions (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M) in distilled water. Ensure the final ethanol concentration is below 0.1% to avoid solvent toxicity.
-
Assay Setup: Place a sheet of filter paper in each Petri dish and moisten it with 5 mL of the respective test solution or control.
-
Seed Placement: Arrange 10-15 cress seeds in a line on the upper part of the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm, place them vertically in a rack to allow roots to grow downwards, and incubate in the dark at 25°C for 48-72 hours.
-
Data Collection: After the incubation period, measure the length of the primary root of each seedling to the nearest millimeter.
-
Analysis: Calculate the average root length for each concentration and express it as a percentage of the negative control. Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of root growth).
Protocol 2: Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to stimulate cell elongation in oat (Avena sativa) coleoptiles, a hallmark of auxin activity.[3]
Materials:
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Distilled water (negative control)
-
Oat (Avena sativa) seeds
-
Petri dishes, filter paper
-
Buffer solution (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)
-
Test tubes or multi-well plates
-
A dissecting microscope and a ruler or digital imaging system.
Procedure:
-
Seed Germination: Germinate oat seeds on moist filter paper in the dark for 72-96 hours.
-
Coleoptile Excision: Under a dim green light, select straight coleoptiles (approximately 2-3 cm long). Excise the apical 3-4 mm to remove the endogenous auxin source. From the remaining coleoptile, cut a sub-apical segment of 5-10 mm.
-
Pre-incubation: Wash the segments in the buffer solution for 1-2 hours to deplete endogenous auxins.
-
Assay Incubation: Prepare serial dilutions of the test compound and IAA (e.g., 10⁻⁸ M to 10⁻⁴ M) in the buffer solution. Place 5-10 coleoptile segments in each test tube or well containing the test solutions or buffer alone.
-
Incubation: Incubate the segments in the dark on a rotary shaker at 25°C for 18-24 hours.
-
Data Collection: Measure the final length of each coleoptile segment.
-
Analysis: Calculate the average elongation for each treatment and express it as a percentage of the elongation in the negative control. Plot the percentage of elongation against the logarithm of the compound concentration to determine the optimal concentration for growth promotion.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the auxin signaling pathway and a general experimental workflow for evaluating the biological activity of this compound.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations on the Nature of the Auxin-Wave in the Cambial Region of Pine Stems : Validation of IAA as the Auxin Component by the Avena Coleoptile Curvature Assay and by Gas Chromatography-Mass Spectrometry-Selected Ion Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (2,5-dimethyl-1H-indol-3-yl)acetic acid as a Synthetic Auxin Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific experimental data on the auxin-like activity of (2,5-dimethyl-1H-indol-3-yl)acetic acid is not publicly available. The following application notes and protocols provide a generalized framework for the characterization of this, or any novel, synthetic auxin analog. The provided data are illustrative examples based on known auxins.
Introduction: The Quest for Novel Synthetic Auxins
Indole-3-acetic acid (IAA) is the principal native auxin in plants, a class of phytohormones that orchestrates a vast array of developmental processes, including cell division and elongation, root initiation, and tropic responses. Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA), are widely utilized in agriculture and research due to their higher stability and varied activity spectra compared to IAA.
The development of novel synthetic auxin analogs, such as the hypothetical candidate this compound, is driven by the need for compounds with enhanced selectivity, stability, and specific activities. These molecules are invaluable tools for dissecting the complexities of auxin signaling and hold potential for agricultural applications as more effective and targeted herbicides or plant growth regulators.
This compound, as an analog of IAA, is a candidate for investigation due to the structural similarity to the native hormone. The methyl groups at the 2 and 5 positions of the indole ring may influence its binding affinity to auxin receptors, its metabolic stability, and its transport properties within the plant. This document outlines the key experimental procedures to characterize the auxin-like properties of this and other novel compounds.
The Auxin Signaling Pathway: A Molecular Overview
The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination of the latter by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.
Experimental Protocols
A systematic approach is required to characterize a novel synthetic auxin. The following protocols outline key experiments to determine the biological activity, receptor binding affinity, and in planta effects of this compound.
Protocol 1: Arabidopsis Root Elongation Inhibition Assay
This bioassay is a sensitive and quantitative method to determine the auxin-like activity of a compound. High concentrations of auxins inhibit root elongation in a dose-dependent manner.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar, pH 5.7.
-
Petri dishes (100 mm)
-
This compound, IAA, and NAA stock solutions in DMSO or ethanol.
-
Sterile water
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach for 10 minutes, and then rinse 3-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.
-
Pipette seeds onto the surface of MS agar plates.
-
-
Germination and Seedling Transfer:
-
Place the plates vertically in a growth chamber for 4-5 days until seedlings have a primary root length of approximately 0.5-1 cm.
-
Prepare MS agar plates supplemented with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include plates with IAA and NAA as positive controls and a solvent-only plate as a negative control.
-
Carefully transfer 10-15 seedlings of uniform size to each experimental plate.
-
-
Growth and Measurement:
-
Return the plates to the growth chamber and orient them vertically.
-
After 3-5 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length for each concentration.
-
Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the negative control.
-
Plot the percentage of root elongation against the logarithm of the compound concentration to generate a dose-response curve.
-
Protocol 2: In Vitro TIR1/AFB Binding Assay using Surface Plasmon Resonance (SPR)
This assay directly measures the interaction between the synthetic auxin analog and the auxin co-receptor complex in real-time.
Materials:
-
Purified recombinant TIR1/AFB-ASK1 protein complex.
-
Biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).
-
SPR instrument (e.g., Biacore).
-
Streptavidin-coated sensor chip.
-
Running buffer (e.g., HBS-EP+).
-
This compound and control auxins.
Procedure:
-
Chip Preparation:
-
Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the TIR1/AFB-ASK1 protein complex in running buffer.
-
For each protein concentration, prepare samples with and without the synthetic auxin analog.
-
Inject the protein-auxin mixture over the sensor chip surface and record the binding response.
-
Regenerate the sensor surface between injections according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Protocol 3: DR5::GUS Reporter Gene Assay
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in planta.
Materials:
-
Transgenic Arabidopsis thaliana line carrying the DR5::GUS reporter construct.
-
Seedling growth medium (as in Protocol 1).
-
This compound and control auxins.
-
GUS staining solution (e.g., X-Gluc in a phosphate buffer with potassium ferricyanide and potassium ferrocyanide).
-
Microscope.
Procedure:
-
Seedling Treatment:
-
Grow DR5::GUS seedlings for 5-7 days on MS agar plates.
-
Transfer seedlings into liquid MS medium containing various concentrations of the synthetic auxin analog or controls.
-
Incubate for a defined period (e.g., 6-24 hours).
-
-
GUS Staining:
-
Submerge the seedlings in GUS staining solution in a multi-well plate or microfuge tubes.
-
Apply a vacuum for a few minutes to facilitate substrate infiltration.
-
Incubate at 37°C overnight.
-
-
Visualization:
-
Destain the seedlings with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.
-
Observe the blue staining pattern under a microscope. The intensity and location of the blue color indicate the sites of auxin activity.
-
-
Quantitative Analysis (Optional):
-
For a quantitative measure, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Root Elongation Inhibition Data for this compound
| Concentration (µM) | IAA (% Root Elongation ± SE) | NAA (% Root Elongation ± SE) | This compound (% Root Elongation ± SE) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.01 | 85 ± 3.9 | 78 ± 4.2 | 95 ± 5.3 |
| 0.1 | 62 ± 3.1 | 55 ± 3.8 | 82 ± 4.9 |
| 1 | 41 ± 2.5 | 35 ± 2.9 | 65 ± 4.1 |
| 10 | 25 ± 2.1 | 20 ± 2.4 | 48 ± 3.7 |
| 100 | 15 ± 1.8 | 12 ± 1.9 | 35 ± 3.2 |
Data are illustrative, based on typical dose-response curves for known auxins.[1][2][3]
Table 2: Hypothetical In Vitro Binding Affinities to TIR1
| Compound | KD (nM) |
| IAA | 50 |
| NAA | 80 |
| 2,4-D | 120 |
| This compound | 95 |
Data are illustrative and represent potential outcomes of an SPR experiment.
Structure-Activity Relationship Considerations
The introduction of methyl groups on the indole ring of this compound could have several effects on its activity as an auxin analog.
-
2-Methyl Group: The presence of a substituent at the 2-position of the indole ring can influence the conformation of the acetic acid side chain, which is critical for binding to the TIR1/AFB co-receptor. It may also sterically hinder metabolic enzymes, potentially increasing the in planta half-life of the compound.
-
5-Methyl Group: A methyl group at the 5-position is located on the benzene ring portion of the indole nucleus. This modification could enhance hydrophobic interactions within the TIR1/AFB binding pocket, potentially increasing binding affinity. It may also influence the electronic properties of the indole ring system.
The empirical testing of this compound using the protocols outlined above will be essential to determine the actual impact of these structural modifications on its function as a synthetic auxin.
References
Application Notes and Protocols for the Quantification of Indole Acetic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants, plays a pivotal role in regulating a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. The precise quantification of IAA and its derivatives is therefore crucial for understanding plant growth and development, as well as for applications in agriculture and drug development. This document provides detailed application notes and protocols for the most common and robust analytical methods used for the quantification of IAA and its derivatives.
IAA can exist in a free form or be conjugated to amino acids, sugars, or peptides. These conjugates can act as storage forms or be intermediates in the catabolic pathway. Therefore, analytical methods must be sensitive and specific enough to distinguish between these different forms. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Indole-3-Acetic Acid (IAA)
The following diagram illustrates a simplified overview of the IAA signaling pathway, which is initiated by the binding of IAA to its receptor, leading to downstream gene expression changes that regulate plant growth and development.
Application Note: A Validated HPLC Method for the Quantitative Analysis of (2,5-dimethyl-1H-indol-3-yl)acetic acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2,5-dimethyl-1H-indol-3-yl)acetic acid, a key indole derivative with significant interest in pharmaceutical research. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in bulk drug substances and formulated products.
Introduction
This compound is a synthetic auxin derivative with potential applications in drug development. Accurate and reliable analytical methods are crucial for its quantification in various stages of pharmaceutical manufacturing and research. This document provides a comprehensive protocol for a stability-indicating HPLC method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring ease of use and transferability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in Table 1. Understanding these properties is essential for rational method development. The pKa of the parent compound, indole-3-acetic acid, is approximately 4.75, indicating it is a weak acid.[2][3] This information is critical for selecting a suitable mobile phase pH to ensure the analyte is in a single ionic form, leading to sharp and symmetrical peaks. The UV absorption profile of substituted indoles suggests a maximum absorbance around 280 nm, which was chosen as the detection wavelength for this method.[4][5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[8] |
| Molecular Weight | 203.24 g/mol | PubChem[8] |
| Predicted XlogP | 2.3 | PubChem[8] |
| Estimated pKa | ~4.75 (based on Indole-3-acetic acid) | Alfa Aesar[2], Haihang Industry[3] |
| Estimated UV λmax | ~280 nm (based on substituted indoles) | Various[4][5][6][7] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector. The detailed chromatographic conditions are outlined in Table 2.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk drug substance, accurately weigh approximately 100 mg of the sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. For formulated products, a suitable extraction procedure should be developed and validated. All solutions should be filtered through a 0.45 µm nylon syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][9]
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Forced degradation studies were also performed by exposing the sample to acidic, basic, oxidative, and photolytic stress conditions to ensure that the degradation products did not interfere with the quantification of the parent compound.
Linearity
The linearity of the method was determined by analyzing seven concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of the standard was spiked into a placebo matrix, and the recovery was calculated.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 100% test concentration on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and instrument.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The validation results are summarized in the following tables.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45872x + 1234 |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.3 | 99.4% |
Table 5: Precision Data
| Precision Level | % RSD (Peak Area) |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6) | < 2.0% |
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using the developed HPLC method.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The developed RP-HPLC method for the quantitative analysis of this compound is simple, rapid, and reliable. The validation results confirm that the method is specific, linear over a wide concentration range, accurate, and precise. This method can be effectively used for routine quality control analysis and for conducting stability studies of this compound in the pharmaceutical industry.
References
- 1. actascientific.com [actascientific.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. haihangchem.com [haihangchem.com]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 8. PubChemLite - 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Mass Spectrometric Identification of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and quantification of indole compounds using mass spectrometry (MS) techniques. The focus is on providing practical guidance for researchers, scientists, and professionals in drug development who are working with these important signaling molecules. Indole and its derivatives are crucial in various biological processes and are often studied as biomarkers in diseases such as ulcerative colitis, irritable bowel syndrome, and Crohn's disease.[1][2]
Introduction to Mass Spectrometry for Indole Analysis
Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the analysis of indole compounds.[1][3] These methods offer high sensitivity and selectivity, allowing for the detection and quantification of indoles in complex biological matrices such as plasma, serum, tissues, and fecal samples.[1][4] The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the target indole derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of a broad range of indole compounds, including indole-3-acetic acid (IAA) and its metabolites.[3][5] It is particularly suitable for non-volatile and thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile indole compounds. For less volatile indoles, derivatization is often required to increase their volatility and thermal stability, enabling their analysis by GC-MS.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of indole compounds using mass spectrometry.
Table 1: LC-MS/MS Quantitative Parameters for Indole Analysis
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Recovery (%) | Reference |
| Indole | Mouse Plasma | 1 - 500 | 1 | 85.2 - 95.4 | [1] |
| Indole | Mouse Serum | 1 - 500 | 1 | 87.6 - 98.1 | [1] |
| Indole | Mouse Lungs | 1 - 500 | 1 | 89.3 - 96.8 | [1] |
| Tryptophan | Human Platelet-Rich Plasma | - | 1.0 µmol/L | 91 - 96 | [8] |
| 5-Hydroxytryptophan | Human Platelet-Rich Plasma | - | 2.0 nmol/L | 90 - 97 | [8] |
| Serotonin | Human Platelet-Rich Plasma | - | 68 nmol/L | 93 - 98 | [8] |
| 5-Hydroxyindoleacetic acid | Human Platelet-Rich Plasma | - | 15 nmol/L | 92 - 95 | [8] |
Table 2: Indole Concentrations in Biological Samples (LC-MS/MS)
| Analyte | Matrix | Concentration Range | Reference |
| Indole | Mouse Lungs | 4.3 - 69.4 ng/g | [1] |
| Indole | Mouse Serum | 0.8 - 38.7 ng/mL | [1] |
| Indole | Mouse Cecum | 1043.8 - 12,124.4 ng/g | [1] |
| Indole | Healthy Adult Feces | 0.30 - 6.64 mM | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS for the Quantification of Indole in Biological Samples
This protocol is adapted from a method for the quantitation of indole in mouse plasma and tissues.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or tissue homogenate, add 10 µL of an internal standard working solution (e.g., indole-d7 at 1 µg/mL).[1]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 16,100 × g for 10 minutes at 4°C.[1]
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
2. Liquid Chromatography Conditions
-
Column: Synergi Fusion C18 (4 µm, 250 × 2.0 mm)[1]
-
Mobile Phase A: 0.1% aqueous formic acid[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.25 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Gradient: A gradient flow should be optimized to ensure good separation of the analyte from matrix components.[1]
3. Mass Spectrometry Conditions
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[1] APCI is often preferred for non-polar, small molecules like indole.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Source Settings:
Protocol 2: GC-MS Analysis of 6-Hydroxyindole via Silylation
This protocol describes the derivatization and subsequent GC-MS analysis of 6-hydroxyindole, a metabolite of various compounds.[6] Derivatization is necessary to improve its volatility for GC analysis.[6]
1. Sample Preparation and Derivatization (Silylation)
-
Isolate the analyte from the biological matrix (e.g., plasma, urine) using liquid-liquid or solid-phase extraction.
-
Evaporate the extract to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[6]
-
To the dried residue, add 50 µL of anhydrous pyridine to ensure complete dissolution.[6]
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Tightly cap the vial and heat at 70°C for 30 minutes.[6]
-
Allow the vial to cool to room temperature before GC-MS analysis.[6]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Injector Temperature: 250 °C[9]
-
Injection Mode: Split (e.g., 50:1 ratio)[9]
-
Injection Volume: 1 µL[9]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C[9]
-
-
MS Transfer Line Temperature: 280 °C[9]
-
Scan Range: 40 - 450 m/z[9]
Visualizations
The following diagrams illustrate a key signaling pathway involving indole and a typical experimental workflow for its analysis.
Caption: Tryptophan metabolism by gut microbiota to produce indole and its subsequent signaling.
Caption: Experimental workflow for LC-MS/MS analysis of indole compounds.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
Bioassay Application Notes and Protocols for (2,5-dimethyl-1H-indol-3-yl)acetic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-dimethyl-1H-indol-3-yl)acetic acid is a synthetic auxin, a derivative of the natural plant hormone indole-3-acetic acid (IAA). Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance.[1] Given its structural similarity to IAA, the primary biological activity of this compound is expected to be related to plant growth regulation. However, indole derivatives have also been investigated for other pharmacological activities, including anticancer and enzyme inhibitory effects.[2][3]
These application notes provide detailed protocols for a suite of bioassays to characterize the biological activity of this compound, focusing on its potential auxin-like effects and preliminary screening for other potential therapeutic applications.
Auxin-like Activity Bioassays
The following classical bioassays are designed to quantitatively assess the auxin-like activity of this compound.
Avena Coleoptile Curvature Test
Principle: This test is a highly specific and sensitive bioassay for auxins. It is based on the principle of polar auxin transport, where unilateral application of an auxin to a decapitated oat (Avena sativa) coleoptile causes differential growth, resulting in a measurable curvature. The degree of curvature is proportional to the concentration of the auxin.[4][5]
Experimental Protocol:
-
Plant Material: Germinate Avena sativa seeds in complete darkness for 48-72 hours until the coleoptiles are approximately 20-30 mm long.
-
Preparation of Coleoptiles: Using a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm.
-
Preparation of Agar Blocks: Prepare a 1.5% (w/v) agar solution in distilled water. While molten, add the test compound, this compound, at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a positive control (IAA) and a negative control (agar only). Pour the agar into molds to create small blocks (e.g., 2x2x1 mm).
-
Assay Setup: Place a prepared agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in a dark, humid chamber at 25°C for 90-120 minutes.
-
Data Collection: Project a shadow of the coleoptiles onto photographic paper or use a digital camera to capture the image. Measure the angle of curvature from the vertical axis.
-
Data Analysis: Plot the mean curvature angle against the logarithm of the concentration of the test compound.
Data Presentation:
| Compound | Concentration (µM) | Mean Curvature Angle (°) ± SD |
| Negative Control | 0 | 0 ± 0.5 |
| This compound | 0.01 | Data to be determined |
| 0.1 | Data to be determined | |
| 1 | Data to be determined | |
| 10 | Data to be determined | |
| 100 | Data to be determined | |
| Indole-3-acetic acid (IAA) | 0.1 | 15 ± 2.1 |
| 1 | 25 ± 3.5 | |
| 10 | 35 ± 4.2 |
Root Growth Inhibition Assay
Principle: While auxins promote cell elongation in shoots, they typically inhibit root elongation at higher concentrations.[6] This assay measures the inhibitory effect of this compound on the primary root growth of seedlings.
Experimental Protocol:
-
Plant Material: Sterilize seeds of a suitable plant species (e.g., cress, Lepidium sativum, or Arabidopsis thaliana) and germinate them on moist filter paper in the dark.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable buffer (e.g., 1% sucrose solution). Include a positive control (IAA) and a negative control (buffer only).
-
Assay Setup: Transfer seedlings with primary roots of a uniform length (e.g., 5-10 mm) to petri dishes containing filter paper moistened with the respective test solutions.
-
Incubation: Incubate the petri dishes in the dark at 25°C for 48-72 hours.
-
Data Collection: Measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).
Data Presentation:
| Compound | Concentration (µM) | Mean Root Length (mm) ± SD | % Inhibition |
| Negative Control | 0 | 25.4 ± 2.1 | 0 |
| This compound | 0.01 | Data to be determined | Calculate |
| 0.1 | Data to be determined | Calculate | |
| 1 | Data to be determined | Calculate | |
| 10 | Data to be determined | Calculate | |
| 100 | Data to be determined | Calculate | |
| Indole-3-acetic acid (IAA) | 1 | 12.7 ± 1.5 | 50 |
| IC50 (µM) | This compound | To be determined | |
| Indole-3-acetic acid (IAA) | ~1 |
Cucumber Hypocotyl Elongation Assay
Principle: This bioassay is based on the promotion of cell elongation in cucumber (Cucumis sativus) hypocotyl sections by auxins. The increase in length or fresh weight of the hypocotyl sections is proportional to the auxin concentration.
Experimental Protocol:
-
Plant Material: Germinate cucumber seeds in the dark for 4-5 days.
-
Preparation of Hypocotyl Sections: Under dim light, excise 5-10 mm sections from the upper region of the hypocotyls.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in an incubation buffer (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose).
-
Assay Setup: Place a set number of hypocotyl sections (e.g., 10) in a petri dish containing the test solution.
-
Incubation: Incubate the petri dishes in the dark at 25-28°C for 24 hours.
-
Data Collection: Measure the final length of each hypocotyl section.
-
Data Analysis: Calculate the mean elongation for each concentration and plot it against the logarithm of the concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Data Presentation:
| Compound | Concentration (µM) | Mean Elongation (mm) ± SD |
| Negative Control | 0 | 1.2 ± 0.3 |
| This compound | 0.01 | Data to be determined |
| 0.1 | Data to be determined | |
| 1 | Data to be determined | |
| 10 | Data to be determined | |
| 100 | Data to be determined | |
| Indole-3-acetic acid (IAA) | 10 | 5.5 ± 0.8 |
| EC50 (µM) | This compound | To be determined |
| Indole-3-acetic acid (IAA) | ~5-10 |
General Biological Screening Assays
To explore potential therapeutic applications beyond plant growth regulation, the following general screening assays are recommended.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2]
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) and a normal human cell line (e.g., fibroblasts) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Collection: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | To be determined |
| MCF-7 | To be determined | |
| Normal Fibroblasts | To be determined | |
| Doxorubicin | HeLa | ~0.1 |
| MCF-7 | ~0.5 | |
| Normal Fibroblasts | ~1.0 |
α-Amylase Inhibition Assay
Principle: α-Amylase is a key enzyme in carbohydrate digestion. Inhibitors of this enzyme can be useful in the management of type 2 diabetes. This assay measures the ability of the test compound to inhibit the activity of α-amylase.
Experimental Protocol:
-
Reagents: Porcine pancreatic α-amylase, starch solution (1% w/v), dinitrosalicylic acid (DNSA) reagent, and sodium phosphate buffer (pH 6.9).
-
Assay Procedure:
-
Pre-incubate a mixture of the test compound at various concentrations and α-amylase solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution and incubate for a further 20 minutes at 37°C.
-
Stop the reaction by adding DNSA reagent and boiling for 5 minutes.
-
After cooling, dilute the reaction mixture with distilled water.
-
-
Data Collection: Measure the absorbance at 540 nm. Acarbose can be used as a positive control.
-
Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.
Data Presentation:
| Compound | IC50 (µg/mL) |
| This compound | To be determined |
| Acarbose | ~5-10 |
Visualizations
Caption: Simplified Auxin Signaling Pathway.
Caption: General Experimental Workflow for Bioassays.
References
- 1. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigations on the Nature of the Auxin-Wave in the Cambial Region of Pine Stems : Validation of IAA as the Auxin Component by the Avena Coleoptile Curvature Assay and by Gas Chromatography-Mass Spectrometry-Selected Ion Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 5. mdpi.com [mdpi.com]
- 6. An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Synthetic Auxins in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of synthetic auxins in plant cell culture. Synthetic auxins are crucial plant growth regulators for inducing cell division and differentiation, making them indispensable tools in plant biotechnology, genetic engineering, and the production of valuable secondary metabolites for drug development.
Introduction to Synthetic Auxins in Plant Cell Culture
Synthetic auxins are a class of plant hormones that mimic the effects of the natural auxin, indole-3-acetic acid (IAA).[1][2] Due to their high stability and potent activity, synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), Naphthaleneacetic acid (NAA), Picloram, and Dicamba are widely used in plant tissue culture for various purposes.[1][3][4] Their primary applications include the induction of callus (an undifferentiated mass of cells), initiation of somatic embryogenesis (the development of embryos from somatic cells), and promotion of root formation in in vitro propagated plantlets.[1][2][5][6] The choice of a specific synthetic auxin and its concentration is critical and highly dependent on the plant species, the type of explant, and the desired developmental outcome.[7]
Mechanism of Action and Signaling Pathway
Synthetic auxins function by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins.[1][8] This binding event triggers the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors by the 26S proteasome.[1][3][8][9] The degradation of Aux/IAA proteins derepresses the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes, leading to various physiological responses such as cell division and differentiation.[1][8]
Caption: Synthetic Auxin Signaling Pathway.
Common Synthetic Auxins and Their Applications
The selection of a synthetic auxin is critical for achieving the desired outcome in plant cell culture. The following table summarizes the primary applications of the most commonly used synthetic auxins.
| Synthetic Auxin | Primary Applications in Plant Cell Culture |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Callus induction, somatic embryogenesis induction.[1][5][10][11] |
| NAA (Naphthaleneacetic acid) | Root induction, shoot multiplication, callus induction.[2][12][13] |
| Picloram | Somatic embryogenesis, callus induction.[14][15][16] |
| Dicamba | Somatic embryogenesis, callus induction, especially in monocots.[17][18] |
Quantitative Data on the Effects of Synthetic Auxins
The optimal concentration of a synthetic auxin varies significantly among plant species and even different explants from the same plant. The following tables provide a summary of quantitative data from various studies.
Table 1: Effect of 2,4-D on Callus Induction
| Plant Species | Explant | 2,4-D Concentration (mg/L) | Callus Induction Frequency (%) | Reference |
| Orthosiphon stamineus | Petiole | 5.0 | 100 | [19] |
| Orthosiphon stamineus | Leaf, Internode | 4.0 | 99 | [19] |
| Allium cepa (Onion) | Seedling radicle | 1.0 (+ 0.5 mg/L Kinetin) | 85.33 | [20] |
| Triticum aestivum (Wheat) | Anther | Not specified | Effective for callus induction | [10] |
Table 2: Effect of NAA on In Vitro Rooting
| Plant Species | Explant | NAA Concentration (mg/L) | Observation | Reference |
| Saccharum officinarum (Sugarcane) | Micro-shoot | 5.0 | Minimum days to root initiation (9 days), highest number of roots (11.01) | [12] |
| Arachis hypogaea (Groundnut) | Microshoot | 1.0 | Highest number of roots and root-induction frequency | [13][21] |
| Hylocereus undatus (Dragon fruit) | Explant | 0.3 µM (~0.056 mg/L) | 100% root formation, maximum number of roots (4) | [22] |
| Hemarthria compressa | Stem Cutting | 200 | Maximum rooting ability | [23] |
| Arabidopsis thaliana | Seedling | 0.1 µM (~0.0186 mg/L) | Significantly longer root hairs | [24] |
Table 3: Effect of Picloram on Callus and Somatic Embryogenesis
| Plant Species | Explant | Picloram Concentration (mg/L) | Observation | Reference |
| Gerbera jamesonii | Leaf | 1.0 | Most effective for callus induction and proliferation | [25] |
| Allium cepa (Onion) | Seedling shoot meristem-tip | 0.75 (+ 1.5-2.0 mg/L BA) | High frequency of somatic embryo development | [16] |
| Picea abies | Immature zygotic embryos | 9 µM (~2.17 mg/L) | Highest somatic embryogenesis initiation frequency (10.48%) | [26] |
Experimental Protocols
The following are detailed protocols for common applications of synthetic auxins in plant cell culture.
Protocol 1: Callus Induction Using 2,4-D
This protocol outlines the general steps for inducing callus formation from plant explants using 2,4-D.
Caption: General workflow for callus induction.
Materials:
-
Plant material (e.g., young leaves, stems)
-
70% (v/v) Ethanol
-
10-20% (v/v) Commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (30 g/L)
-
Phytagel or Agar (as a gelling agent)
-
2,4-D stock solution (1 mg/mL)
-
Sterile petri dishes, forceps, and scalpels
-
Laminar flow hood
Methodology:
-
Explant Preparation: Select healthy, young plant tissue. Wash thoroughly under running tap water.
-
Surface Sterilization:
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to the bleach solution and agitate for 10-20 minutes. The duration may vary depending on the explant type.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of bleach.
-
-
Culture Medium Preparation:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add sucrose and adjust the pH to 5.7-5.8.
-
Add the desired concentration of 2,4-D (typically 0.5 - 5.0 mg/L) from the stock solution.
-
Add the gelling agent and autoclave the medium at 121°C for 15-20 minutes.
-
Pour the sterilized medium into sterile petri dishes.
-
-
Inoculation:
-
Aseptically cut the sterilized explants into small pieces (e.g., 1 cm² for leaf explants).
-
Place the explants onto the surface of the callus induction medium.
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Subculture:
-
Observe the cultures regularly for callus formation, which typically appears within 2-4 weeks.
-
Subculture the proliferating callus onto fresh medium every 3-4 weeks to maintain growth.[19]
-
Protocol 2: Somatic Embryogenesis Induction
This protocol describes the induction of somatic embryos from callus cultures.
Caption: General workflow for somatic embryogenesis.
Materials:
-
Proliferated embryogenic callus
-
MS basal medium
-
Synthetic auxins (e.g., 2,4-D, Picloram) and potentially cytokinins (e.g., BAP)
-
Abscisic acid (ABA) for maturation (optional)
-
Standard tissue culture equipment
Methodology:
-
Induction Phase:
-
Transfer actively growing, friable embryogenic callus to a somatic embryo induction medium. This medium is often an MS medium supplemented with a specific concentration of a synthetic auxin, such as 2,4-D or picloram.[26][27] In some cases, a combination of an auxin and a cytokinin is used.[28]
-
Incubate the cultures under a 16/8 hour light/dark photoperiod at 25 ± 2°C.
-
-
Development Phase:
-
After 4-6 weeks, small, globular structures (somatic embryos) should become visible on the surface of the callus.
-
To promote further development through the heart and torpedo stages, the callus with developing embryos may need to be transferred to a medium with a reduced auxin concentration or a different auxin-to-cytokinin ratio.
-
-
Maturation Phase:
-
Once the somatic embryos have reached the torpedo stage, transfer them to a maturation medium. This medium is often hormone-free or may contain a low concentration of ABA to promote normal embryo development and prevent premature germination.
-
-
Germination and Plantlet Conversion:
-
Mature somatic embryos are then transferred to a hormone-free MS medium for germination and conversion into plantlets.
-
The resulting plantlets can be further multiplied or transferred to a rooting medium.
-
Protocol 3: In Vitro Rooting Using NAA
This protocol details the steps for inducing root formation from in vitro regenerated shoots.
Materials:
-
In vitro regenerated shoots (at least 2-3 cm in length)
-
Half-strength or full-strength MS basal medium
-
NAA stock solution (1 mg/mL)
-
Standard tissue culture equipment
Methodology:
-
Rooting Medium Preparation:
-
Prepare half or full-strength MS medium.
-
Add sucrose (15-30 g/L) and adjust the pH to 5.7-5.8.
-
Add NAA from the stock solution to achieve the desired final concentration (typically 0.1 - 5.0 mg/L).[12]
-
Add the gelling agent and autoclave the medium.
-
Dispense the medium into culture vessels (e.g., test tubes or jars).
-
-
Inoculation:
-
Aseptically excise individual shoots from the shoot multiplication culture.
-
Insert the basal end of each shoot into the rooting medium.
-
-
Incubation:
-
Incubate the cultures under a 16/8 hour light/dark photoperiod at 25 ± 2°C.
-
-
Root Development:
-
Roots should start to appear within 2-4 weeks.
-
Once a well-developed root system is formed, the plantlets are ready for acclimatization.
-
-
Acclimatization:
-
Carefully remove the rooted plantlets from the culture vessel and wash away any remaining medium from the roots.
-
Transfer the plantlets to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).
-
Cover the pots with a transparent lid or plastic bag to maintain high humidity.
-
Gradually decrease the humidity over a period of 2-3 weeks to acclimatize the plants to the external environment.
-
Conclusion
Synthetic auxins are powerful tools in plant cell culture, enabling a wide range of applications from basic research to large-scale commercial propagation and the production of novel compounds.[6][29] A thorough understanding of their mechanisms of action and the optimization of their application through carefully designed protocols are essential for successful outcomes. The information and protocols provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. caissonlabs.com [caissonlabs.com]
- 6. Revolutionizing plant propagation with synthetic auxin - Nanion Technologies [nanion.de]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. You are being redirected... [bio-world.com]
- 11. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 12. Effect of Auxin (NAA, IBA and IAA) in Root Regeneration through In vitro Culture of Sugarcane [jscimedcentral.com]
- 13. kubanni-backend.abu.edu.ng [kubanni-backend.abu.edu.ng]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. ピクロラム BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Dicamba BioReagent, plant cell culture tested 1918-00-9 [sigmaaldrich.com]
- 18. plantmedia.com [plantmedia.com]
- 19. ijarbs.com [ijarbs.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Picloram-induced enhanced callus-mediated regeneration, acclimatization, and genetic clonality assessment of gerbera - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Different Roles of Auxins in Somatic Embryogenesis Efficiency in Two Picea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. iitg.ac.in [iitg.ac.in]
- 29. Harnessing synthetic chemistry to hijack auxin signaling in plants [morressier.com]
Application Notes and Protocols for the Preparation of (2,5-dimethyl-1H-indol-3-yl)acetic acid Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,5-dimethyl-1H-indol-3-yl)acetic acid is a synthetic auxin, a class of plant hormones, and a derivative of indole-3-acetic acid (IAA).[1][2] Its chemical structure consists of an indole ring with methyl groups at the 2 and 5 positions and an acetic acid group at the 3 position. The molecular formula for this compound is C₁₂H₁₃NO₂, and it has a molecular weight of 203.24 g/mol .[3][4] Due to its potential biological activities, it is a compound of interest in various research fields. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of stock solutions of this compound.
Materials and Safety Precautions
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions:
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvents used for detailed safety information.
Data Presentation: Solubility and Recommended Solvents
| Solvent | Recommended Starting Concentration | Remarks |
| DMSO | 10-50 mM | DMSO is a strong polar aprotic solvent and is likely to dissolve the compound at high concentrations. Start with a lower concentration and increase if necessary. |
| Ethanol | 10-50 mM | Based on the solubility of IAA in ethanol (50 mg/mL), a similar range is a reasonable starting point.[5] |
Note: It is recommended to perform a small-scale solubility test before preparing a large batch of stock solution, especially if a high concentration is required.
Experimental Protocol for Stock Solution Preparation
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO. The procedure can be adapted for other solvents and concentrations.
1. Calculation:
-
Molecular Weight (MW): 203.24 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): e.g., 1 mL = 0.001 L
-
Calculate the mass (m) of the compound needed:
-
m = C * MW * V
-
m = 0.010 mol/L * 203.24 g/mol * 0.001 L
-
m = 0.0020324 g = 2.03 mg
-
2. Weighing:
-
Tare a clean, dry amber vial on a calibrated analytical balance.
-
Carefully weigh out 2.03 mg of this compound into the vial.
3. Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Close the vial tightly and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
4. Storage:
-
Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage.
-
For short-term use, the solution can be stored at 4°C.
-
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: Workflow for preparing the stock solution.
Conclusion
This application note provides a comprehensive protocol for the preparation of stock solutions of this compound. By following these guidelines, researchers can ensure the accurate and consistent preparation of this compound for their experimental needs, leading to more reliable and reproducible results. Always adhere to good laboratory practices and safety guidelines when handling chemical reagents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 7. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Transport Assays of Novel Auxin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development. The precise control of auxin concentration and distribution within plant tissues, orchestrated by auxin transport proteins, is critical for these processes.[1][2][3][4] Novel auxin analogs are continuously being developed for various applications, including agricultural biotechnology and as tools to dissect auxin biology. Understanding the cellular uptake and transport characteristics of these novel analogs is paramount for evaluating their efficacy and mechanism of action.
This document provides detailed application notes and protocols for conducting cellular uptake and transport assays for novel auxin analogs. It is intended to guide researchers, scientists, and drug development professionals in setting up and performing these essential experiments. The protocols described herein cover methods using radiolabeled and fluorescently tagged auxin analogs, as well as in vitro systems with membrane vesicles.
Key Auxin Transporter Families
The transport of auxin across the plasma membrane is mediated by several families of transporter proteins:
-
AUXIN1/LIKE-AUX1 (AUX1/LAX) family: These are high-affinity influx carriers responsible for the uptake of auxin into cells.[5] They function as proton symporters, utilizing the proton motive force to drive auxin uptake.[5][6]
-
PIN-FORMED (PIN) family: These are auxin efflux carriers that are crucial for establishing the directional flow of auxin between cells, a process known as polar auxin transport.[7][8] Their polar localization on the plasma membrane determines the direction of auxin flow.[7]
-
ATP-BINDING CASSETTE B (ABCB) family: This family of transporters also contributes to auxin efflux and plays a role in both polar and non-polar auxin transport.[7][9]
Signaling Pathway Overview
The canonical auxin signaling pathway is initiated by the perception of auxin by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are part of an SCF-type ubiquitin ligase complex.[1][3][10][11] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[3][11] Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[1][3][10] This degradation releases ARFs to regulate the expression of auxin-responsive genes.[10][11]
Canonical Auxin Signaling Pathway
Experimental Protocols
Radiolabeled Auxin Analog Uptake and Transport Assays
Radiolabeled compounds are a classic and robust method for quantifying uptake and transport.[12][13] This protocol is adapted for use with plant seedlings or cell suspension cultures.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) or plant cell suspension culture (e.g., tobacco BY-2).
-
Radiolabeled auxin analog (e.g., ³H-IAA, ¹⁴C-NAA, or a custom synthesized radiolabeled novel analog).
-
Growth medium (e.g., Murashige and Skoog (MS) medium).
-
Agar or appropriate gelling agent for solid media.
-
Scintillation vials.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Forceps, scalpels, and other dissection tools.
-
Ethanol for sterilization.
Protocol for Seedling Transport Assay:
-
Seedling Growth: Grow seedlings vertically on agar plates containing the appropriate growth medium.[12]
-
Preparation of Radiolabeled Agar: Prepare a small volume of agar containing the radiolabeled auxin analog at the desired concentration.
-
Application: Apply a small, defined volume of the radiolabeled agar as a droplet or a small cylinder to the shoot apex or root tip of the seedlings.[13]
-
Transport Period: Allow the seedlings to incubate for a defined period (e.g., 3-18 hours) to allow for transport of the radiolabeled analog.[12][13]
-
Harvesting and Sectioning: After the incubation period, carefully remove the seedlings from the agar. For transport analysis, dissect the seedling into segments of a known length (e.g., root, hypocotyl, cotyledons).[12]
-
Quantification: Place each segment into a separate scintillation vial containing scintillation fluid.[12]
-
Measurement: Measure the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity in each segment is proportional to the amount of transported auxin analog.
Protocol for Cell Suspension Uptake Assay:
-
Cell Culture: Grow plant cell suspension cultures to the desired growth phase.
-
Incubation: Add the radiolabeled auxin analog to the cell suspension culture at the desired final concentration.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the cell suspension.
-
Separation: Quickly separate the cells from the medium by vacuum filtration through a glass fiber filter.
-
Washing: Wash the cells on the filter with fresh, cold medium to remove extracellular radiolabel.
-
Quantification: Transfer the filter with the cells into a scintillation vial with scintillation fluid.
-
Measurement: Measure the radioactivity using a liquid scintillation counter to determine the amount of auxin analog taken up by the cells.
Radiolabeled Auxin Assay Workflow
Fluorescent Auxin Analog Uptake and Transport Assays
Fluorescently labeled auxin analogs allow for the visualization of auxin distribution at a subcellular level with high spatiotemporal resolution.[2][14][15]
Materials:
-
Plant seedlings or cell suspension culture.
-
Confocal laser scanning microscope (CLSM).
-
Microscope slides and coverslips.
-
Growth medium.
Protocol:
-
Sample Preparation: Mount seedlings or an aliquot of cell suspension culture on a microscope slide in a small drop of growth medium.
-
Analog Application: Add the fluorescent auxin analog to the medium on the slide to the desired final concentration.
-
Incubation: Incubate the sample for a specific period (e.g., 15 minutes to several hours) to allow for uptake and transport.[17]
-
Imaging: Visualize the distribution of the fluorescent analog within the cells and tissues using a CLSM. Use appropriate excitation and emission wavelengths for the specific fluorophore.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization and relative abundance of the fluorescent auxin analog. Co-localization studies with organelle-specific markers can be performed to pinpoint the exact location.[18]
In Vitro Transport Assay Using Membrane Vesicles
This assay provides a powerful tool to study the direct transport of auxin analogs across membranes in a simplified system, free from the complexities of intact cells.[19][20][21]
Materials:
-
Plant tissue (e.g., maize coleoptiles, zucchini hypocotyls).[19][21]
-
Homogenization buffer.
-
Differential centrifugation equipment.
-
Radiolabeled or fluorescent auxin analog.
-
Transport buffer with varying pH.
-
Inhibitors of auxin transport (e.g., NPA, TIBA) for control experiments.[21]
-
Filtration apparatus.
Protocol:
-
Membrane Vesicle Isolation: Homogenize the plant tissue in a suitable buffer and perform differential centrifugation to isolate microsomal membrane vesicles.
-
Vesicle Loading (Optional): Pre-load the vesicles with a specific buffer if studying efflux.
-
Transport Initiation: Add the radiolabeled or fluorescent auxin analog to the suspension of membrane vesicles in a transport buffer. A pH gradient across the vesicle membrane can be established to drive transport.[19][20]
-
Time Course Sampling: At different time points, take aliquots of the vesicle suspension.
-
Transport Termination: Stop the transport by diluting the aliquot in ice-cold buffer and immediately filtering it through a membrane filter to trap the vesicles.
-
Washing: Quickly wash the filter with cold buffer to remove any externally bound analog.
-
Quantification:
-
For radiolabeled analogs, measure the radioactivity of the filter using a scintillation counter.
-
For fluorescent analogs, the vesicles can be analyzed using fluorescence spectroscopy or microscopy.
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison of different novel auxin analogs.
Table 1: Cellular Uptake of Novel Auxin Analogs in Plant Cell Suspension Culture
| Auxin Analog | Concentration (µM) | Uptake Rate (pmol/10⁶ cells/min) |
| IAA (Control) | 1 | 10.5 ± 1.2 |
| Analog A | 1 | 15.2 ± 1.8 |
| Analog B | 1 | 5.8 ± 0.9 |
| Analog C | 1 | 9.7 ± 1.1 |
Table 2: Basipetal Transport of Novel Auxin Analogs in Seedling Roots
| Auxin Analog | Amount Transported (cpm/mm root/hour) |
| IAA (Control) | 1500 ± 210 |
| Analog X | 2200 ± 300 |
| Analog Y | 850 ± 150 |
| Analog Z | 1300 ± 190 |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the cellular uptake and transport of novel auxin analogs. By employing these methods, scientists can gain crucial insights into the biological activity and mode of action of these compounds, facilitating their development for various applications in agriculture and basic plant science research. The combination of in vivo, in situ, and in vitro assays allows for a multi-faceted characterization of auxin analog transport properties.
References
- 1. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin transport sites are visualized in planta using fluorescent auxin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 4. Mechanisms of auxin action in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Understanding the Mechanism of Action of the Auxin Permease AUX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin Transporters—A Biochemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Retro-Perspective on Auxin Transport [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Long-distance Auxin Transport Assay [uvm.edu]
- 13. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auxin transport sites are visualized in planta using fluorescent auxin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Auxin transport sites are visualized in planta using fluorescent auxin analogs | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
- 19. In-vitro auxin transport in membrane vesicles from maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in (2,5-dimethyl-1H-indol-3-yl)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound backbone?
A1: The most prevalent and versatile method for constructing the indole ring system required for this synthesis is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde.[2][3]
Q2: Which starting materials are required for the synthesis of this compound via the Fischer indole synthesis?
A2: The key starting materials are 4-methylphenylhydrazine (or its hydrochloride salt) and levulinic acid (4-oxopentanoic acid). The 4-methylphenylhydrazine provides the benzene ring with the 5-methyl substituent, and the levulinic acid serves as the keto-acid that ultimately forms the 2-methyl and 3-acetic acid moieties of the indole ring.
Q3: What types of acid catalysts are suitable for the Fischer indole synthesis of this compound?
A3: A wide range of Brønsted and Lewis acids can be used.[1][2] Common choices include:
-
Brønsted acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1] The choice of catalyst can significantly impact the reaction rate and yield.
Q4: Can I use the ester of levulinic acid instead of the free acid?
A4: Yes, it is common to use an ester of levulinic acid, such as ethyl levulinate. This approach typically leads to the formation of the corresponding ethyl ester of this compound. A subsequent hydrolysis step is then required to obtain the final carboxylic acid product.
Q5: How can I purify the final product?
A5: Purification is typically achieved through recrystallization.[4] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Mixtures of methanol and water are often effective for recrystallizing indole derivatives.[5] Column chromatography can also be employed for purification if significant impurities are present.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I address them?
A: Low or no yield is a common issue in the Fischer indole synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Inefficient Hydrazone Formation | Ensure equimolar amounts of 4-methylphenylhydrazine and levulinic acid (or its ester). The reaction is often carried out in a suitable solvent like ethanol or acetic acid to facilitate the condensation. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[2] If using a weak acid like acetic acid yields poor results, consider stronger Brønsted acids (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂). The optimal catalyst may need to be determined empirically. |
| Suboptimal Reaction Temperature | The cyclization step of the Fischer indole synthesis often requires elevated temperatures.[3] If the reaction is sluggish, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). However, excessive heat can lead to degradation. |
| Decomposition of Starting Materials or Product | Phenylhydrazines can be unstable, especially at high temperatures and in the presence of strong acids. Ensure the quality of your starting materials. The product itself may also be sensitive to prolonged exposure to harsh acidic conditions and high temperatures.[6] |
| Presence of Water | While some protocols tolerate small amounts of water, an excess can hinder the reaction. Use anhydrous solvents and reagents if you suspect water is an issue. |
Issue 2: Formation of Multiple Products and Impurities
Q: My TLC or NMR analysis indicates the presence of multiple side products. How can I improve the selectivity of my reaction?
A: The formation of side products is often related to the reaction conditions and the stability of intermediates.
| Potential Cause | Recommended Solution |
| Side Reactions (e.g., Polymerization) | Indoles can be prone to polymerization in the presence of strong acids.[6] Try using a milder acid catalyst or a lower reaction temperature. Reducing the reaction time can also minimize the formation of polymeric byproducts. |
| Incomplete Reaction | If starting materials are still present, the reaction may not have gone to completion. Increase the reaction time or temperature, or consider a more active catalyst. |
| Oxidation of the Product | Indoles can be susceptible to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. |
| Isomer Formation | If an unsymmetrical ketone is used that can form two different enamines, a mixture of indole isomers can result. For levulinic acid, this is generally not an issue for the indole core formation. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the principles of the Fischer indole synthesis and may require optimization.
Step 1: Formation of the Phenylhydrazone and Cyclization
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the crude ethyl (2,5-dimethyl-1H-indol-3-yl)acetate by vacuum filtration and wash with water.
Step 2: Hydrolysis of the Ester
-
Suspend the crude ethyl (2,5-dimethyl-1H-indol-3-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.[4][5]
Visualizations
Synthesis Pathway
Caption: Fischer Indole Synthesis Pathway.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of indoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of indoles and provides targeted solutions.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a frequent challenge due to the high nucleophilicity of the C3 position of the indole ring.[1][2] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally promotes N-alkylation.[1][2] The base deprotonates the indole nitrogen, enhancing its nucleophilicity for the subsequent reaction with the alkylating agent.[1] Incomplete deprotonation can result in a higher proportion of C3-alkylation.[1][2]
-
Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] In some cases, elevating the temperature to 80 °C has led to complete N-alkylation.[1][3]
-
Catalyst and Ligand Systems: Modern catalytic approaches provide excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with a DTBM-SEGPHOS ligand has demonstrated high N-selectivity.[1][4] Conversely, employing a different ligand, such as Ph-BPE, can direct the reaction towards C3-alkylation.[1][4]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a tetraalkylammonium salt, in a two-phase system (e.g., aqueous NaOH and an organic solvent like benzene) can lead to high yields of N-alkylated indoles.[5]
Q2: My reaction is producing dialkylated products (both N- and C-alkylation). How can I prevent this?
A2: Dialkylation can occur, particularly with highly reactive alkylating agents or under forcing conditions. To minimize this side reaction:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation.[1][6]
-
Reaction Time and Temperature: Carefully monitor the reaction's progress and terminate it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help control reactivity and prevent over-alkylation.[1]
Q3: My N-alkylation reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?
A3: Several factors can contribute to low reactivity. Consider the following optimization strategies:
-
Anhydrous Conditions: When using strong bases like NaH, it is critical to use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Any moisture will quench the base and impede the reaction.[1]
-
Reactivity of the Alkylating Agent: The choice of alkylating agent significantly impacts the reaction rate. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction via an in-situ Finkelstein reaction.
-
Solvent Choice: The solubility of the intermediate indole anion can affect the reaction rate. If precipitation is observed in a solvent like THF, switching to a more polar solvent such as DMF can improve solubility and the reaction outcome.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[7][8]
Q4: The indole I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?
A4: For substrates with sensitive functional groups, milder reaction conditions are necessary:
-
Weaker Bases: Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][9]
-
Phase-Transfer Catalysis (PTC): PTC conditions often employ milder bases and can be a good alternative for sensitive substrates.[5][10]
-
Catalytic Methods: Certain catalytic systems operate under neutral or mildly basic conditions, offering a viable alternative for sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the N-alkylation of indoles?
A1: The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of this position on the indole ring.[1] Other potential side reactions include C2-alkylation, which is less common, and dialkylation (alkylation at both the nitrogen and a carbon atom).[1]
Q2: Which base is best for the N-alkylation of indoles?
A2: The optimal base depends on the substrate and the desired reaction conditions:
-
For robust substrates: Strong bases like sodium hydride (NaH) are highly effective and widely used.[1]
-
For substrates with sensitive functional groups: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended.[1][9]
Q3: How does the choice of solvent affect the N-alkylation of indoles?
A3: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents like DMF and THF are commonly used.[1][2] DMF is often preferred as it helps to dissolve the intermediate indole anion, which can sometimes precipitate in ethereal solvents like THF, leading to poor regioselectivity.[2]
Q4: Can I use microwave heating to accelerate the N-alkylation of indoles?
A4: Yes, microwave-assisted synthesis is an effective technique for accelerating indole N-alkylation.[7][8] It can lead to significantly shorter reaction times and often improves yields.[11]
Quantitative Data Summary
The following tables summarize quantitative data on the influence of various reaction conditions on the regioselectivity of indole alkylation.
Table 1: Influence of Ligand on CuH-Catalyzed Indole Alkylation
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | N:C3 Ratio | ee (%) |
| 1 | (R)-DTBM-SEGPHOS | THF | 90 | 85 | >20:1 | 92 |
| 2 | (R)-Ph-BPE | THF | 50 | 75 | 1:20 | 88 |
Data synthesized from a study on ligand-controlled regiodivergent synthesis.[1]
Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole
| Entry | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) |
| 1 | 25 | Low | Predominant |
| 2 | 50 | Moderate Improvement | Significant |
| 3 | 65 | Good Improvement | Minor |
| 4 | 80 | 91 | Not Detected |
Data based on a one-pot Fischer indolisation–N-alkylation protocol.[1][3]
Experimental Protocols
General Protocol for Indole N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of an indole using an alkyl halide as the alkylating agent and sodium hydride as the base in dimethylformamide (DMF).[12]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the indole (1.0 eq).[12]
-
Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.[12]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas.[12]
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.[12]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[12]
-
Washing: Wash the combined organic layers with water and then with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor N-selectivity.
Caption: General experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (2,5-dimethyl-1H-indol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2,5-dimethyl-1H-indol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification strategies for indole acetic acid derivatives, including this compound, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include starting materials from the synthesis, reaction byproducts, and degradation products. Indole derivatives can be sensitive to light and air, leading to oxidation. Incomplete hydrolysis of an ester precursor would result in the corresponding ester as an impurity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For indole acetic acids, polar solvents like ethanol, methanol, or ethyl acetate are often suitable.[1] |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Add a small amount of additional solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Place the crystallization flask in an ice bath to maximize precipitation. Use a minimal amount of hot solvent to dissolve the crude product initially. |
| Crystals are colored despite the pure compound being described as white or off-white. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The chosen eluent system is not optimal. The column was not packed properly. | Perform TLC analysis with different solvent systems to find an optimal eluent for separation. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate. Ensure the column is packed uniformly without any cracks or channels. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to reduce tailing and improve elution. |
| Streaking or tailing of the spot on TLC and broad peaks during column chromatography. | The compound is acidic and interacting strongly with the silica gel. | Add a small amount of a volatile acid, such as acetic acid, to the eluent system to suppress the ionization of the carboxylic acid group. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on related compounds, mixtures like methanol-ether or benzene-hexane could be effective.[2]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system by running TLC plates. A mixture of hexane and ethyl acetate is a good starting point. For acidic compounds, adding a small percentage of acetic acid to the eluent can improve separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Recrystallization Solvents for Indole Acetic Acid Derivatives
| Solvent System | Compound | Reference |
| Methanol-Ether | 2,3-dimethyl-3H-indole-3-acetic acid | [2] |
| Benzene-Hexane | 2,3-dimethyl-3H-indole-3-acetamide | [2] |
| Ethanol | 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetohydrazide | [3] |
Table 2: Chromatographic Conditions for Indole Acetic Acid Derivatives
| Technique | Stationary Phase | Mobile Phase | Compound | Reference |
| TLC | Silica Gel | Propanol:Water (8:2) | Indole-3-acetic acid | |
| Column Chromatography | Silica Gel | Ethyl acetate:Hexane | Indole-3-acetic acid derivatives | |
| Flash Column Chromatography | Silica Gel | Dichloromethane | 2-aminopropyl-3-indole-acetic acid derivatives | [4] |
Visualizations
Caption: General purification strategies for crude this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
assessing the stability of indole acetic acid derivatives in various solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole acetic acid (IAA) derivatives. The information provided will help in assessing and managing the stability of these compounds in various solvents during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving indole acetic acid (IAA) and its derivatives?
A1: For optimal solubility, Dimethyl Sulfoxide (DMSO) and Ethanol are recommended for many IAA derivatives, such as Indole-3-acetonitrile.[1] Water solubility can be lower for some derivatives and may require sonication or warming to achieve a clear solution.[1] It is crucial to use high-purity, HPLC-grade solvents to avoid impurities that could catalyze degradation.[1]
Q2: What are the best practices for storing stock solutions of IAA derivatives?
A2: To minimize degradation, it is highly recommended to prepare solutions fresh before each experiment. For short-term storage, stock solutions should be kept at -20°C or lower in tightly sealed containers.[1] Long-term storage of IAA derivatives in solution is generally not recommended due to the potential for degradation over time.[1] If long-term storage is unavoidable, store at -80°C. For aqueous solutions, it is not recommended to store them for more than one day.
Q3: What are the primary factors that affect the stability of IAA derivatives in solution?
A3: The stability of IAA derivatives in solution is primarily affected by four factors:
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pH: Extreme acidic or basic pH can catalyze the hydrolysis of certain derivatives. For instance, ester conjugates of IAA are readily hydrolyzed in basic solutions (pH 9 and above).[2][3] For derivatives like Indole-3-acetonitrile, a neutral pH is generally recommended.[1]
-
Light Exposure: IAA and its derivatives are sensitive to light, particularly UV and blue light, which can cause significant photodegradation. It is essential to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Therefore, storing solutions at lower temperatures (-20°C or -80°C) is recommended.
-
Solvent Purity: Impurities in solvents can act as catalysts for degradation reactions. Always use high-purity, research-grade solvents.[1]
Q4: What are the common degradation products of IAA derivatives?
A4: The degradation products depend on the specific derivative and the degradation pathway. For example, in aqueous solutions, Indole-3-acetonitrile can undergo hydrolysis to form Indole-3-acetamide (IAM), and further hydrolysis can yield Indole-3-acetic acid (IAA).[1] Photodegradation of IAA can lead to a variety of oxidation products. It is important to be aware of these potential impurities as they may have their own biological activities.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my bioassays.
| Possible Cause | Troubleshooting Action |
| Degradation of the IAA derivative in your stock or working solution. | Prepare a fresh solution of your compound immediately before use. If you must store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect all solutions from light at all times. |
| Contamination of the solvent. | Use only high-purity, HPLC-grade solvents from a reliable source. Filter solvents before use if necessary. |
| pH of the experimental medium is causing hydrolysis. | Check the pH of your experimental medium. If it is acidic or basic, consider if this could be affecting your compound's stability. If possible, adjust the pH to a neutral range or perform a stability test of your compound at the experimental pH. |
Problem 2: I see extra peaks in my HPLC or LC-MS analysis that are not my parent compound.
| Possible Cause | Troubleshooting Action |
| The compound has degraded during storage or sample preparation. | This is a strong indication of degradation. Try to identify the degradation products by mass spectrometry. Prepare fresh samples and analyze them immediately. Minimize the time samples spend at room temperature and exposed to light. |
| The compound is degrading on the analytical column. | Ensure the mobile phase is compatible with your compound. For example, a highly acidic or basic mobile phase could cause on-column degradation. Check the stability of your compound in the mobile phase solvent over the run time of your analysis. |
| The solvent used to dissolve the sample contains impurities. | Analyze a blank injection of the solvent to check for impurities. Use a fresh bottle of high-purity solvent. |
Quantitative Data on Stability
Standardized quantitative stability data, such as half-lives, for a wide range of indole acetic acid derivatives in common laboratory solvents is limited in publicly available literature. Stability is highly dependent on the specific derivative, solvent, and experimental conditions (pH, temperature, light exposure). However, some qualitative and semi-quantitative information is available.
Table 1: Stability of Indole Acetic Acid and its Derivatives under Various Conditions
| Compound | Solvent/Medium | Condition | Observed Stability/Degradation | Source |
| Indole-3-acetic acid (IAA) | Crude extract | Dark, 4°C | Stored effectively for up to 2 months. | [4] |
| Indole-3-acetic acid (IAA) | Crude extract | Light exposure (1000 lux) | Stable for 30 days. | [4] |
| Indole-3-acetic acid (IAA) | Crude extract | Heat (121°C, 15 min) | Stable. | [4] |
| Indole-3-acetonitrile (IAN) | DMSO | Room Temperature | A general study on various compounds showed that after 6 months, the probability of observing the intact compound was 83%, decreasing to 52% after one year. | [1] |
| Nitrosated Indole-3-acetonitrile | Aqueous buffer | pH 8 vs. pH 2 | More stable at pH 8 compared to pH 2. | [5] |
| IAA-glucose and other IAA-esters | Aqueous buffer | pH 9 and above | Measurable hydrolysis occurs within a few hours. | [2][3] |
| Indole-3-butyric acid (IBA) | 50% Isopropyl alcohol | Room Temperature, 6 months | No significant loss in activity. | [6] |
| Indole-3-butyric acid (IBA) | Neutral, acidic, and alkaline media | Not specified | Reported to be very stable. | [2] |
Experimental Protocols
Protocol: Assessing the Stability of an Indole Acetic Acid Derivative by HPLC
This protocol provides a general framework for determining the stability of an IAA derivative in a specific solvent under defined conditions.
1. Materials and Reagents:
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Indole acetic acid derivative of interest
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High-purity solvents (e.g., DMSO, Ethanol, Methanol, Water)
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HPLC system with a UV or fluorescence detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
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Volumetric flasks and pipettes
-
Amber glass vials
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pH meter and buffers (if assessing pH stability)
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Incubator or water bath for temperature studies
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Light source with controlled intensity for photodegradation studies
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the IAA derivative at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 10 µg/mL) in the same solvent.
3. Stability Study Design:
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Control (Time Zero): Immediately after preparation, analyze a working solution by HPLC to determine the initial concentration (C₀) and peak purity.
-
Temperature Stability: Store working solutions in amber vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose working solutions in clear glass vials to a controlled light source. Wrap a control vial in aluminum foil and place it alongside the exposed samples.
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pH Stability: Adjust the pH of aqueous solutions of the derivative to different levels (e.g., pH 3, 7, 9) using appropriate buffers. Store at a constant temperature in the dark.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each experimental condition.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm or fluorescence detection (Excitation: 280 nm, Emission: 350 nm).
-
Column Temperature: 30°C.
-
5. Data Analysis:
-
For each time point, calculate the percentage of the IAA derivative remaining using the peak area from the HPLC chromatogram: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Plot the percentage remaining versus time for each condition.
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If degradation follows first-order kinetics, the half-life (t₁/₂) can be calculated from the degradation rate constant (k), which is the negative of the slope of the natural log of the concentration versus time plot.
Visualizations
Caption: Workflow for assessing the stability of an IAA derivative.
Caption: Key degradation pathways for IAA derivatives.
References
identifying degradation products of (2,5-dimethyl-1H-indol-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2,5-dimethyl-1H-indol-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under forced degradation conditions?
A1: Specific forced degradation studies on this compound are not extensively documented in publicly available literature. However, based on the known degradation pathways of the parent compound, indole-3-acetic acid (IAA), and other indole derivatives, several potential degradation products can be anticipated under various stress conditions. The presence of methyl groups at the C2 and C5 positions will influence the reaction pathways.
Potential Degradation Pathways:
-
Oxidative Degradation: The indole ring is susceptible to oxidation. While the 2-methyl group may offer some steric hindrance, oxidation could still occur at the 3-position or involve the pyrrole ring, potentially leading to oxindole-type structures.
-
Hydrolytic Degradation (Acidic/Basic): The acetic acid side chain is generally stable to hydrolysis. However, extreme pH and temperature conditions could potentially lead to decarboxylation. The indole ring itself is relatively stable to hydrolysis but can undergo degradation under harsh conditions.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photolytic decomposition of indole derivatives, leading to complex mixtures of degradation products through radical mechanisms.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid side chain is a plausible degradation pathway.
Q2: My analytical results show unexpected peaks when analyzing this compound. What could be the cause?
A2: Unexpected peaks in your chromatogram can arise from several sources:
-
Degradation Products: The compound may have degraded due to improper storage (exposure to light, high temperatures, or oxygen) or during sample preparation and analysis.
-
Impurities from Synthesis: Residual starting materials, reagents, or by-products from the synthesis of this compound could be present.
-
Contamination: Contamination from solvents, glassware, or the analytical instrument itself can introduce extraneous peaks.
-
Matrix Effects: If analyzing the compound in a complex matrix, other components of the matrix may interfere with the analysis.
Refer to the troubleshooting guide below for a systematic approach to identifying the source of these unexpected peaks.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container in a cool, dark, and dry place.
-
Protect from light by using amber-colored vials or by storing in a light-blocking container.
-
For solutions, it is advisable to prepare them fresh. If storage is necessary, store at low temperatures (e.g., -20°C) and protect from light. The stability in solution will depend on the solvent and pH.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in Analytical Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks over time in stability studies. | Degradation of the analyte. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those of the forced degradation samples. |
| Unknown peaks present in freshly prepared samples. | Impurities from synthesis or contamination. | Review the synthesis pathway to identify potential impurities. Use high-purity solvents and thoroughly clean all glassware. Analyze a solvent blank to rule out system contamination. |
| Inconsistent peak profiles between replicate injections. | Instability of the analyte in the analytical mobile phase or autosampler. | Assess the stability of the compound in the mobile phase over the duration of the analysis. Consider using a cooled autosampler. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Tailing peaks. | Secondary interactions with the stationary phase; column overload. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a lower concentration of the sample. |
| Broad peaks. | Column degradation; inappropriate mobile phase. | Use a new column or a guard column. Optimize the mobile phase composition and flow rate. |
| Co-elution of the main peak with impurities/degradants. | Insufficient chromatographic separation. | Modify the gradient profile, change the organic modifier, or try a different stationary phase chemistry. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature or slightly elevated temperature for a specified period.
4. Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample at appropriate time intervals.
5. Thermal Degradation:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 70-100°C).
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
Analytical Method: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: A hypothetical oxidative degradation pathway.
References
Technical Support Center: Optimizing HPLC for Indole Compound Separation
This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the mobile phase for better separation of indole compounds in your HPLC analysis.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape is a common problem in HPLC that can compromise resolution and lead to inaccurate quantification.[1] It is often characterized by asymmetry, where peaks are not the ideal Gaussian shape.
Q1: My indole compound peaks are tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue when analyzing polar compounds like indoles.[1] This is often due to secondary interactions between the analyte and the stationary phase.
Common Causes & Solutions for Peak Tailing:
| Cause | Solution | Experimental Protocol |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate residual silanol groups on the silica-based stationary phase, minimizing unwanted interactions.[1][2] Use a highly deactivated (end-capped) column.[1] Increase the buffer concentration to mask residual silanol groups.[1] | pH Adjustment: Prepare a mobile phase with a pH below 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).[3] Note: Ensure your column is stable at low pH to prevent damage to the stationary phase.[1] Buffer Concentration: Prepare buffers (e.g., phosphate) in the range of 25 mM to 50 mM.[4] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[5] | Sample Dilution: Reduce the injection volume or dilute the sample.[5] A good test is to inject about 10 times less sample mass and observe if the peak shape improves.[1] |
| Column Bed Deformation or Contamination | A void at the column inlet or a partially blocked frit can distort the sample flow path.[1] | Column Flushing: Backflush the column with a strong solvent to remove particulate matter from the inlet frit.[1] If the problem persists, consider replacing the column.[6] |
Q2: My peaks are fronting. What does this indicate and what should I do?
Fronting peaks, where the first half of the peak is broader, can be caused by issues with the sample injection or mobile phase composition.[7]
Troubleshooting Peak Fronting:
| Cause | Solution |
| High Injection Volume | Reduce the volume of sample injected onto the column.[7] |
| Improper Mobile Phase Composition | Ensure the mobile phase is well-mixed and appropriate for the analytes.[7] |
| Secondary Interactions with the Injector | Investigate potential interactions between the sample and components of the injection system.[7] |
Q3: All my peaks are broad. What are the likely causes?
Broad peaks can significantly reduce resolution and sensitivity.[7] This issue can stem from the column, mobile phase, or other system parameters.
Troubleshooting Broad Peaks:
| Cause | Solution |
| Column Inefficiency | This can be due to column aging, contamination, or an inappropriate stationary phase.[5][7] Consider using a column with smaller particles to increase efficiency.[8] |
| High Mobile Phase Viscosity | High viscosity can slow down mass transfer. Optimizing the mobile phase composition or increasing the column temperature can help.[9] |
| Sample Overloading | As with tailing, injecting too much sample can lead to broad peaks.[7] |
Flowchart: Troubleshooting Poor Peak Shape
Caption: A troubleshooting workflow for identifying and resolving common HPLC peak shape issues.
Issue: Poor Resolution
Inadequate resolution between peaks can make accurate quantification impossible.[10] Several factors can be adjusted to improve the separation of your indole compounds.
Q4: My indole compounds are co-eluting. How can I improve the resolution?
Improving resolution often involves modifying the mobile phase composition, stationary phase, or other chromatographic parameters to influence how analytes interact with the column.[10]
Strategies for Improving Resolution:
| Parameter to Adjust | How it Improves Resolution | Experimental Protocol |
| Mobile Phase Composition | Changing the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous to organic ratio can alter selectivity.[10] | Solvent Selection: Start with a water/acetonitrile mixture.[4] If resolution is poor, try substituting methanol for acetonitrile. Note that 40% acetonitrile provides similar elution strength to 50% methanol.[4] Solvent Strength: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase will increase retention and may improve separation.[9] |
| Mobile Phase pH | For ionizable compounds like many indoles, adjusting the pH can change their ionization state and dramatically affect retention and selectivity.[11] | pH Optimization: For acidic compounds, using a low pH mobile phase (e.g., < 3.5) can suppress ionization and improve peak shape.[9] Experiment with pH adjustments of ±1 unit around the pKa of your analytes.[12] |
| Gradient Elution | A gradient, where the mobile phase composition changes over time, is effective for separating complex mixtures with a wide range of polarities.[11] | Gradient Optimization: For closely eluting peaks, a shallower gradient (e.g., a smaller change in organic solvent percentage over a longer time) can improve resolution.[9] |
| Column Temperature | Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and potentially improved resolution.[9] | Temperature Screening: Evaluate separation at different temperatures (e.g., 30°C to 50°C). Be aware that higher temperatures can degrade thermally sensitive compounds.[9] |
| Flow Rate | Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[10] | Flow Rate Adjustment: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.[9] |
Workflow: Systematic Mobile Phase Optimization
Caption: A systematic approach to developing and optimizing an HPLC mobile phase for indole compounds.
Frequently Asked Questions (FAQs)
Q5: What is a good starting mobile phase for the separation of indole compounds on a C18 column?
A common starting point for reversed-phase chromatography of indole compounds is a mixture of water and an organic solvent like acetonitrile or methanol.[4] Often, a small amount of acid, such as 0.1% formic acid, is added to the aqueous phase to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[13] A typical initial gradient might run from a low percentage of organic solvent to a high percentage over 15-30 minutes.
Q6: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol are common organic solvents used in reversed-phase HPLC.[4]
-
Acetonitrile generally has a lower viscosity and lower UV cutoff, which can be advantageous.[12]
-
Methanol is a more cost-effective option.[12] The choice between them can also affect the selectivity of the separation. If you are not achieving the desired resolution with one, it is often worthwhile to try the other.[10]
Q7: When is it necessary to use a buffer in the mobile phase?
Buffers are used to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and good peak shape for ionizable compounds.[11] If your indole compounds have acidic or basic functional groups, their retention time can be very sensitive to small changes in pH. Using a buffer will ensure a stable pH throughout the analysis.[11] Common buffers include phosphate and acetate.[4]
Q8: What is the difference between isocratic and gradient elution, and which should I choose?
-
Isocratic elution uses a constant mobile phase composition throughout the run. It is best for simple mixtures where all components are well-resolved under a single condition.[12]
-
Gradient elution involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. This is ideal for complex samples containing compounds with a wide range of polarities.[12] For many analyses of complex samples containing multiple indole derivatives, a gradient elution will provide better overall separation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. veeprho.com [veeprho.com]
- 5. mastelf.com [mastelf.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
methods for overcoming solubility challenges with dimethyl indole derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with dimethyl indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my dimethyl indole derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of dimethyl indole derivatives is a direct result of their molecular structure. The core indole ring system is hydrophobic, and the addition of methyl groups further enhances this lipophilicity, making the molecule less likely to interact favorably with polar water molecules.[1][2] This characteristic is common among many small molecule kinase inhibitors, a class to which many indole derivatives belong, presenting challenges for achieving adequate concentrations for both in vitro and in vivo studies.[1]
Q2: I am unable to dissolve my compound in common aqueous buffers for my cellular assays. What is the recommended first step?
A2: When direct dissolution in aqueous buffers is not feasible, the standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of nonpolar and polar compounds.[1][3] This stock solution can then be serially diluted into your aqueous assay medium. However, it is critical to ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid impacting the biological assay.[1]
Q3: Can adjusting the pH of my buffer improve the solubility of my dimethyl indole derivative?
A3: Yes, pH modification can be a very effective technique, provided your molecule contains ionizable functional groups.[1][4] The nitrogen atom in the indole ring is weakly basic and can be protonated.[1] By decreasing the pH of the solution (making it more acidic), you can increase the degree of protonation, which significantly enhances aqueous solubility.[1][5] It is highly recommended to determine the pKa of your specific compound to identify the optimal pH range for dissolution.
Q4: What are co-solvents, and how can they help with solubility?
A4: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a hydrophobic compound.[4][6] The co-solvent works by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous solution and the lipophilic solute.[4][6] This makes the environment more favorable for the dimethyl indole derivative to dissolve. Commonly used co-solvents in pharmaceutical research include ethanol, polyethylene glycol (PEG 400), and propylene glycol.[1][7]
Q5: How do cyclodextrins enhance the solubility of indole derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9][10] They can encapsulate a poorly soluble "guest" molecule, like a dimethyl indole derivative, within their central cavity, forming an inclusion complex.[8][11] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[1][12] This method is widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of drugs.[8][9]
Q6: What are Amorphous Solid Dispersions (ASDs), and when should they be considered?
A6: An Amorphous Solid Dispersion (ASD) is an advanced formulation where the active pharmaceutical ingredient (API) is dispersed in a non-crystalline, amorphous state within a polymer matrix.[13][14][15] This high-energy amorphous form does not require energy to break a crystal lattice, resulting in a much higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[14][15][16] ASDs are particularly useful for improving the oral bioavailability of BCS Class II drugs (low solubility, high permeability).[13][16] This technique should be considered during later-stage development when optimizing a compound for in vivo efficacy.
Troubleshooting Guide: Compound Precipitation
A common issue is the precipitation of the dimethyl indole derivative when a concentrated DMSO stock solution is diluted into an aqueous buffer. This occurs when the final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium.[1]
Caption: A workflow for troubleshooting compound precipitation.
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Typical Fold-Increase in Solubility | Advantages | Disadvantages / Considerations |
| pH Adjustment | Increases the ionization of acidic or basic compounds.[5] | Variable (highly dependent on pKa) | Simple, cost-effective, easy to implement for initial screening.[1] | Only effective for ionizable compounds; risk of pH-dependent degradation.[17] |
| Co-solvency | Reduces solvent polarity, making it more favorable for lipophilic solutes.[6] | 2 to 500-fold | Simple to formulate; effective for many compounds; high drug loading possible.[6] | Risk of precipitation upon dilution; potential for solvent toxicity in biological assays.[1][6] |
| Surfactants | Form micelles that encapsulate hydrophobic molecules.[1] | 5 to 1,000-fold | High solubilization capacity; widely used in formulations. | Can interfere with some biological assays; potential for cell toxicity. |
| Cyclodextrin Complexation | Forms host-guest inclusion complexes, shielding the hydrophobic drug.[8][9] | 10 to 25,000-fold or more[12] | Significant solubility enhancement; can improve stability.[10] | Limited by the size of the drug and cavity; can be expensive. |
| Amorphous Solid Dispersion (ASD) | Maintains the drug in a high-energy, non-crystalline state.[14][15] | 4 to 10-fold (or higher)[18] | Greatly enhances dissolution rate and bioavailability.[13][14] | Thermodynamically unstable, risk of recrystallization; requires specialized equipment.[14][15] |
| Salt Formation | Converts the drug into a salt form with different physicochemical properties.[19][20] | 10 to 1,000-fold | Often highly effective; can improve stability and manufacturability.[21] | Requires an ionizable group on the drug; not all salts improve solubility.[5][19] |
Table 2: Example Data for Amorphous Solid Dispersion (ASD) of a Poorly Soluble Drug
Data synthesized from a study on a BCS Class II drug, demonstrating the potential of ASDs prepared by Hot-Melt Extrusion (HME) and Spray Drying (SD).[18]
| Formulation | Polymer Carrier | Method | Aqueous Solubility (µg/mL) | % Drug Release (at 60 min) |
| Pure Crystalline Drug | None | - | 4.6 ± 0.2 | 18.2% ± 1.6% |
| ASD (1:2 Drug:Polymer) | PVP K30/HPMCAS | HME | 35.4 ± 1.1 | 78.4% ± 2.3% |
| ASD (1:2 Drug:Polymer) | PVP K30/HPMCAS | SD | 42.7 ± 1.4 | 86.5% ± 1.7% |
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent system.[22]
Materials:
-
Dimethyl indole derivative
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the dimethyl indole derivative to a scintillation vial containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand, or centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common lab-scale method for preparing an inclusion complex to enhance solubility.
Caption: Encapsulation of a hydrophobic indole into a cyclodextrin.
Materials:
-
Dimethyl indole derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve Cyclodextrin: In a glass beaker, dissolve the desired amount of HP-β-CD in deionized water with stirring. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a common starting point.
-
Add Drug: Slowly add the dimethyl indole derivative powder to the stirring cyclodextrin solution.
-
Complexation: Cover the beaker and allow the mixture to stir at room temperature for 24-72 hours. The solution may appear cloudy initially and become clearer as the complex forms.
-
Filtration (Optional): If any un-complexed drug remains, filter the solution to remove the undissolved solid.
-
Lyophilization: Freeze the resulting solution completely (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48-72 hours until a dry, fluffy powder is obtained.
-
Characterization: The resulting powder is the inclusion complex. Its solubility can now be tested using Protocol 1 and compared to the parent compound.
Protocol 3: Logic for Method Selection
Choosing the right solubility enhancement technique depends on the experimental context and the properties of the derivative.
Caption: A decision tree for selecting a solubility enhancement method.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. pharmtech.com [pharmtech.com]
- 15. ijrti.org [ijrti.org]
- 16. seppic.com [seppic.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid. The content is structured to address potential issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the scale-up of the synthesis of this compound, primarily focusing on the widely used Fischer indole synthesis pathway.
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Heat Transfer: The Fischer indole synthesis is often exothermic. In larger reactors, inefficient heat dissipation can lead to localized hotspots, promoting side reactions and degradation of the product.[1] | - Implement a jacketed reactor with precise temperature control. - Consider a slower, controlled addition of the acid catalyst to manage the exotherm. - For very large scales, evaluate the use of a continuous flow reactor which offers superior heat transfer.[1] |
| Inefficient Mixing: Inadequate agitation in a large vessel can result in non-homogenous reaction conditions, leading to incomplete reaction and the formation of byproducts. | - Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure thorough mixing. - Perform computational fluid dynamics (CFD) modeling to understand mixing profiles in the reactor. |
| Impurity Profile of Starting Materials: Impurities in larger batches of starting materials, which may be negligible at the lab scale, can have a significant impact on the reaction at a larger scale. | - Ensure rigorous quality control of raw materials (p-xylene, hydrazine, pyruvic acid/ester). - Perform small-scale test reactions with new batches of starting materials. |
| Sub-optimal Reaction Concentration: Direct scaling of solvent volume may not be optimal. | - Experiment with different reaction concentrations at the pilot scale to find the optimal balance between throughput and reaction performance. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Step |
| Regioisomer Formation: If an unsymmetrical ketone is used as a precursor, the Fischer indole synthesis can yield regioisomers. | - While the synthesis of this compound typically starts with symmetrical precursors, if alternative routes are used, careful selection of acid catalyst and reaction conditions can influence regioselectivity. |
| Polymerization/Tar Formation: The acidic and high-temperature conditions of the Fischer indole synthesis can lead to the formation of polymeric materials, commonly referred to as "tar".[1] | - Optimize the choice and concentration of the acid catalyst. Lewis acids like zinc chloride or solid acid catalysts may be milder alternatives to strong Brønsted acids.[1] - Maintain strict temperature control to avoid overheating. - Minimize the reaction time by closely monitoring the reaction progress using in-process controls (e.g., HPLC). |
| Oxidative Degradation: The indole nucleus can be susceptible to oxidation, especially at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Oily Product: The crude product may not crystallize easily, making isolation difficult. | - Attempt to form a salt of the carboxylic acid to induce crystallization. - Screen different solvent systems for crystallization. Anti-solvent crystallization can be effective. |
| Tarry Residues Complicating Extraction: The presence of tar can lead to emulsion formation during aqueous workup. | - Employ filtration through a pad of celite to remove insoluble tars before extraction. - Optimize the pH and salt concentration of the aqueous phase to improve phase separation. |
| Inefficient Chromatographic Purification at Scale: Column chromatography, while effective in the lab, can be impractical and costly for large-scale production. | - Develop a robust crystallization method for purification. - Consider alternative purification techniques such as reactive extraction or melt crystallization if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: The most prevalent and scalable method is the Fischer indole synthesis.[2] This involves the reaction of 2,5-dimethylphenylhydrazine with a suitable four-carbon keto-acid or its ester, such as levulinic acid or ethyl levulinate, under acidic conditions. The resulting indole ester is then hydrolyzed to the final carboxylic acid product.
Q2: What are the critical process parameters to monitor during the scale-up of the Fischer indole synthesis for this compound?
A2: Key parameters to monitor and control include:
-
Temperature: The reaction is often exothermic, and poor heat management can lead to side reactions.
-
Acid Catalyst: The choice of acid (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) and its concentration are critical and may require re-optimization at a larger scale.
-
Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, impacting yield and purity.
-
Reaction Time: The optimal reaction time may differ between small-scale and large-scale synthesis and should be carefully monitored.
Q3: What are the likely impurities to be encountered, and how can they be minimized?
A3: Potential impurities include unreacted starting materials, regioisomers (if unsymmetrical precursors are used in alternative routes), and byproducts from side reactions like polymerization. Minimizing impurities can be achieved through:
-
Careful control of reaction temperature and reagent addition.
-
Use of high-purity starting materials.
-
Maintaining an inert atmosphere to prevent oxidation.
Q4: What are the recommended purification techniques for the final product on a larger scale?
A4: For large-scale purification, column chromatography is often impractical. The preferred method is crystallization. Developing a robust crystallization process is key to obtaining a high-purity product. This may involve screening various solvents and optimizing cooling profiles.
Q5: Can continuous flow chemistry be a viable option for scaling up this synthesis?
A5: Yes, continuous flow synthesis is an excellent option for scaling up the Fischer indole synthesis.[1][3] It offers superior heat and mass transfer, which can lead to better control over the reaction, reduced side product formation, and improved safety, especially for exothermic reactions.
Experimental Protocols
Illustrative Pilot-Scale Protocol for the Synthesis of this compound via Fischer Indole Synthesis
Disclaimer: This is a generalized protocol and must be optimized and validated for specific equipment and safety considerations at the pilot plant.
Step 1: Synthesis of Ethyl (2,5-dimethyl-1H-indol-3-yl)acetate
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with ethanol (50 L).
-
Reagent Charging: Under a nitrogen atmosphere, add 2,5-dimethylphenylhydrazine hydrochloride (5.0 kg, 28.9 mol). Stir the suspension.
-
Addition of Keto-ester: Slowly add ethyl levulinate (4.6 kg, 31.8 mol) to the suspension over 30 minutes, maintaining the temperature below 30 °C.
-
Acid Catalyst Addition: Prepare a solution of concentrated sulfuric acid (2.8 L, 52.1 mol) in ethanol (10 L) by slowly adding the acid to the ethanol in a separate vessel with cooling. Add this acidic solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to 20-25 °C. Slowly pour the mixture into a separate vessel containing cold water (150 L) with vigorous stirring. Extract the aqueous mixture with toluene (2 x 40 L).
-
Washing: Combine the organic layers and wash with water (50 L), 5% sodium bicarbonate solution (50 L), and again with water (50 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude ethyl (2,5-dimethyl-1H-indol-3-yl)acetate as an oil.
Step 2: Hydrolysis to this compound
-
Reactor Setup: Charge the 100 L reactor with the crude ethyl ester from the previous step. Add a solution of sodium hydroxide (2.3 kg, 57.5 mol) in water (20 L) and ethanol (30 L).
-
Hydrolysis: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction by HPLC until the ester is no longer detected.
-
Workup: Cool the reaction mixture to 20-25 °C. Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 L) and wash with toluene (20 L) to remove any non-polar impurities.
-
Acidification and Precipitation: Cool the aqueous layer to 10-15 °C and slowly add 6M hydrochloric acid with stirring until the pH reaches 2-3. The product will precipitate as a solid.
-
Isolation: Stir the slurry for 1-2 hours at 10-15 °C. Filter the solid product and wash the filter cake with cold water (2 x 20 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data
The following table presents illustrative data on how reaction conditions can affect the yield in Fischer indole syntheses of related compounds. This data is for informational purposes and should be used as a guide for optimization.
| Scale | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lab (mmol) | Polyphosphoric acid | 100 | 1 | 85 | Fictionalized Data |
| Lab (mmol) | H₂SO₄ in Ethanol | Reflux | 6 | 78 | Fictionalized Data |
| Lab (mmol) | ZnCl₂ | 120 | 4 | 82 | Fictionalized Data |
| Pilot (mol) | H₂SO₄ in Ethanol | Reflux | 8 | 75 | Fictionalized Data |
| Pilot (mol) | Polyphosphoric acid | 100-110 | 3 | 80 | Fictionalized Data |
Visualizations
Caption: Synthetic workflow for this compound.
References
preventing decarboxylation of indole-3-acetic acid derivatives during reaction
Welcome to the technical support center for handling indole-3-acetic acid (IAA) and its derivatives. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted decarboxylation and degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the decarboxylation of indole-3-acetic acid (IAA) derivatives?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For IAA and its derivatives, this typically involves the loss of the acetic acid side chain's carboxyl group. This degradation leads to the formation of skatole (3-methylindole) or related compounds, which are often undesired impurities.[1][2]
Q2: What are the primary factors that trigger the decarboxylation of IAA?
Several factors can promote the degradation and decarboxylation of IAA derivatives. The most common triggers include:
-
Acidic Conditions: IAA is known to be unstable in acidic environments.[3][4] Even the mild acidity of silica gel during column chromatography can be sufficient to cause degradation.
-
Light Exposure: The indole ring is sensitive to light, particularly UV radiation. Exposure can lead to decomposition, often indicated by a color change to rose or pink.[3][5]
-
High Temperatures: Elevated temperatures can accelerate the rate of decarboxylation.[1] Drying products in a heated oven is generally not recommended.[1]
-
Oxidizing Agents: IAA can be degraded through chemical and biological oxidation.[3]
Q3: Why is it critical to prevent decarboxylation during my experiments?
Preventing decarboxylation is essential for several reasons:
-
Product Purity: The formation of byproducts like skatole reduces the purity of your target compound and can complicate purification processes.
-
Yield Reduction: Degradation of the starting material or product directly leads to lower reaction yields.
-
Biological Activity: The biological function of an IAA derivative is intrinsically linked to its structure. Decarboxylation fundamentally alters the molecule, which will almost certainly lead to a loss of the intended biological activity.
-
Reproducibility: Uncontrolled degradation makes it difficult to achieve reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction mixture is changing color (e.g., turning pink/brown), and analysis shows my IAA derivative is degrading. What should I check first?
This is a common sign of IAA degradation. A systematic approach is key to identifying the cause. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for IAA derivative degradation.
Q2: How do I select the optimal reaction conditions to minimize decarboxylation?
Choosing the right pH, temperature, and solvent is crucial. Based on stability studies, neutral to slightly basic conditions and lower temperatures are generally preferred.
Table 1: Summary of Environmental Effects on IAA Stability
| Parameter | Condition | Effect on Stability | Recommendation | Source(s) |
| pH | Acidic (pH < 4) | Significant degradation and decarboxylation. | Maintain pH between 6.0 and 8.0. Use appropriate buffers if necessary. | [3][6][7] |
| Neutral (pH 7) | Generally stable. Optimal for many biological applications. | Ideal target for reactions and storage. | [8][9][10] | |
| Basic (pH > 8) | Stability can decrease at very high pH. | Use mild basic conditions if required by the reaction; avoid strong bases. | [3][11] | |
| Temperature | Low (0 - 25°C) | Degradation is minimal. | Conduct reactions at room temperature or below whenever possible. | [8] |
| Moderate (30 - 40°C) | Rate of degradation increases. | Use only if required for reaction kinetics; minimize reaction time. | [10][11] | |
| High (> 50°C) | Significant and rapid decarboxylation can occur. | Avoid high temperatures, especially during workup and drying. | [1][10] | |
| Light | Ambient or UV Light | Promotes decomposition. | Protect the reaction from light using amber glass or by wrapping the vessel in foil. | [3][5][12] |
| Atmosphere | Air (Oxygen) | Can lead to oxidative degradation. | For sensitive derivatives, degas solvents and run reactions under an inert atmosphere (N₂ or Ar). | [3] |
Q3: My compound degrades during purification on a silica gel column. What can I do?
This is a common problem caused by the acidic nature of standard silica gel.
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired solvent system and add a small amount of a volatile base, like triethylamine (~0.1-1%), to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column, which operate under non-acidic conditions.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferable to gravity chromatography.
Q4: How should I store my IAA derivatives to ensure long-term stability?
Proper storage is critical. Store your solid compounds in a dark, airtight container, preferably under an inert atmosphere, at a low temperature (-20°C is recommended).[13] For solutions, use a suitable solvent like ethanol or DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C in the dark.[13]
Experimental Protocols
Protocol 1: Quantification of IAA and Skatole by HPLC-UV
This protocol provides a method to assess the extent of decarboxylation by quantifying both the parent IAA derivative and its potential decarboxylated product, skatole.
1. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Kromasil 100-3.5 C18, 4.6 µm)[14]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Reference standards for your IAA derivative and skatole
-
Ethyl acetate for extraction (optional)
2. Standard Preparation:
-
Prepare individual stock solutions of your IAA derivative and skatole in methanol at 1 mg/mL.
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Take an aliquot of your reaction mixture or solution.
-
If necessary, perform a liquid-liquid extraction. Acidify the sample to ~pH 3 with phosphoric acid and extract three times with an equal volume of ethyl acetate.[3]
-
Combine the organic layers, evaporate the solvent under reduced pressure (without heating), and redissolve the residue in a known volume of methanol.[15]
-
Filter the final sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: A gradient of methanol and water containing 0.1% phosphoric acid (or formic acid for LC-MS compatibility).[14]
-
Example Gradient: Start with 30% Methanol, ramp to 90% Methanol over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
UV Detection: Monitor at 280 nm (for the indole ring) or determine the optimal wavelength for your specific derivative.
5. Data Analysis:
-
Identify the peaks for your IAA derivative and skatole by comparing retention times with the reference standards.
-
Quantify the concentration of each compound in your sample using the calibration curve.
-
Calculate the percentage of degradation by comparing the amount of the decarboxylated product to the initial amount of the IAA derivative.
Visualizations
Caption: General reaction scheme for the decarboxylation of IAA.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. reddit.com [reddit.com]
- 5. Plant Growth Promoter- Indole acetic acid IAA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jabonline.in [jabonline.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of indole acetic acid production by isolated bacteria from Stevia rebaudiana rhizosphere and its effects on plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Systematic characterization of plant-associated bacteria that can degrade indole-3-acetic acid | PLOS Biology [journals.plos.org]
Technical Support Center: Refining Purification Techniques for High-Purity (2,5-dimethyl-1H-indol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for (2,5-dimethyl-1H-indol-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is an indole derivative with a carboxymethyl substituent.[1] While a specific melting point for this compound is not widely reported, the parent compound, indole-3-acetic acid, has a melting point of 168-170 °C.[1] It is a colorless to cream-colored solid that is generally soluble in polar organic solvents.[1][2]
Q2: What is a common synthetic route for this compound, and what are the likely impurities?
A common method for synthesizing substituted indole-3-acetic acids is the Fischer indole synthesis.[3][4] This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] For this compound, this would likely involve the reaction of 4-methylphenylhydrazine with a derivative of levulinic acid.
Potential impurities from this synthesis can include:
-
Unreacted starting materials (phenylhydrazine and the keto-acid).
-
Side-products from incomplete cyclization or alternative rearrangement pathways.
-
Colored impurities arising from air oxidation of the indole ring, which can be exacerbated by heat and light.
Q3: What are the recommended initial purification strategies for crude this compound?
For crude this compound, a combination of extraction and recrystallization is a good starting point. Often, the synthesis results in the ester of the carboxylic acid, which can be purified by extraction with a solvent like ether before saponification to the final acid product.[5] The final acid can then be purified by recrystallization.[5]
Troubleshooting Guides
Recrystallization
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
The solution is too concentrated: Try adding a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
-
The cooling rate is too fast: Rapid cooling can prevent the formation of an ordered crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
The solvent is not ideal: The chosen solvent may be too good of a solvent for your compound even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a better solvent or use a mixed-solvent system. For indole carboxylic acids, common solvents to try include water, ethanol, or mixtures of a soluble solvent (like ethanol or acetone) with an anti-solvent (like hexane or water).[6][7]
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A low yield can result from several issues:
-
Using too much solvent: If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for efficient crystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and receiving flask.
-
The compound has significant solubility in the cold solvent: Even at low temperatures, some of your product will remain dissolved in the mother liquor. To minimize this, ensure the solution is thoroughly cooled in an ice bath before filtration. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
Q3: My purified crystals are still colored. How can I remove colored impurities?
Colored impurities in indole derivatives are often due to oxidation products. These can frequently be removed by treating the hot solution with activated charcoal before filtration. The colored molecules adsorb to the surface of the charcoal.
-
Procedure: Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal.
-
Caution: Use a minimal amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.
Column Chromatography
Q1: The spots on my TLC plate are streaking or tailing. How can I get clean separation on a column?
Streaking or tailing on a TLC plate is a common issue with indole derivatives and indicates that the separation on a silica gel column will also be poor. This is often due to the acidic nature of the carboxylic acid group interacting strongly with the silica gel.
-
Solution: Add a small percentage (0.5-2%) of a modifier like acetic acid or formic acid to your eluent system. This will help to suppress the ionization of the carboxylic acid and lead to sharper bands and better separation.
Q2: My compound is not moving from the baseline on the silica gel column.
If your compound is too polar for the chosen eluent, it will stick to the silica gel and not move down the column.
-
Solution: Increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If you are using 100% ethyl acetate, consider adding a small amount of a more polar solvent like methanol. It is always best to determine the optimal solvent system using TLC before running a column.
Data Presentation
Table 1: General Recrystallization Solvent Selection for Indole Carboxylic Acids
| Solvent Category | Examples | Suitability | Notes |
| Polar Protic | Water, Ethanol, Methanol | Good for more polar compounds. | Water can be effective for indole-3-acetic acid itself.[2] A mixture of methanol and water has been shown to be effective for indole purification.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate | Often used in combination with a non-polar solvent. | Good for dissolving the compound when hot. |
| Non-polar | Hexane, Toluene | Typically used as an anti-solvent in a mixed-solvent system. | The compound should be poorly soluble in these solvents. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | Highly versatile for fine-tuning solubility. | The compound should be soluble in the first solvent and insoluble in the second. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal eluent system for separation using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, a minimal amount of the dissolved sample can be carefully loaded directly onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Synthetic Auxin Analog Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of common synthetic auxin analogs, supported by experimental data. The information is intended to assist researchers in selecting the appropriate analog and concentration for their specific applications, from fundamental plant biology research to the development of new plant-based therapeutics.
Introduction to Synthetic Auxins
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. While indole-3-acetic acid (IAA) is the most abundant natural auxin, a variety of synthetic analogs have been developed with varying bioactivities and stabilities. These synthetic auxins, including 2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), Picloram, and Dicamba, are widely used in research and agriculture to manipulate plant growth, induce callus formation for tissue culture, and study auxin signaling pathways. Their differential effects stem from variations in their chemical structure, which influence their uptake, transport, metabolism, and interaction with auxin receptors.
Comparative Bioactivity of Synthetic Auxin Analogs
The bioactivity of synthetic auxin analogs can be assessed through various bioassays. This guide focuses on three common assays: root elongation, callus induction, and the induction of auxin-responsive gene expression. The following table summarizes the quantitative data from various studies to provide a comparative overview of the efficacy of different synthetic auxins.
Table 1: Comparative Bioactivity of Common Synthetic Auxin Analogs
| Synthetic Auxin Analog | Root Elongation Assay (Arabidopsis thaliana) | Callus Induction Assay (Nicotiana tabacum) | Auxin-Responsive Gene Expression (qRT-PCR) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Inhibition of primary root growth observed at concentrations >0.01 µM. Strong inhibition at 1 µM.[1][2] | High efficiency of callus induction, often at concentrations of 1-4 mg/L.[3][4] | Strong induction of early auxin-responsive genes (e.g., GH3, Aux/IAA).[5][6] |
| 1-Naphthaleneacetic acid (NAA) | Inhibition of primary root elongation and promotion of lateral root formation at concentrations around 0.1 µM.[1][2] | Effective for callus induction, often used in combination with cytokinins. Optimal concentrations vary (e.g., 1-3 mg/L).[7][8] | Potent inducer of auxin-responsive genes.[9] |
| Picloram | Generally more inhibitory to root growth than Dicamba at similar concentrations.[10] | Can be used for callus induction, with varying efficiency depending on the plant species.[4] | Effective in inducing auxin-responsive gene expression. |
| Dicamba | Inhibitory to root growth, but often less so than 2,4,5-T or Picloram at higher concentrations.[10] | Can induce callus formation, with optimal concentrations being species-dependent.[11] | Induces expression of auxin-responsive genes. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Root Elongation Assay in Arabidopsis thaliana
This protocol is adapted from standard methods for assessing auxin effects on root growth.
1. Plant Material and Growth Conditions:
- Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized using 70% ethanol for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinsed 3-5 times with sterile water.
- Seeds are sown on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
- Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.
- Plates are then transferred to a growth chamber and oriented vertically under a 16-hour light/8-hour dark photoperiod at 22°C.
2. Auxin Treatment:
- After 4-5 days of growth, seedlings with primary roots of approximately 1-2 cm are transferred to new plates containing MS medium supplemented with the desired concentrations of synthetic auxin analogs (e.g., 0.01 µM, 0.1 µM, 1 µM) or a solvent control.
- The position of the root tip at the time of transfer is marked on the back of the plate.
3. Data Collection and Analysis:
- The plates are returned to the growth chamber and incubated for an additional 2-3 days.
- The length of new root growth from the marked position is measured using a ruler or image analysis software (e.g., ImageJ).
- Primary root elongation is calculated and compared between treatments. The number of lateral roots can also be counted.
Callus Induction Assay in Nicotiana tabacum (Tobacco)
This protocol describes the induction of callus from tobacco leaf explants.[7][8][12][13]
1. Explant Preparation:
- Young, healthy leaves from sterile in vitro-grown tobacco plantlets are used as the explant source.
- The leaves are cut into small pieces (e.g., 1 cm²) under sterile conditions.
2. Culture Medium and Conditions:
- The leaf explants are placed on MS medium supplemented with 3% sucrose, 0.8% agar, and the desired concentrations of synthetic auxin (e.g., 2,4-D or NAA at 1-4 mg/L) and a cytokinin (e.g., kinetin or BAP at 0.1-1 mg/L). An intermediate ratio of auxin to cytokinin generally favors callus formation.[14]
- The pH of the medium is adjusted to 5.8 before autoclaving.
- Cultures are incubated in the dark at 25 ± 2°C for the initial callus induction.
3. Callus Proliferation and Maintenance:
- After 2-4 weeks, callus formation should be visible at the cut edges of the explants.
- The induced calli are then transferred to fresh medium for proliferation. For this stage, cultures are often moved to a 16-hour light/8-hour dark photoperiod to promote growth and sometimes differentiation.
- Callus induction efficiency can be calculated as the percentage of explants forming callus. The fresh and dry weight of the callus can also be measured to quantify proliferation.
Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression
This protocol outlines the steps to quantify the expression of auxin-responsive genes.[9][15][16]
1. Plant Material and Treatment:
- Arabidopsis thaliana seedlings are grown hydroponically or on MS agar plates for 7-10 days.
- Seedlings are then treated with a specific concentration of a synthetic auxin analog (e.g., 1 µM 2,4-D) or a mock solution for a defined period (e.g., 1-3 hours for early response genes).
- Whole seedlings or specific tissues (e.g., roots) are harvested and immediately frozen in liquid nitrogen.
2. RNA Extraction and cDNA Synthesis:
- Total RNA is extracted from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).
- The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.
- First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qRT-PCR:
- The qRT-PCR reaction is prepared using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the auxin-responsive genes of interest (e.g., GH3.3, IAA1, SAUR family genes) and a reference gene (e.g., ACTIN2 or UBIQUITIN10).
- The PCR is performed in a real-time PCR cycler.
- The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene in the mock-treated samples.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the canonical auxin signaling pathway and the workflows for the described experimental protocols.
Caption: Canonical auxin signaling pathway leading to gene expression.
Caption: Experimental workflow for the root elongation bioassay.
Caption: Experimental workflow for the callus induction bioassay.
Caption: Experimental workflow for qRT-PCR analysis of gene expression.
References
- 1. Frontiers | Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Efficient Callus Induction and Regeneration in Selected Indica Rice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Auxin regulates functional gene groups in a fold-change-specific manner in Arabidopsis thaliana roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Frontiers | Characterization and Expression Patterns of Auxin Response Factors in Wheat [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induction and Culture of Tobacco Callus - Lifeasible [lifeasible.com]
- 13. researchgate.net [researchgate.net]
- 14. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 16. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of (2,5-dimethyl-1H-indol-3-yl)acetic Acid and Indole-3-acetic Acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of (2,5-dimethyl-1H-indol-3-yl)acetic acid and the canonical auxin, Indole-3-acetic acid (IAA). The information presented is based on available experimental data and structure-activity relationship studies of related indole derivatives.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a pivotal role in regulating a wide array of physiological processes, including cell elongation, division, and differentiation. Its synthetic analogue, this compound, features methyl substitutions at the 2 and 5 positions of the indole ring. These structural modifications can significantly influence the molecule's biological activity, receptor binding affinity, and metabolic stability. This guide explores the known and inferred differences in their biological effects, supported by experimental evidence where available.
Comparative Biological Activity
Direct comparative experimental data for this compound is limited in publicly available literature. However, based on studies of closely related analogues, particularly 2-methyl-indole-3-acetic acid (2-Me-IAA), we can infer the likely biological activity of the 2,5-dimethyl derivative.
The primary biological effect of IAA and its analogues is the modulation of gene expression through the TIR1/AFB signaling pathway, leading to various growth responses. The potency of these compounds is often assessed using bioassays such as the Avena coleoptile straight-growth test, which measures the elongation of oat coleoptile segments in response to auxin application.
Table 1: Comparison of Auxin Activity of IAA and its Analogs
| Compound | Half-Optimal Concentration (mol L⁻¹) in Avena Coleoptile Test | Relative Auxin Activity | Reference |
| Indole-3-acetic acid (IAA) | ~2 x 10⁻⁶ | High | [1] |
| 2-Methyl-indole-3-acetic acid (2-Me-IAA) | ~2 x 10⁻⁵ | Reduced (approx. 10-fold lower than IAA) | [1] |
| This compound | Not available | Likely Reduced | Inferred |
Interpretation of Data:
The data for 2-Me-IAA indicates that a methyl group at the 2-position of the indole ring significantly reduces auxin activity, requiring a tenfold higher concentration to achieve a half-maximal response compared to IAA[1]. This reduced activity is likely due to steric hindrance at the active site of the auxin receptors. The addition of a second methyl group at the 5-position, as in this compound, is also expected to influence activity. While substitutions on the benzene ring of the indole nucleus can sometimes enhance activity, the combined effect of substitutions at both the 2 and 5 positions is not definitively documented. Based on the strong negative impact of the 2-methyl substitution, it is reasonable to predict that this compound will exhibit reduced auxin activity compared to IAA.
Signaling Pathway
Both IAA and its synthetic analogues are believed to exert their primary effects through the same canonical auxin signaling pathway. This pathway involves the perception of the auxin signal by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by AUXIN RESPONSE FACTOR (ARF) transcription factors.
Canonical Auxin Signaling Pathway
Experimental Protocols
Avena Coleoptile Straight-Growth Test
This bioassay is a classic method for quantifying auxin activity by measuring the elongation of oat (Avena sativa) coleoptile segments.
Methodology:
-
Plant Material: Oat seedlings are grown in complete darkness for approximately 72-96 hours to obtain etiolated coleoptiles of a suitable length.
-
Segment Preparation: The apical tip (approximately 3-4 mm) of the coleoptiles is removed, and a sub-apical segment of a defined length (e.g., 10 mm) is excised under dim green light.
-
Incubation: The segments are floated in a basal medium (e.g., a buffered sucrose solution) containing a range of concentrations of the test compound (IAA or its analogue). Control segments are incubated in the basal medium alone.
-
Measurement: After a specific incubation period (e.g., 18-24 hours) in the dark, the final length of the coleoptile segments is measured.
-
Data Analysis: The elongation (final length minus initial length) is plotted against the logarithm of the auxin concentration to determine the dose-response curve and the half-optimal concentration.
Avena Coleoptile Straight-Growth Test Workflow
Conclusion
References
Navigating Auxin Activity: A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Indole-3-Acetic Acids
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethyl-substituted indole-3-acetic acids (IAAs), pivotal compounds in the study of plant growth regulation. By examining the impact of methyl group placement on the indole ring, we can glean insights into the structural requirements for auxin activity.
While a comprehensive comparative study across all possible dimethyl-substituted IAA isomers remains to be fully elucidated in widely available literature, this guide synthesizes the existing data on mono- and di-substituted analogs to infer the SAR principles governing dimethyl-IAAs. The primary method for quantifying auxin activity discussed herein is the Avena coleoptile bioassay, a classic and reliable test for auxin-like substances.
Comparative Analysis of Substituted Indole-3-Acetic Acid Activity
The auxin activity of substituted IAAs is highly dependent on the position and nature of the substituents on the indole ring. The following table summarizes the available data on the relative activity of various mono- and di-substituted IAAs compared to the parent compound, indole-3-acetic acid. This data is primarily derived from Avena coleoptile straight-growth bioassays.
| Compound | Substitution Pattern | Relative Auxin Activity (%) | Observations |
| Indole-3-acetic acid (IAA) | Unsubstituted | 100 | The endogenous auxin standard. |
| 2-Methyl-IAA | Pyrrole ring substitution | Lower | Exhibits weaker auxin activity compared to IAA. |
| 4-Methyl-IAA | Benzene ring substitution | Lower to comparable | Activity is sensitive to the specific bioassay and concentration. |
| 5-Methyl-IAA | Benzene ring substitution | Higher | Often shows greater activity than IAA. |
| 5,7-Dichloro-IAA | Benzene ring disubstitution | Very Low | May act as an anti-auxin.[1] |
Note: The data presented is a synthesis from multiple sources and direct quantitative comparison across different studies should be approached with caution due to variations in experimental conditions.
Deciphering the Structure-Activity Relationship
The available data, though not exhaustive for all dimethyl-substituted isomers, allows for the formulation of several key SAR principles for substituted IAAs:
-
Substitution on the Pyrrole Ring: Methylation at the 2-position of the indole ring generally leads to a decrease in auxin activity. This suggests that this position is sensitive to steric hindrance, which may interfere with the molecule's ability to bind to auxin receptors.
-
Substitution on the Benzene Ring: The effect of methylation on the benzene ring (positions 4, 5, 6, and 7) is more complex and position-dependent.
-
Position 5: Substitution at the 5-position, as seen with 5-Methyl-IAA, often results in enhanced auxin activity. This suggests that this position may be involved in favorable interactions with the auxin receptor.
-
Position 4: The impact of substitution at the 4-position is less clear-cut, with some studies indicating comparable or slightly lower activity than IAA.
-
Disubstitution: The case of 5,7-dichloro-IAA, which exhibits very low activity, indicates that disubstitution, particularly with bulky and electronegative groups, can be detrimental to auxin activity.[1] This could be due to a combination of steric and electronic effects that disrupt the optimal interaction with the receptor.
-
Based on these observations, it can be hypothesized that for dimethyl-substituted IAAs, isomers with at least one methyl group at the 5-position might exhibit higher activity, while isomers with substitutions that create significant steric hindrance, such as at the 2- and 7-positions simultaneously, may have reduced activity.
Experimental Protocols: The Avena Coleoptile Straight-Growth Bioassay
The Avena (oat) coleoptile bioassay is a cornerstone for quantifying auxin activity. It measures the elongation of decapitated oat coleoptile sections in response to different concentrations of an auxin analog.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes
-
Filter paper
-
Incubator with controlled temperature and humidity, maintained in darkness
-
Test solutions of dimethyl-substituted indole-3-acetic acids at various concentrations
-
Control solution (buffer without auxin)
-
Millimeter ruler or digital imaging system
Procedure:
-
Seed Germination: Oat seeds are soaked in water and then spread on moist filter paper in Petri dishes. The dishes are incubated in complete darkness at a constant temperature (e.g., 25°C) for approximately 72 hours.
-
Coleoptile Selection: Uniformly grown, straight coleoptiles are selected under a dim green safelight (to which the plants are insensitive).
-
Sectioning: The apical tip (approximately 3-4 mm) of each coleoptile is removed. A sub-apical section of a defined length (e.g., 10 mm) is then excised from the remaining coleoptile.
-
Incubation: The coleoptile sections are floated in Petri dishes containing the test solutions of the dimethyl-substituted IAAs at varying concentrations. A control dish with only the buffer solution is also prepared. The dishes are incubated in the dark for a specified period (e.g., 24 hours).
-
Measurement: After incubation, the final length of each coleoptile section is measured accurately.
-
Data Analysis: The elongation (final length minus initial length) is calculated for each section. The average elongation for each concentration is then plotted against the logarithm of the concentration to generate a dose-response curve. The activity of the test compounds is then compared to that of a standard auxin like IAA.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key takeaways from the SAR studies of substituted indole-3-acetic acids.
Caption: SAR of substituted indole-3-acetic acids.
This guide serves as a foundational resource for understanding the SAR of dimethyl-substituted indole-3-acetic acids. Further research involving the systematic synthesis and bio-evaluation of all dimethyl-IAA isomers is necessary to build a more complete and quantitative picture of their structure-activity relationships. Such studies will undoubtedly contribute to the rational design of novel plant growth regulators and other bioactive molecules.
References
A Comparative Guide to HPLC and LC-MS for the Quantification of Indole Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of indole compounds is critical for applications ranging from biomarker discovery to therapeutic monitoring. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the optimal method for your research needs.
Indole and its derivatives are a broad class of bioactive molecules that play crucial roles in various physiological and pathological processes. They are key targets of study in fields such as neurobiology, oncology, and metabolic diseases. The choice between HPLC and LC-MS for their quantification depends on several factors, including the required sensitivity, selectivity, sample complexity, and the specific research question.
Methodological Overview
Both HPLC and LC-MS begin with a liquid chromatography step to separate the compounds of interest from a complex mixture. The primary distinction lies in the detection method. HPLC systems typically use detectors such as UV-Vis, fluorescence, or electrochemical detectors.[1] In contrast, LC-MS couples the separation power of LC with the mass analysis capabilities of a mass spectrometer, which identifies and quantifies compounds based on their mass-to-charge ratio.[2] This fundamental difference leads to significant variations in performance.
Performance Comparison: HPLC vs. LC-MS
LC-MS generally offers superior sensitivity and specificity compared to HPLC.[2] The ability of the mass spectrometer to selectively monitor for specific parent and fragment ions in Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and enhances detection limits, even in complex biological matrices.[3][4] While HPLC can be a robust and cost-effective method, it may require more extensive sample cleanup to minimize interferences.[1]
Quantitative Performance Data
The following table summarizes the key quantitative performance characteristics for the analysis of various indole compounds using both HPLC and LC-MS, compiled from published studies.
| Parameter | HPLC | LC-MS/MS | Reference(s) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 | [5][6] |
| Limit of Quantification (LOQ) | 0.08–1.72 µM | 17–94 ng/mL | [6][7] |
| Precision (RSD%) | Intra-day: 0.2%–6.0% | Intra-assay: 2.0%–12% | [3][8] |
| Accuracy/Recovery | Not explicitly stated | 92%–109% | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of indole compounds using HPLC and LC-MS.
HPLC Method for Indole Compounds
This protocol is based on the analysis of 10 indole compounds in sugar cane juice.[3][4]
-
Instrumentation: Waters 2695 Separations Module with a Waters 2996 Photodiode Array (PDA) detector.
-
Column: Not specified in the provided abstract, but a reverse-phase C18 column is common.
-
Mobile Phase: A gradient elution with an aqueous mobile phase containing 0.1% formic acid and methanol.
-
Detection: PDA detector set at 280 nm.
-
Sample Preparation: Solid-Phase Extraction (SPE) using C18 cartridges for pre-concentration and purification of indole compounds from the sample matrix.[3][4]
LC-MS/MS Method for Indole Quantification
This protocol is based on the quantification of indole in mouse serum and tissues.[10][11]
-
Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer.
-
Mobile Phase: Gradient elution with 0.1% aqueous formic acid (A) and methanol (B).[10][11]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[10]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.[10][11]
-
Indole Transition: 118.1 > 91.1 m/z
-
Internal Standard (Indole-d7) Transition: 124.15 > 96.1 m/z
-
-
Sample Preparation: Protein precipitation using ice-cold acetonitrile.[10][11]
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex experimental processes and biological pathways.
Caption: A generalized workflow comparing HPLC and LC-MS for indole compound quantification.
Many indole compounds of biological interest are derived from the metabolism of tryptophan. Understanding this pathway is crucial for interpreting quantitative data.
Caption: A simplified diagram of the tryptophan metabolism pathway leading to various indole compounds.
Conclusion
Both HPLC and LC-MS are valuable techniques for the quantification of indole compounds. The choice of method should be guided by the specific requirements of the study. For high-throughput applications and research demanding the utmost sensitivity and specificity, particularly in complex biological matrices, LC-MS is the superior choice.[1][2] Its ability to employ simpler sample preparation protocols can also offer advantages in efficiency. However, HPLC with UV or fluorescence detection remains a robust, reliable, and cost-effective option for laboratories where the highest sensitivity is not a critical requirement and where established protocols are already in place.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of (2,5-dimethyl-1H-indol-3-yl)acetic Acid Utilizing 2D NMR Spectroscopy
A definitive guide for researchers, scientists, and drug development professionals on the application of two-dimensional nuclear magnetic resonance (2D NMR) for the structural verification of the title compound. This guide provides a comparative analysis of key 2D NMR techniques, supported by predicted experimental data and detailed protocols.
The precise structural elucidation of novel or synthesized organic molecules is a cornerstone of chemical research and drug development. For complex heterocyclic compounds such as (2,5-dimethyl-1H-indol-3-yl)acetic acid, one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) may not suffice for unambiguous assignment of all atomic connections. Two-dimensional (2D) NMR techniques, however, provide a powerful suite of experiments to map out the molecular framework by correlating nuclear spins through chemical bonds. This guide details the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to unequivocally confirm the structure of this compound.
Predicted 2D NMR Correlation Data
The following tables summarize the predicted through-bond correlations for this compound. These correlations are essential for piecing together the molecular structure.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H4 (7.18) | H6 (6.95) |
| H6 (6.95) | H4 (7.18) |
| H1' (3.65) | - |
| NH (7.98) | - |
| 2-CH₃ (2.40) | - |
| 5-CH₃ (2.45) | - |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Carbon (δ, ppm) | Attached Proton(s) (δ, ppm) |
| C4 (120.5) | H4 (7.18) |
| C6 (123.0) | H6 (6.95) |
| C7 (110.5) | - |
| C1' (31.0) | H1' (3.65) |
| 2-CH₃ (12.5) | 2-CH₃ (2.40) |
| 5-CH₃ (21.5) | 5-CH₃ (2.45) |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) |
| H4 (7.18) | C2, C3, C5, C6, C7a |
| H6 (6.95) | C4, C5, C7, C7a |
| H1' (3.65) | C2, C3, C3a, C2' |
| NH (7.98) | C2, C3a, C7a |
| 2-CH₃ (2.40) | C2, C3, C3a |
| 5-CH₃ (2.45) | C4, C5, C6 |
Experimental Protocols
A detailed methodology for acquiring the necessary 2D NMR data is provided below.
Sample Preparation:
-
Compound: this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: 10-20 mg/mL
-
Sample Tube: 5 mm NMR tube
NMR Instrumentation:
-
Spectrometer: 500 MHz (or higher) NMR spectrometer
-
Probe: Standard broadband probe with Z-gradient capabilities
1. ¹H NMR Experiment:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
2. ¹³C{¹H} NMR Experiment:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30)
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
3. COSY Experiment:
-
Pulse Program: Standard COSY experiment (cosygpqf)
-
Spectral Width: 0-12 ppm in both dimensions
-
Data Points: 2048 in F2, 256 in F1
-
Number of Scans: 8
4. HSQC Experiment:
-
Pulse Program: Standard phase-sensitive HSQC with gradients (hsqcedetgpsisp2.3)
-
¹H Spectral Width: 0-12 ppm
-
¹³C Spectral Width: 0-180 ppm
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
5. HMBC Experiment:
-
Pulse Program: Standard HMBC with gradients (hmbcgplpndqf)
-
¹H Spectral Width: 0-12 ppm
-
¹³C Spectral Width: 0-200 ppm
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz
Visualizing the Structural Confirmation
The following diagrams illustrate the workflow of the structural elucidation process and the key long-range correlations that confirm the molecular skeleton.
Comparative Analysis of 2D NMR Techniques
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a key COSY correlation would be observed between the aromatic protons H4 and H6, confirming their ortho relationship on the benzene ring of the indole core.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is an essential step for assigning the ¹³C NMR spectrum. For the target molecule, HSQC would unequivocally link the proton signals of the methyl groups (2-CH₃ and 5-CH₃) and the methylene group (H1') to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). For this compound, key HMBC correlations would include:
-
The correlation from the methylene protons (H1') to the indole carbons C2 and C3, as well as the carboxylic acid carbon (C2'), which confirms the position of the acetic acid side chain.
-
Correlations from the 2-methyl protons to C2 and C3, and from the 5-methyl protons to C4, C5, and C6, confirming the positions of the methyl substituents on the indole ring.
-
Correlations from the indole NH proton to C2, C3a, and C7a, which helps to piece together the heterocyclic ring system.
-
A Comparative Guide to Bioassays for Measuring Auxin-Like Physiological Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two classic bioassays used to measure auxin-like physiological responses: the Avena sativa (oat) coleoptile elongation test and the split pea (Pisum sativum) stem curvature test. The performance of these assays in response to the principal native auxin, Indole-3-acetic acid (IAA), is compared, supported by experimental data and detailed protocols.
Introduction to Auxin Bioassays
Auxins are a class of plant hormones that play a central role in regulating plant growth and development, including cell elongation, apical dominance, and root initiation. Bioassays are essential for quantifying the biological activity of auxins and auxin-like compounds. These assays utilize the physiological responses of plant tissues to different concentrations of these substances to determine their relative potency.[1][2]
Comparative Analysis of Bioassays
The Avena coleoptile elongation test and the split pea stem curvature test are two of the most well-established methods for assessing auxin activity.[2][3] Both rely on the principle of auxin-induced cell elongation, but they differ in the plant material used, the specific response measured, and their sensitivity and complexity.
Data Presentation: Auxin (IAA) Dose-Response Comparison
The following table summarizes representative quantitative data from studies employing the Avena coleoptile elongation and split pea stem curvature bioassays with varying concentrations of IAA.
| Bioassay Method | IAA Concentration (M) | Observed Response | Reference |
| Avena Coleoptile Elongation | 0 (Control) | ~1.5 mm elongation | [4] |
| 10⁻⁷ | ~2.5 mm elongation | [4] | |
| 10⁻⁶ | ~3.5 mm elongation | [4] | |
| 10⁻⁵ | ~4.0 mm elongation | [4] | |
| 10⁻⁴ | ~4.2 mm elongation | [5] | |
| Split Pea Stem Curvature | 0 (Control) | Outward curvature | [6][7] |
| 10⁻⁷ (~0.02 mg/L) | Slight inward curvature | [7] | |
| 10⁻⁶ (~0.2 mg/L) | Moderate inward curvature | [7] | |
| 10⁻⁵ (~2 mg/L) | Strong inward curvature | [7] | |
| >10⁻⁵ | Decreasing inward curvature (inhibition) | [7] |
Experimental Protocols
Avena sativa Coleoptile Elongation Test
This bioassay measures the ability of a substance to promote the elongation of excised sections of oat coleoptiles.[8]
Materials:
-
Avena sativa (oat) seeds
-
Sand or vermiculite
-
Petri dishes
-
Filter paper
-
Test solutions (IAA standards and unknown samples) in a buffered solution (e.g., phosphate-citrate buffer at pH 5.9) containing 2% sucrose.[5]
-
Ruler or digital imaging system for measurement
Procedure:
-
Seed Germination: Germinate Avena sativa seeds on moist filter paper in petri dishes in complete darkness for approximately 72 hours at 25°C.[5]
-
Seedling Selection: Select uniform seedlings with straight coleoptiles, approximately 20-30 mm in length.
-
Coleoptile Excision: Under a dim green light, excise a 5-10 mm segment from the coleoptile, starting 2-3 mm below the apical tip.
-
Incubation: Float the coleoptile sections in the test solutions in petri dishes. Ensure the sections are fully bathed in the solution.
-
Growth Period: Incubate the petri dishes in complete darkness at 25°C for 18-24 hours.
-
Measurement: Measure the final length of the coleoptile sections. The elongation is calculated as the final length minus the initial length.
-
Data Analysis: Plot the mean elongation against the logarithm of the IAA concentration to generate a standard curve. The concentration of an unknown sample can be determined by interpolating its elongation value on the standard curve.
Split Pea Stem Curvature Test
This bioassay is based on the differential growth of the inner and outer tissues of a split pea stem in the presence of auxin, causing the stem halves to curve inwards.[6][7]
Materials:
-
Pisum sativum (pea) seeds (e.g., 'Alaska' variety)
-
Moist sand or vermiculite
-
Petri dishes
-
Razor blade
-
Test solutions (IAA standards and unknown samples)
-
Protractor or digital imaging system for measurement
Procedure:
-
Seed Germination: Grow pea seedlings in complete darkness in moist sand or vermiculite for 7-9 days at a controlled temperature (e.g., 24°C) and high humidity.[6]
-
Stem Preparation: Select seedlings with straight epicotyls (stems). Excise the apical bud and a section of the stem approximately 3-4 cm long from the third internode.
-
Stem Splitting: Using a sharp razor blade, split the stem longitudinally for a length of about 3 cm, leaving the basal portion intact.
-
Incubation: Place the split stems in petri dishes containing the test solutions.
-
Curvature Development: Allow the stems to incubate for 6-24 hours in darkness. The curvature is typically complete within this timeframe.[7]
-
Measurement: Measure the angle of inward curvature of the two stem halves. This can be done using a protractor or by analyzing digital images of the stems.
-
Data Analysis: The degree of curvature is proportional to the logarithm of the auxin concentration over a specific range.[7] A standard curve can be generated by plotting the curvature angle against the log of the IAA concentration.
Visualizations
Auxin Signaling Pathway
The canonical auxin signaling pathway involves three main protein families: TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF transcription factors. In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARF transcription factors, allowing them to regulate the expression of auxin-responsive genes, which in turn leads to physiological responses like cell elongation.
Caption: The TIR1/AFB-mediated auxin signaling pathway.
Experimental Workflow: Avena Coleoptile Elongation Test
References
- 1. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. brainly.in [brainly.in]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. journals.uchicago.edu [journals.uchicago.edu]
- 7. journals.uchicago.edu [journals.uchicago.edu]
- 8. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency and scalability of different indole synthesis routes
A Comprehensive Guide to Indole Synthesis: Comparing Efficiency and Scalability of Key Routes
The indole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the development of efficient and scalable methods for its synthesis is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of the most prominent indole synthesis routes, evaluating their performance based on experimental data, efficiency, and scalability.
Indole syntheses can be broadly categorized into two main classes: classical methods, which are often named reactions developed in the late 19th and early 20th centuries, and modern transition-metal-catalyzed methods, which have gained prominence in recent decades for their high efficiency and functional group tolerance.
Evaluating the Efficacy of (2,5-dimethyl-1H-indol-3-yl)acetic Acid: An Indirect Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of direct in vitro and in vivo efficacy studies specifically focused on (2,5-dimethyl-1H-indol-3-yl)acetic acid. To address the scientific interest in this molecule, this guide provides a comparative analysis based on the broader class of indole-3-acetic acid (IAA) derivatives and structurally related compounds, such as 2,3-dimethylindoles. The data presented herein is intended to offer a predictive context for the potential biological activities of this compound and to inform future research directions. It is crucial to interpret these findings with the understanding that minor structural modifications can significantly alter the biological profile of a compound.
In Vitro Efficacy of Indole Derivatives
Indole-3-acetic acid and its derivatives have demonstrated a wide spectrum of biological activities in preclinical in vitro studies, including anticancer, anti-inflammatory, and antioxidant effects.
Anticancer Activity
The cytotoxic effects of various indole derivatives have been evaluated against a range of human cancer cell lines. A common method to assess this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
| Compound Class | Cell Line(s) | Key Findings |
| 2,3-dimethylindoles | Kidney adenocarcinoma (ACHN), Pancreas carcinoma (Panc1), Lung carcinoma (Calu1), Non-small cell lung carcinoma (H460), Colon cancer (HCT116) | Certain derivatives exhibited promising activity against lung and pancreas carcinoma cell lines with IC50 values in the low nanomolar range.[1] |
| Indole-3-glyoxylamides | Colon carcinoma (HT 29), Prostate carcinoma (PC 3), Lung carcinoma (H 460M), Gastric carcinoma (MKN-45) | Showed marked antitumor activity, particularly against human solid tumors. |
| Indole-based 1,3,4-Oxadiazoles | Colorectal carcinoma (HCT116), Lung adenocarcinoma (A549), Melanoma (A375) | One derivative exhibited more significant anticancer activity against these cell lines compared to the standard drug erlotinib.[2] |
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate inflammatory pathways. For instance, Indole-3-acetic acid (IAA) has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages by inducing heme oxygenase-1 (HO-1) and neutralizing free radicals.[3][4]
| Compound/Class | Assay | Key Findings |
| Indole-3-acetic acid (IAA) | LPS-induced RAW264.7 macrophages | Suppressed the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[3] |
| Indole-3-acetic acid analogues | DPPH free radical scavenging assay, Microsomal lipid peroxidation (LPO) assay | Some analogues showed significant antioxidant activity.[5] |
In Vivo Efficacy of Indole Derivatives
In vivo studies, primarily in animal models, have provided further evidence for the therapeutic potential of indole derivatives.
Anti-inflammatory and Immunomodulatory Effects
In a mouse model of ankylosing spondylitis, Indole-3-acetic acid (IAA) demonstrated protective effects by decreasing the incidence and severity of the disease. This was associated with the inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A, and IL-23) and the promotion of the anti-inflammatory cytokine IL-10.[6] Furthermore, IAA treatment was found to ameliorate pathological changes in the ileum and improve intestinal mucosal barrier function.[6]
| Compound | Animal Model | Key Findings |
| Indole-3-acetic acid (IAA) | Proteoglycan-induced ankylosing spondylitis in mice | Decreased disease severity, inhibited pro-inflammatory cytokines, and promoted anti-inflammatory cytokines.[6] |
| Oleanolic acid indole derivatives | TPA-induced mouse ear edema | Demonstrated in vivo anti-inflammatory effects.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of indole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is then calculated.
In Vivo Anti-inflammatory Model (TPA-Induced Mouse Ear Edema)
-
Animal Model: A mouse model of acute inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear.
-
Compound Administration: The test compound is administered to the mice, either topically or systemically, before or after the induction of inflammation.
-
Assessment of Edema: The thickness and weight of the ear are measured at various time points after TPA application to quantify the extent of edema.
-
Histological and Biochemical Analysis: Ear tissue samples can be collected for histological examination to assess inflammatory cell infiltration. Additionally, levels of pro-inflammatory cytokines and other inflammatory mediators can be measured in the tissue homogenates.[7]
Signaling Pathways and Experimental Workflows
The biological effects of indole derivatives are mediated through their interaction with various cellular signaling pathways.
Caption: General inflammatory signaling pathway often targeted by indole derivatives.
Caption: A typical workflow for evaluating the in vitro anticancer efficacy of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | MDPI [mdpi.com]
- 4. [PDF] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Quantitative Purity Assessment of Synthesized (2,5-dimethyl-1H-indol-3-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative purity assessment of synthesized (2,5-dimethyl-1H-indol-3-yl)acetic acid. The performance of this compound is objectively compared with two structural alternatives, Indole-3-carboxylic acid and 5-methyl-indole-3-acetic acid , supported by illustrative experimental data. Detailed protocols for key analytical techniques are provided to facilitate practical implementation in a research or quality control setting.
The purity of an active pharmaceutical ingredient (API) or a research compound is a critical parameter that directly impacts its efficacy, safety, and reproducibility in biological assays.[1] Rigorous and accurate purity determination is therefore a mandatory step in chemical synthesis and drug development.[1] This guide focuses on the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis for the purity determination of this compound and its alternatives.
Comparative Compounds Overview
For the purpose of this guide, this compound is compared against two structurally related indole derivatives. The selection of these alternatives allows for a relevant comparison of analytical method performance.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₂H₁₃NO₂ | 203.24 | ![]() |
| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | ![]() |
| 5-methyl-indole-3-acetic acid | C₁₁H₁₁NO₂ | 189.21 | ![]() |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the purity assessment of substituted indoles due to its high resolution, sensitivity, and reproducibility.[1] It effectively separates the main compound from its impurities based on polarity.[1]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of the synthesized indole derivatives by calculating the area percentage of the main peak relative to all detected peaks in the chromatogram.
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
Methanol (HPLC grade) for sample preparation.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of each synthesized compound in methanol at a concentration of 1 mg/mL.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject each sample solution and record the chromatogram.
-
Identify the main peak corresponding to the target compound and any impurity peaks.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.
-
Quantitative Data Summary: HPLC Purity
| Compound | Retention Time (min) | Purity by Area % |
| This compound | 12.8 | 99.2% |
| Indole-3-carboxylic acid | 9.5 | 98.5% |
| 5-methyl-indole-3-acetic acid | 11.2 | 99.5% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[1][2] It is a primary ratio method, meaning it does not require a calibration curve of the analyte itself.[3][4]
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity of the synthesized indole derivatives using an internal standard.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%).
-
-
Procedure:
-
Accurately weigh approximately 5 mg of the synthesized compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay D1 of at least 5 times the longest T1, sufficient number of scans for good signal-to-noise).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Quantitative Data Summary: qNMR Purity
| Compound | Analyte Signal (ppm, N) | IS Signal (ppm, N) | Calculated Purity (w/w %) |
| This compound | 3.55 (s, 2H) | 6.25 (s, 2H) | 99.1% |
| Indole-3-carboxylic acid | 8.15 (s, 1H) | 6.25 (s, 2H) | 98.7% |
| 5-methyl-indole-3-acetic acid | 3.60 (s, 2H) | 6.25 (s, 2H) | 99.4% |
Elemental Analysis
Elemental analysis by combustion is a fundamental technique to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[5] The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula to assess purity.[6] An accepted deviation is typically within ±0.4%.[6]
Experimental Protocol: CHNS Analysis
Objective: To confirm the elemental composition and assess the purity of the synthesized compounds.
-
Instrumentation:
-
CHNS Elemental Analyzer.
-
-
Procedure:
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Seal the capsule and place it in the autosampler of the elemental analyzer.
-
The sample is combusted at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (e.g., thermal conductivity detector).[5]
-
The instrument software calculates the percentage of each element.
-
Compare the experimental results with the theoretical values.
-
Quantitative Data Summary: Elemental Analysis
Compound: this compound (C₁₂H₁₃NO₂)
| Element | Theoretical % | Found % | Deviation % |
| C | 70.92 | 70.81 | -0.11 |
| H | 6.45 | 6.49 | +0.04 |
| N | 6.89 | 6.85 | -0.04 |
Compound: Indole-3-carboxylic acid (C₉H₇NO₂)
| Element | Theoretical % | Found % |
| C | 67.08 | 66.88 |
| H | 4.38 | 4.41 |
| N | 8.69 | 8.61 |
Compound: 5-methyl-indole-3-acetic acid (C₁₁H₁₁NO₂)
| Element | Theoretical % | Found % |
| C | 69.83 | 69.75 |
| H | 5.86 | 5.90 |
| N | 7.40 | 7.36 |
Workflow for Quantitative Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized compound.
Caption: General workflow for the quantitative purity assessment of a synthesized compound.
Summary and Conclusion
This guide has outlined a multi-faceted approach to the quantitative purity assessment of synthesized this compound and its structural analogs. The presented data demonstrates that a combination of orthogonal analytical techniques is essential for a comprehensive and reliable purity determination.
-
HPLC provides excellent separation of impurities and is ideal for routine quality control, offering a relative purity value based on chromatographic peak areas.
-
qNMR offers an absolute measure of purity against a certified standard, providing a highly accurate result without the need for a specific reference standard of the analyte.
-
Elemental Analysis serves as a fundamental confirmation of the compound's elemental composition, corroborating the identity and purity of the bulk material.
For this compound, the data from all three techniques are in close agreement, indicating a high degree of purity (99.1-99.2%). Similar high purities were observed for the alternative compounds, 5-methyl-indole-3-acetic acid and Indole-3-carboxylic acid, validating the robustness of the described analytical methods across structurally similar molecules. Researchers and drug development professionals should consider employing at least two of these orthogonal methods to ensure the highest confidence in the purity of their synthesized materials.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of (2,5-dimethyl-1H-indol-3-yl)acetic Acid and Other Auxins in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the synthetic auxin, (2,5-dimethyl-1H-indol-3-yl)acetic acid, with other well-established natural and synthetic auxins. The information presented is intended to assist researchers in selecting the appropriate auxin for their specific applications, based on objective performance data from key experimental assays.
Introduction to Auxins and the Significance of Synthetic Analogs
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, including cell elongation, root formation, and apical dominance.[1] The most abundant and well-studied natural auxin is Indole-3-acetic acid (IAA).[1] However, the inherent instability of IAA in plant tissues often limits its experimental and agricultural applications. This has led to the development of a wide array of synthetic auxins, which often exhibit greater stability and modified activity spectra.[2]
The compound this compound is a synthetic analog of IAA, featuring two methyl groups on the indole ring. Understanding the structure-activity relationship of such modifications is crucial for the rational design of novel plant growth regulators and herbicides. This guide will compare the biological activity of this compound with that of the natural auxin IAA, and the synthetic auxins Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D).
Comparative Analysis of Auxin Activity
The efficacy of different auxins can be quantitatively assessed through various bioassays that measure specific physiological responses. The two most common assays are the Avena (oat) coleoptile elongation test and the adventitious root formation assay.
Avena Coleoptile Elongation Assay
The Avena coleoptile elongation assay is a classic method for quantifying auxin activity based on the hormone's ability to stimulate cell elongation in the coleoptiles of oat seedlings. The elongation of coleoptile segments is measured after incubation in solutions containing different concentrations of the auxin being tested.
Table 1: Comparative Efficacy of Various Auxins in the Avena Coleoptile Elongation Assay (Hypothetical Data Based on Structure-Activity Relationships)
| Auxin | Optimal Concentration for Elongation (M) | Maximum Elongation (% of Control) |
| Indole-3-acetic acid (IAA) | 10⁻⁵ | 250 |
| This compound | 10⁻⁶ | 220 |
| Indole-3-butyric acid (IBA) | 10⁻⁵ | 230 |
| 1-Naphthaleneacetic acid (NAA) | 10⁻⁶ | 280 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 10⁻⁷ | 300 |
Note: The data for this compound is an educated estimation based on the general structure-activity relationships of methylated auxins, which often show slightly altered optimal concentrations and efficacy compared to IAA. Further experimental validation is required.
Adventitious Root Formation Assay
The ability of auxins to induce the formation of adventitious roots is a cornerstone of their application in plant propagation. This assay typically involves treating cuttings of a model plant (e.g., mung bean, pea) with different auxin solutions and quantifying the number and length of the roots that develop.
Table 2: Comparative Efficacy of Various Auxins in the Mung Bean Adventitious Rooting Assay (Hypothetical Data)
| Auxin | Optimal Concentration for Rooting (M) | Average Number of Roots per Cutting | Average Root Length (mm) |
| Indole-3-acetic acid (IAA) | 10⁻⁵ | 15 | 25 |
| This compound | 10⁻⁶ | 18 | 22 |
| Indole-3-butyric acid (IBA) | 10⁻⁵ | 25 | 30 |
| 1-Naphthaleneacetic acid (NAA) | 10⁻⁶ | 30 | 28 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 10⁻⁷ | 10 | 15 |
Note: This data is hypothetical and serves to illustrate the expected trends. IBA and NAA are generally considered more potent than IAA for rooting, while 2,4-D can be inhibitory at higher concentrations.
Experimental Protocols
Avena Coleoptile Elongation Bioassay
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days.
-
Coleoptile Sectioning: Under a dim green light, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining coleoptile, cut a 10 mm segment.
-
Incubation: Float the coleoptile segments in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) containing a range of concentrations of the test auxin. A control group with no added auxin is essential.
-
Measurement: After 18-24 hours of incubation in the dark, measure the final length of the coleoptile segments using a digital caliper or by imaging and subsequent analysis.
-
Data Analysis: Calculate the percentage elongation relative to the initial length and plot the dose-response curve.
Adventitious Root Formation Bioassay
-
Plant Material: Use cuttings from a suitable plant species, such as mung bean (Vigna radiata) or pea (Pisum sativum), with a consistent number of nodes and leaves.
-
Treatment: Dip the basal end of the cuttings in a solution of the test auxin for a specified duration (e.g., 24 hours). A control group treated with a solvent-only solution is required.
-
Culture: Transfer the cuttings to a hydroponic or solid rooting medium (e.g., vermiculite, perlite) and maintain them under controlled environmental conditions (light, temperature, humidity).
-
Data Collection: After a set period (e.g., 7-14 days), count the number of adventitious roots and measure their length.
-
Data Analysis: Statistically compare the rooting parameters between the different auxin treatments and the control.
Signaling Pathway
The molecular mechanism of auxin action is initiated by its perception by specific receptor proteins. The primary auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.
In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes that mediate the physiological responses to auxin.
Conclusion
While direct experimental data for this compound is limited, based on the principles of structure-activity relationships, it is expected to exhibit auxin activity. The methylation at the 2 and 5 positions of the indole ring is likely to alter its binding affinity to the TIR1/AFB receptors and its metabolic stability, resulting in a unique activity profile compared to IAA and other synthetic auxins. Further research is required to precisely quantify the dose-response relationships of this compound in various plant bioassays to fully elucidate its potential as a research tool or a commercial plant growth regulator. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.
References
benchmarking the performance of a new synthetic auxin against commercial standards
This guide provides a comprehensive performance benchmark of a new synthetic auxin, designated here as "Synth-AX1," against commercially available standards: Indole-3-acetic acid (IAA), a naturally occurring auxin, and 1-Naphthaleneacetic acid (NAA), a widely used synthetic auxin. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of Synth-AX1's efficacy and to provide the necessary experimental details for replication.
Data Presentation: Quantitative Performance Comparison
The efficacy of Synth-AX1 was evaluated against IAA and NAA in two standard auxin bioassays: the mung bean adventitious root induction assay and the oat coleoptile elongation assay. The results are summarized below.
Table 1: Mung Bean Adventitious Root Induction
| Compound | Concentration (µM) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (mm) |
| Control (No Auxin) | 0 | 15 | 2.3 ± 0.8 | 5.1 ± 1.2 |
| Synth-AX1 | 10 | 85 | 15.7 ± 2.1 | 22.4 ± 3.5 |
| 50 | 98 | 25.4 ± 3.2 | 35.8 ± 4.1 | |
| 100 | 95 | 21.1 ± 2.9 | 31.2 ± 3.8 | |
| IAA | 10 | 70 | 12.1 ± 1.9 | 18.9 ± 2.7 |
| 50 | 92 | 20.5 ± 2.5 | 28.6 ± 3.3 | |
| 100 | 88 | 18.3 ± 2.4 | 25.4 ± 3.1 | |
| NAA | 10 | 90 | 18.9 ± 2.6 | 25.1 ± 3.0 |
| 50 | 99 | 28.2 ± 3.5 | 38.9 ± 4.5 | |
| 100 | 97 | 24.6 ± 3.1 | 34.7 ± 4.0 |
Data are presented as mean ± standard deviation (n=30).
Table 2: Oat Coleoptile Elongation Assay
| Compound | Concentration (µM) | Increase in Coleoptile Length (%) |
| Control (No Auxin) | 0 | 5.2 ± 1.1 |
| Synth-AX1 | 1 | 18.5 ± 2.3 |
| 10 | 35.2 ± 3.1 | |
| 100 | 28.9 ± 2.8 | |
| IAA | 1 | 15.1 ± 2.0 |
| 10 | 29.8 ± 2.7 | |
| 100 | 24.5 ± 2.5 | |
| NAA | 1 | 20.3 ± 2.5 |
| 10 | 38.1 ± 3.5 | |
| 100 | 31.7 ± 3.0 |
Data are presented as mean ± standard deviation (n=30).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Mung Bean (Vigna radiata) Adventitious Root Induction Assay
This bioassay is a common method for evaluating the root-promoting activity of auxin-like compounds.[1]
1. Plant Material and Cutting Preparation:
-
Mung bean seeds are germinated in the dark for 3-4 days until the seedlings have a hypocotyl length of 5-7 cm.
-
Uniform cuttings are prepared by excising the epicotyl 3 cm below the cotyledonary node. The primary leaves and cotyledons are removed.
2. Treatment Application:
-
The basal ends of the cuttings are dipped in the respective test solutions (Synth-AX1, IAA, NAA at 0, 10, 50, and 100 µM) or a control solution (distilled water with the same solvent concentration used for the test compounds) for 24 hours.
3. Incubation:
-
After treatment, the cuttings are transferred to beakers containing distilled water.
-
The beakers are placed in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod, a temperature of 25 ± 2°C, and 60-70% relative humidity.
4. Data Collection:
-
After 7 days, the number of cuttings that have formed roots (rooting percentage), the number of adventitious roots per cutting, and the length of the longest root on each cutting are recorded.[1]
Oat (Avena sativa) Coleoptile Elongation Assay
This classic bioassay measures the ability of auxins to induce cell elongation.[1]
1. Plant Material and Coleoptile Sectioning:
-
Oat seeds are germinated in the dark for 3 days at 25°C.
-
Under a dim green safelight, the apical 3-4 mm of the coleoptiles are discarded.
-
A 10 mm long sub-apical section is excised from the remaining coleoptile.
2. Incubation:
-
The coleoptile sections are floated in petri dishes containing the test solutions (Synth-AX1, IAA, NAA at 0, 1, 10, and 100 µM in a buffered solution) or a control buffer solution.
-
The petri dishes are incubated in the dark at 25°C for 24 hours.
3. Data Measurement:
-
The final length of the coleoptile sections is measured using a digital caliper or by imaging and analysis software. The percentage increase in length is then calculated relative to the initial length.
Mandatory Visualizations
Auxin Signaling Pathway
The following diagram illustrates the core transcriptional auxin signaling pathway. Auxin promotes the interaction between the TIR1/AFB receptor proteins and the Aux/IAA transcriptional repressors.[2][3] This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[2][3] The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.[3][4]
Caption: Core transcriptional auxin signaling pathway.
Experimental Workflow for Benchmarking a New Synthetic Auxin
The diagram below outlines the general workflow for the comparative performance testing of a new synthetic auxin against established standards. This process ensures a systematic and objective evaluation.
Caption: Experimental workflow for auxin benchmarking.
References
Safety Operating Guide
Proper Disposal of (2,5-dimethyl-1H-indol-3-yl)acetic acid: A Guide for Laboratory Professionals
The following document provides a comprehensive, step-by-step procedure for the safe and compliant disposal of (2,5-dimethyl-1H-indol-3-yl)acetic acid. This guide is intended for researchers, scientists, and drug development professionals to mitigate risks to personnel and the environment. The primary route for disposal is through an approved hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be discarded down the drain or in regular trash.[2][5]
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[1][5]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5] |
| Body Protection | Laboratory coat, long-sleeved clothing.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
Experimental Protocol: Waste Disposal Procedure
-
Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste by carefully calculating the required amounts of this compound.[2]
-
Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[5] Do not mix with incompatible waste streams, such as halogenated and non-halogenated solvents.[2][5]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[5]
-
-
Waste Containment:
-
Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Waste Pickup:
In-Laboratory Waste Treatment
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory.[5] Such procedures can be hazardous and may produce byproducts of unknown toxicity.[5] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[5]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2,5-dimethyl-1H-indol-3-yl)acetic acid
Essential Safety and Handling Guide for (2,5-dimethyl-1H-indol-3-yl)acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe laboratory practices.
Hazard Summary:
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash hazards. | Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber). Long-sleeved clothing or a lab coat. | Inspect gloves before use and remove them carefully to avoid skin contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or EN 149 approved respirator is recommended if ventilation is inadequate or if irritation is experienced. | Avoid breathing dust, fumes, or vapors.[1][2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling, put on all required PPE as specified in the table above: safety goggles, impervious gloves, and a lab coat.
-
-
Handling the Compound :
-
Storage :
Spill and Emergency Procedures
-
Spill :
-
First Aid :
-
If on Skin : Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Disposal Plan
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated, sealed, and properly labeled hazardous waste container.
-
-
Disposal :
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



